Tylocrebrine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6879-02-3 |
|---|---|
Molecular Formula |
C24H27NO4 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(13aR)-2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine |
InChI |
InChI=1S/C24H27NO4/c1-26-20-8-7-15-19-13-25-9-5-6-14(25)10-16(19)17-11-21(27-2)22(28-3)12-18(17)23(15)24(20)29-4/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3/t14-/m1/s1 |
InChI Key |
YFEPHJVWLFGWKH-CQSZACIVSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C3=C(C[C@H]4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC |
Appearance |
Solid powder |
Other CAS No. |
6879-02-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tylocrebrinel; NSC-60387; NSC 60387; NSC60387. |
Origin of Product |
United States |
Foundational & Exploratory
Tylocrebrine: A Technical Guide to its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tylocrebrine is a naturally occurring phenanthroindolizidine alkaloid that has garnered significant interest within the scientific community for its potent biological activities, including anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and isolation. Furthermore, this document elucidates the key signaling pathways modulated by this compound and its analogs, offering valuable insights for researchers and professionals engaged in natural product chemistry and drug development.
Discovery and Structural Elucidation
The journey to the discovery of this compound is intertwined with the broader exploration of alkaloids from the Tylophora genus. While the initial isolation of the parent alkaloid, Tylophorine (B1682047), from Tylophora indica dates back to 1935 by Ratnagiriswaran and Venkatachalam, the specific discovery and structural characterization of this compound came later.[1]
Key milestones in the discovery of this compound include the work of Govindachari and his colleagues, who were instrumental in the structural elucidation of numerous Tylophora alkaloids. Their research on Tylophora crebriflora, an Australian species of the Asclepiadaceae family, led to the isolation and identification of this compound. The structure of this new phenanthroindolizidine alkaloid was determined through classical chemical degradation methods and spectroscopic analysis.
Natural Sources of this compound
This compound is primarily found in plants of the Apocynaceae family (formerly Asclepiadaceae), particularly within the Tylophora genus. Several other plant families have also been reported to contain this compound and its structural analogs.
Table 1: Natural Sources of this compound and Related Alkaloids
| Plant Species | Family | Reported Alkaloids | Reference(s) |
| Tylophora crebriflora | Apocynaceae | This compound | |
| Tylophora indica (syn. T. asthmatica) | Apocynaceae | Tylophorine, Tylophorinine, Tylophorinidine, (+)-Septicine, d-Isothis compound | [1] |
| Tylophora ovata | Apocynaceae | This compound, Tylophorine | [1] |
| Tylophora mollissima | Apocynaceae | This compound, Tylophorine | [1] |
| Tylophora tanakae | Apocynaceae | This compound, Tylophorine | [1] |
| Ficus septica | Moraceae | This compound, Antofine | [1] |
| Cryptocarya laevigata | Lauraceae | Antofine | [1] |
The concentration of these alkaloids can vary depending on the plant part, geographical location, and harvesting season. The total alkaloidal content in the whole plant of Tylophora crebriflora has been reported to be in the range of 0.15% to 0.33% of the dry weight. In Tylophora indica, the leaves and roots are the primary sources, containing about 0.2% to 0.46% (w/w) of total alkaloids.[1]
Biosynthesis of this compound
The biosynthesis of this compound and other phenanthroindolizidine alkaloids is a complex process involving the condensation of two aromatic amino acids, tyrosine and phenylalanine, with ornithine. A key step in the formation of the phenanthrene (B1679779) ring system is a phenol (B47542) oxidative coupling reaction.
Experimental Protocols
General Alkaloid Extraction from Tylophora Species
The following is a generalized protocol for the extraction of alkaloids from Tylophora plant material, based on methods reported for Tylophorine.[2][3]
-
Preparation of Plant Material:
-
Air-dry the plant material (leaves, stems, or whole plant) at room temperature.
-
Grind the dried material into a coarse powder.
-
-
Defatting:
-
Wash the powdered plant material twice with n-hexane to remove lipids and other nonpolar compounds. Discard the hexane (B92381) washings.
-
-
Alkaloid Extraction:
-
Macerate the defatted plant material in methanol (B129727) or ethanol (B145695) overnight at room temperature. For enhanced extraction efficiency, the alcohol can be acidified with a small amount of acetic acid or citric acid.[3]
-
Filter the extract and repeat the maceration process with fresh solvent at least two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature of 55-60°C.
-
-
Acid-Base Partitioning:
-
Dissolve the concentrated extract in a 2% sulfuric acid solution.
-
Wash the acidic solution with diethyl ether or dichloromethane (B109758) to remove neutral and weakly basic impurities. Discard the organic layer.
-
Make the aqueous layer alkaline (pH 11-13) by the addition of a saturated sodium hydroxide (B78521) or ammonium (B1175870) hydroxide solution. This will precipitate the alkaloids.
-
Extract the alkaline solution multiple times with chloroform (B151607) or a chloroform-methanol mixture.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic extract to obtain the crude alkaloid mixture.
-
Further purification can be achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina, or by preparative thin-layer chromatography (TLC).
-
Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a common method for the quantification of Tylophorine and can be adapted for this compound.[2]
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A solvent system of toluene:chloroform:ethanol:ammonia (e.g., 4:3.5:1.5 v/v/v/v).
-
Sample Application: Apply standard solutions of known concentrations and the sample extracts as bands onto the HPTLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection and Quantification: After development, dry the plate and scan it with a densitometer at a specific wavelength (e.g., 258 nm) to quantify the amount of this compound by comparing the peak areas of the sample with those of the standard.
Biological Activities and Signaling Pathways
This compound and its analogs exhibit a range of potent biological activities, with their anti-cancer and anti-inflammatory effects being the most extensively studied. The mechanism of action is believed to be similar to that of Tylophorine, which involves the inhibition of protein synthesis and the modulation of key inflammatory and cell survival signaling pathways.
Inhibition of Protein Synthesis
A primary mechanism of action for Tylophorine and its analogs is the inhibition of protein synthesis, which contributes to their cytotoxic effects against cancer cells.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Tylophorine analogs have been shown to inhibit NF-κB activation.[4][5]
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential. Its discovery and the elucidation of its natural sources have paved the way for further investigation into its pharmacological properties. The detailed experimental protocols provided in this guide offer a practical framework for the isolation and analysis of this compound. A deeper understanding of its mechanism of action, particularly its effects on protein synthesis and the NF-κB signaling pathway, will be crucial for the development of novel anti-cancer and anti-inflammatory agents. Further research is warranted to fully explore the clinical applications of this potent phenanthroindolizidine alkaloid.
References
- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arabjchem.org [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cell growth and nuclear factor-kappaB activity in pancreatic cancer cell lines by a tylophorine analogue, DCB-3503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Tylocrebrine: A Deep Dive into its Chemical Architecture and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tylocrebrine, a phenanthroindolizidine alkaloid, has garnered significant attention within the scientific community for its potent cytotoxic activities. This technical guide provides a comprehensive overview of its chemical structure and a detailed exploration of a key synthetic methodology, offering valuable insights for researchers in oncology, medicinal chemistry, and drug discovery.
Chemical Structure
This compound is a pentacyclic compound with the molecular formula C₂₄H₂₇NO₄.[1] Its core structure consists of a phenanthrene (B1679779) ring system fused to an indolizidine moiety. The IUPAC name for the naturally occurring (-)-enantiomer is (13aS)-2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine. The presence of a chiral center at the 13a position gives rise to two enantiomers, with the (S)- and (R)-configurations, also referred to as (-)-Tylocrebrine and (+)-Tylocrebrine, respectively.
Below is a two-dimensional representation of the chemical structure of (-)-Tylocrebrine.
Caption: 2D Chemical Structure of (-)-Tylocrebrine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇NO₄ | [1] |
| Molecular Weight | 393.48 g/mol | [1] |
| CAS Number | 61302-92-9 (for (-)-Tylocrebrine) | [1] |
| IUPAC Name | (13aS)-2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | [1] |
Synthesis of this compound
The total synthesis of this compound has been a subject of considerable research, with various strategies developed to construct its complex pentacyclic framework. Both racemic and enantioselective syntheses have been reported. A notable and highly convergent approach involves a VOF₃-mediated oxidative aryl-alkene coupling as the key step. This methodology allows for the late-stage formation of the phenanthrene core with high regioselectivity.
Key Synthetic Strategy: VOF₃-Mediated Oxidative Aryl-Alkene Coupling
A highly convergent synthesis of this compound and related phenanthroindolizidine alkaloids has been reported by Niphakis and Georg.[1][2][3][4][5] This strategy relies on the coupling of a substituted styrene (B11656) derivative with an appropriate aryl partner, followed by an oxidative cyclization to form the phenanthrene ring system. The key final step employs vanadium(V) oxytrifluoride (VOF₃) to mediate the aryl-alkene coupling.[1][2][3][4][5]
The general workflow for this synthetic approach is outlined below:
Caption: General workflow for this compound synthesis.
Detailed Experimental Protocol: VOF₃-Mediated Synthesis of (±)-Tylocrebrine
The following is a representative experimental protocol adapted from the work of Niphakis and Georg.[1][3][5]
Step 1: Synthesis of the Styrene Precursor
The synthesis begins with the preparation of the requisite styrene precursor, which contains the indolizidine moiety. This is typically achieved through a multi-step sequence starting from commercially available materials.
Step 2: VOF₃-Mediated Oxidative Aryl-Alkene Coupling
-
Materials:
-
Styrene precursor
-
Vanadium(V) oxytrifluoride (VOF₃)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Argon atmosphere
-
-
Procedure:
-
To a solution of the styrene precursor in anhydrous dichloromethane at -78 °C under an argon atmosphere, add trifluoroacetic acid.
-
Slowly add a solution of VOF₃ in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (±)-Tylocrebrine.
-
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a range of cancer cell lines. However, its clinical development has been hampered by significant central nervous system (CNS) toxicity. The primary mechanism of its anticancer effect is attributed to the inhibition of protein synthesis.
Inhibition of Protein Synthesis
This compound and related phenanthroindolizidine alkaloids are known to interfere with ribosomal function, thereby inhibiting the elongation step of protein synthesis. This leads to a global shutdown of protein production within the cell, ultimately triggering apoptosis.
Modulation of NF-κB Signaling
Emerging evidence suggests that this compound's cytotoxic effects may also be mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
The exact point of intervention by this compound within the NF-κB pathway is still under investigation. It is hypothesized to inhibit the IκB kinase (IKK) complex or the proteasomal degradation of IκBα, thereby preventing the nuclear translocation of the active p65/p50 heterodimer.
Quantitative Biological Data
The cytotoxic potency of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of its efficacy. A summary of representative IC₅₀ data will be compiled as more specific data becomes available through further research.
Conclusion
This compound remains a molecule of significant interest due to its potent biological activity. The development of efficient and scalable synthetic routes, such as the VOF₃-mediated oxidative aryl-alkene coupling, provides a valuable platform for the synthesis of analogs and further exploration of its therapeutic potential. A deeper understanding of its mechanism of action, particularly its effects on signaling pathways like NF-κB, will be crucial for designing derivatives with an improved therapeutic index, potentially overcoming the challenge of CNS toxicity and paving the way for future clinical applications.
References
- 1. Synthesis of this compound and related phenanthroindolizidines by VOF3-mediated oxidative aryl-alkene coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Synthesis of this compound and Related Phenanthroindolizidines by VOF3-Mediated Oxidative Aryl-Alkene Coupling - Organic Letters - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Tylocrebrine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tylocrebrine, a phenanthroindolizidine alkaloid, has demonstrated significant cytotoxic effects against various cancer cell lines. As a positional isomer of the more extensively studied tylophorine (B1682047), its primary mechanism of action is understood to be the potent inhibition of protein and nucleic acid synthesis, leading to cell cycle arrest and subsequent apoptosis. While promising preclinical data highlighted its potency, clinical development of this compound was halted during Phase I trials due to intolerable central nervous system side effects.[1] This guide provides a detailed overview of the molecular mechanisms underlying this compound's anticancer activity, compiles available quantitative data, outlines key experimental protocols for its study, and visualizes its cellular impact through signaling and workflow diagrams. Given the limited recent research specifically on this compound, this guide incorporates data from its close analogue, tylophorine, to provide a more comprehensive mechanistic insight, with such instances clearly noted.
Core Mechanisms of Action
This compound and its analogues exert their anticancer effects through a multi-pronged attack on fundamental cellular processes.
Inhibition of Protein and Nucleic Acid Synthesis
The foundational anticancer activity of this compound stems from its potent inhibitory effect on macromolecular synthesis. It has been demonstrated to inhibit both protein and nucleic acid synthesis in cancer cells. This inhibition is a key contributor to its cytotoxic effects.[1] The primary mechanism is believed to be the interference with the translational machinery, a characteristic shared with other phenanthroindolizidine alkaloids.
Induction of Cell Cycle Arrest
By disrupting the synthesis of essential proteins like cyclins, this compound effectively halts the progression of the cell cycle, preventing cancer cell proliferation.
-
G1 Phase Arrest: Studies on the closely related tylophorine show that it can arrest carcinoma cells in the G1 phase. This is achieved by downregulating the expression of cyclin A2, a critical protein for the G1/S transition.[2][3]
-
G2/M Phase Arrest: In other contexts, such as in T47D breast cancer cells, tylophorine has been shown to induce cell cycle arrest in the G2/M phase.[2]
This differential effect on the cell cycle may be cell-line specific or dependent on the concentration of the compound.
Induction of Apoptosis
Following cell cycle arrest, this compound and its analogues trigger programmed cell death, or apoptosis. Mechanistic studies on tylophorine indicate this is achieved through the intrinsic apoptotic pathway. Key events include:
-
Activation of Caspases: Upregulation and activation of initiator caspase-9 and effector caspase-3.[4]
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm, which is a critical step in the formation of the apoptosome and activation of caspase-9.[4]
Modulation of Key Signaling Pathways
This compound and its analogues have been shown to interfere with several signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis.
-
NF-κB Pathway Inhibition: Tylophorine analogues have been shown to inhibit transcription mediated by nuclear factor-kappaB (NF-κB), a key regulator of inflammation, survival, and proliferation.[1]
-
VEGFR2 Signaling Inhibition: Tylophorine has been demonstrated to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[5] This includes direct inhibition of VEGFR2 tyrosine kinase activity and its downstream effectors like Akt and Erk.[5]
Quantitative Data Presentation
The cytotoxic potency of this compound and its analogues has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below. It is important to note that data specifically for this compound is limited, and therefore, data for its isomer, isothis compound, and the parent compound, tylophorine, are included for a comparative perspective.
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 | Reference |
| (+)-(S)-13abeta-Isothis compound | KB-3-1 (Cervical Carcinoma) | Cytotoxicity | 1.8 nM | |
| (+)-(S)-13abeta-Isothis compound | KB-V1 (Multidrug-Resistant) | Cytotoxicity | 2.5 nM | |
| This compound | General (60 cell line panel) | Growth Inhibition | Low nM to pM range | |
| Tylophorine | General (60 cell line panel) | Growth Inhibition | ~10 nM | [1] |
| Tylophorine | HCT-116 (Colon Carcinoma) | Cytotoxicity | 4.77 µM | |
| Tylophorine | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | 6.45 µM | |
| Tylophorine | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 20.08 µM |
Experimental Protocols
The following protocols are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for another 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 treated and control cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Apoptosis and Cell Cycle Markers
This protocol details the detection of key proteins involved in apoptosis (e.g., cleaved Caspase-3) and cell cycle regulation (e.g., Cyclin A2) following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Cyclin A2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the protein of interest's band intensity to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways Affected by this compound
Caption: Proposed signaling pathways affected by this compound in cancer cells.
Experimental Workflow for Mechanistic Analysis
References
- 1. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Anti-Proliferative, and Kinase Inhibitory Activity of Phenanthroindolizidine Alkaloids Isolated from Tylophora indica - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Anti-inflammatory Properties and Molecular Pathways of Tylocrebrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylocrebrine is a phenanthroindolizidine alkaloid, a class of natural compounds derived from plants such as those in the Tylophora genus.[1] These alkaloids have garnered significant scientific interest due to their broad spectrum of biological activities, including anti-cancer, antiviral, and potent anti-inflammatory properties.[1][2] this compound and its analogs, notably tylophorine (B1682047), have been shown to inhibit protein and nucleic acid synthesis, contributing to their cytotoxic effects against cancer cells.[1][2] However, at sub-toxic concentrations, they exhibit remarkable anti-inflammatory effects by modulating key signaling pathways and suppressing the expression of pro-inflammatory mediators. This document provides an in-depth technical overview of the anti-inflammatory mechanisms of this compound, focusing on the molecular pathways it targets, supported by quantitative data and detailed experimental methodologies.
Core Anti-inflammatory Mechanisms
The anti-inflammatory activity of this compound and related alkaloids is primarily attributed to their ability to suppress the production of key mediators that drive the inflammatory response. This is achieved by inhibiting the expression and activity of pro-inflammatory enzymes and cytokines.
Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)
In inflammatory states, particularly in response to stimuli like lipopolysaccharide (LPS), macrophages and other immune cells upregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] These enzymes are responsible for producing large amounts of nitric oxide (NO) and prostaglandins, respectively, which are critical mediators of inflammation.[4]
Phenanthroindolizidine alkaloids, including the well-studied tylophorine, have been demonstrated to potently inhibit the induced protein and mRNA expression of both iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells.[5][6][7] This inhibition leads to a significant reduction in the production of NO and prostaglandins, thereby dampening the inflammatory cascade.[5][8] The suppressive action is not due to direct enzyme inhibition but rather results from the blockade of upstream signaling pathways that control the transcription of the iNOS and COX-2 genes.[3]
Suppression of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are pivotal in orchestrating and amplifying the inflammatory response.[9] this compound and its analogs effectively suppress the production of these critical cytokines. For instance, tylophorine has been shown to inhibit the induced protein levels of TNF-α in LPS-stimulated macrophages.[5] Similarly, related compounds reduce the secretion of TNF-α, IL-1β, and IL-6.[2][10] This suppression occurs at the transcriptional level, linking back to the inhibition of key transcription factors like NF-κB and AP-1.[7][11]
Modulation of Key Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening in several critical intracellular signaling cascades that are activated by inflammatory stimuli.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[12][13] In its inactive state, the NF-κB dimer (typically p50/p65) is held in the cytoplasm by an inhibitory protein called IκBα.[14] Upon stimulation by agents like LPS or TNF-α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[12] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and initiate gene transcription.[13]
Phenanthroindolizidine alkaloids are potent inhibitors of this pathway.[15] Mechanistic studies reveal that they block NF-κB activation by stabilizing its inhibitor, IκBα, thus preventing its degradation.[15] This action effectively traps the NF-κB complex in the cytoplasm, blocking the entire downstream inflammatory gene expression program.
The MAPK/AP-1 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are another crucial set of pathways in the inflammatory response.[16][17] They translate extracellular signals into cellular responses, including the activation of the transcription factor Activator Protein-1 (AP-1). AP-1, typically a dimer of c-Jun and c-Fos proteins, collaborates with NF-κB to regulate the expression of inflammatory genes.
Tylophorine has been shown to inhibit the activation of AP-1 in LPS/IFNγ-stimulated macrophages.[5] This inhibition is achieved by targeting components upstream in the MAPK cascade. Specifically, tylophorine can block the activity of Mitogen-activated protein/extracellular signal-regulated kinase kinase 1 (MEK1).[5] This blockade prevents the subsequent phosphorylation and activation of downstream kinases like Extracellular signal-regulated kinase (ERK), ultimately suppressing AP-1 activity.[5][18]
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in a wide range of cellular processes, including cell survival and inflammation. Research on tylophorine has revealed a nuanced interaction with this pathway. It was found that tylophorine enhances the phosphorylation of Akt.[5] This increased Akt activity, in turn, leads to a decrease in the expression and phosphorylation of c-Jun, a key component of the AP-1 transcription factor.[5] This ultimately contributes to the inhibition of AP-1-mediated gene expression, representing an indirect mechanism by which this compound can suppress inflammation.
Quantitative Data Summary
The potency of anti-inflammatory agents is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a specific biological process by 50%.[19] While specific IC50 values for this compound are not as widely reported as for other analogs, data from closely related phenanthroindolizidine alkaloids provide a strong indication of its potential potency.
| Compound | Target/Assay | Cell Line | Stimulus | IC50 Value | Reference |
| O-methyltylophorinidine (1) | NF-κB Transcriptional Activity (2h) | MDA-MB-231 (TNBC) | TNF-α | 17.1 ± 2.0 nM | [15] |
| Synthetic O-methyltylophorinidine (1s) | NF-κB Transcriptional Activity (2h) | MDA-MB-231 (TNBC) | TNF-α | 3.3 ± 0.2 nM | [15] |
| Tylophorine | Protein Synthesis Inhibition | Ehrlich Ascites Tumor Cells | - | ~1.0 µM (10⁻⁶ M) | [1] |
| This compound | Protein Synthesis Inhibition | Ehrlich Ascites Tumor Cells | - | ~0.1 µM (10⁻⁷ M) | [1] |
| Tylophorine | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS/IFN-γ | Potent Suppression | [2] |
| Antofine | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS/IFN-γ | Potent Suppression | [2] |
Key Experimental Protocols
The following section details a standard in vitro methodology used to assess the anti-inflammatory properties of compounds like this compound.
In Vitro Anti-inflammatory Activity Assay in LPS-Stimulated Macrophages
This protocol describes the use of the RAW 264.7 murine macrophage cell line to model inflammation induced by bacterial lipopolysaccharide (LPS).[3][10][20]
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into 96-well plates (for NO and viability assays) or 6-well plates (for protein/RNA extraction) at an appropriate density and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
-
Pre-treat the adhered cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[7] Include a negative control group (vehicle only) and a positive control group (LPS only).
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant. Measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent assay.[21] Read absorbance at ~540 nm and quantify using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Measure the concentration of cytokines in the cell supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[22][23]
4. Analysis of Protein and Gene Expression:
-
Western Blotting: Lyse cells from 6-well plates to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, phospho-IκBα, total IκBα, p65, etc. Visualize with a suitable secondary antibody and chemiluminescence.[24]
-
RT-qPCR: Extract total RNA from cells, reverse transcribe to cDNA, and perform quantitative PCR using specific primers for Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il6, etc., to measure relative mRNA expression levels.
5. Cell Viability Assay:
-
Assess the cytotoxicity of this compound on RAW 264.7 cells using an MTT or similar viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.[21]
Conclusion and Future Directions
This compound, as a representative phenanthroindolizidine alkaloid, demonstrates significant anti-inflammatory potential through its multifaceted inhibition of key pro-inflammatory pathways. Its ability to potently suppress the NF-κB and MAPK/AP-1 signaling cascades leads to a marked reduction in the expression of crucial inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6. The quantitative data from related compounds suggest that these effects occur at nanomolar to low micromolar concentrations.
For drug development professionals, this compound and its synthetic analogs represent a promising scaffold for the design of novel anti-inflammatory therapeutics. Future research should focus on:
-
Target Deconvolution: Precisely identifying the direct binding partners of this compound within these signaling pathways.
-
Pharmacokinetics and Safety: Establishing the in vivo efficacy, bioavailability, and toxicity profiles of this compound in animal models of inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs to optimize potency and selectivity while minimizing the off-target effects, such as general inhibition of protein synthesis, that have historically hindered the clinical development of this class of compounds.[1]
By addressing these areas, the therapeutic potential of this compound can be more fully realized, paving the way for its potential application in treating a range of inflammatory and autoimmune disorders.
References
- 1. Phenanthroindolizidines and Phenanthroquinolizidines: Promising Alkaloids for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory mechanisms of phenanthroindolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrandrine inhibits proinflammatory cytokines, iNOS and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish [frontiersin.org]
- 10. Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti‑inflammatory mechanism of berberine on lipopolysaccharide‑induced IEC‑18 models based on comparative transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Convergent MAPK pathway alterations mediate acquired resistance to FGFR inhibitors in FGFR2 fusion-positive cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Attenuation of berberine on lipopolysaccharide-induced inflammatory and apoptosis responses in β-cells via TLR4-independent JNK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of Tylocrebrine: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationship (SAR) of Tylocrebrine, a potent phenanthroindolizidine alkaloid with significant anticancer properties. This whitepaper provides a detailed examination of the compound's core structure, the impact of chemical modifications on its biological activity, and the experimental methodologies crucial for its evaluation.
This compound and its analogs have demonstrated remarkable cytotoxic activity against a range of cancer cell lines, with some exhibiting potency at nanomolar and even subnanomolar concentrations.[1] Despite its promise, the clinical development of this compound was halted due to significant central nervous system toxicity.[2][3] This has spurred further research into developing derivatives with an improved therapeutic index. This guide synthesizes key findings in the field to provide a clear roadmap for future drug discovery efforts.
The Core Scaffold: Phenanthroindolizidine and its Significance
This compound belongs to the phenanthroindolizidine class of alkaloids, characterized by a pentacyclic ring system. The core structure is fundamental to its biological activity, and modifications at various positions on the phenanthrene (B1679779) and indolizidine rings have profound effects on cytotoxicity and target specificity.
Structure-Activity Relationship Insights
Systematic studies of this compound and related compounds, including phenanthroquinolizidine alkaloids, have revealed several key SAR trends. The stereochemistry of the molecule is a critical determinant of its anticancer activity. Specifically, the configuration at the C-13a and C-14 positions significantly influences the compound's potency.[1] For instance, the (13aS,14S)-14-hydroxyphenanthroindolizidine configuration has been identified as optimal for antitumor activity.[1]
Furthermore, the substitution pattern on the phenanthrene ring plays a crucial role. The presence and position of hydroxyl and methoxy (B1213986) groups can modulate the compound's activity and pharmacological properties. For example, certain 14-amino-phenanthroindolizidines with increased polarity have shown good anti-tumor activity.[1]
The following table summarizes the cytotoxic activities of selected this compound analogs against various cancer cell lines, highlighting the impact of structural modifications.
| Compound | Modification | Cell Line | Activity (IC50/GI50) | Reference |
| This compound | - | Multiple | Potent (nanomolar range) | [2][3] |
| Analog 15 | (13aS,14S)-14-hydroxy | A549, HL60 | Low nanomolar | [1] |
| Analog 22 | (13aS,14S)-14-hydroxy | A549, HL60 | Low nanomolar | [1] |
| Analog 28 | 14-amino derivative | A549, HL60 | Low nanomolar | [1] |
| Analog 33 | Phenanthroquinolizidine | A549, HL60 | Low nanomolar | [1] |
| Analog 34 | Phenanthroquinolizidine | A549, HL60 | Low nanomolar | [1] |
| Analog 35 | Phenanthroquinolizidine | A549, HL60 | Low nanomolar | [1] |
| Analog 36 | Phenanthroquinolizidine | A549, HL60 | Low nanomolar | [1] |
| Analog 40 | Phenanthroquinolizidine | A549, HL60 | Low nanomolar | [1] |
| Analog 42 | Phenanthroquinolizidine | A549, HL60 | Low nanomolar | [1] |
| Tylophorine (B1682047) | Positional isomer | Multiple | Potent (mean GI50 < 10–8 M) | [2] |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of this compound and its analogs are attributed to multiple mechanisms of action. A primary mode of action is the inhibition of protein and nucleic acid synthesis.[3][4][5] These compounds have also been shown to interfere with key cellular signaling pathways implicated in cancer progression.
Notably, this compound derivatives have been found to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[6] Furthermore, compounds like tylophorine have demonstrated anti-angiogenic properties by targeting the VEGFR2 signaling pathway, which is essential for tumor blood vessel formation.[7] Some analogs also exhibit activity as topoisomerase inhibitors, enzymes critical for DNA replication and repair.
Below are diagrams illustrating the key signaling pathways affected by this compound and a typical workflow for assessing its cytotoxic effects.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. Synthesis and SAR studies of phenanthroindolizidine and phenanthroquinolizidine alkaloids as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Tylocrebrine's Iron Grip: A Technical Deep Dive into its Inhibition of Macromolecular Synthesis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the inhibitory mechanisms of Tylocrebrine on protein and nucleic acid synthesis. This whitepaper provides a detailed analysis of the compound's mode of action, supported by quantitative data, experimental protocols, and novel visualizations of the underlying molecular pathways.
This compound, a phenanthroindolizidine alkaloid, has demonstrated potent cytotoxic activity, primarily attributed to its ability to disrupt the fundamental cellular processes of protein and nucleic acid synthesis. This guide synthesizes key findings from seminal research to provide a clear and actionable resource for those investigating this compound and related compounds for therapeutic applications.
Quantitative Inhibition of Protein and Nucleic Acid Synthesis
This compound exhibits a potent, dose-dependent inhibition of both protein and nucleic acid synthesis. The inhibitory effects have been quantified in various cell systems, with the most notable data derived from studies on HeLa cells and rabbit reticulocytes. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound on the incorporation of radiolabeled precursors into DNA, RNA, and protein.
| Macromolecule | Cell System | IC50 (µM) | Reference |
| Protein | HeLa Cells | ~1 | [1][2] |
| RNA | HeLa Cells | ~5 | [1] |
| DNA | HeLa Cells | >10 | [1] |
Table 1: IC50 Values of this compound for the Inhibition of Protein and Nucleic Acid Synthesis in HeLa Cells. Data derived from studies measuring the incorporation of radiolabeled leucine, uridine, and thymidine.
| System | Process Inhibited | IC50 (µM) | Reference |
| Rabbit Reticulocyte Lysate | Globin Synthesis | ~2 | [1] |
Table 2: IC50 Value of this compound for the Inhibition of Protein Synthesis in a Cell-Free System. Data from studies measuring the inhibition of globin synthesis in a rabbit reticulocyte lysate system.
Unraveling the Mechanism of Action
This compound's primary mechanism of action in protein synthesis inhibition is the prevention of peptide bond formation. It achieves this by interfering with the binding of aminoacyl-tRNA to the A-site of the ribosome, a critical step in the elongation phase of translation. This interaction effectively stalls the ribosome, leading to a global shutdown of protein production.
The inhibitory effect on nucleic acid synthesis, particularly RNA synthesis, is also significant, though it occurs at slightly higher concentrations than protein synthesis inhibition. The precise mechanism of nucleic acid synthesis inhibition is still under investigation, but it is believed to involve interactions with DNA-dependent RNA polymerase.
Figure 1: Proposed mechanism of action of this compound.
Detailed Experimental Protocols
To facilitate further research, this guide provides detailed methodologies for the key experiments used to characterize this compound's inhibitory effects.
Measurement of Protein and Nucleic Acid Synthesis by Radiolabeled Precursor Incorporation
This assay quantifies the rate of protein, RNA, and DNA synthesis by measuring the incorporation of radiolabeled precursors into macromolecules.
Materials:
-
HeLa cells
-
This compound
-
[³H]-Leucine, [³H]-Uridine, [³H]-Thymidine
-
Complete cell culture medium
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Culture HeLa cells to logarithmic growth phase.
-
Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Add the respective radiolabeled precursor ([³H]-Leucine for protein, [³H]-Uridine for RNA, or [³H]-Thymidine for DNA) to the cell cultures.
-
Incubate for a defined period (e.g., 1-2 hours) to allow for incorporation.
-
Terminate the incubation by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the macromolecules by adding cold 10% TCA.
-
Wash the precipitate with 5% TCA to remove unincorporated precursors.
-
Solubilize the precipitate in a suitable solvent (e.g., 0.1 N NaOH).
-
Measure the radioactivity of the solubilized macromolecules using a scintillation counter.
-
Calculate the percentage of inhibition relative to untreated control cells.
Figure 2: Experimental workflow for radiolabeled precursor incorporation assay.
In Vitro Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)
This cell-free assay directly measures the effect of this compound on the translation machinery.
Materials:
-
Rabbit reticulocyte lysate
-
Amino acid mixture (including radiolabeled leucine)
-
Globin mRNA
-
This compound
-
TCA
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing rabbit reticulocyte lysate, amino acid mixture, and globin mRNA.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.
-
Stop the reaction by placing the tubes on ice and adding an RNase inhibitor.
-
Precipitate the newly synthesized globin protein with TCA.
-
Filter the precipitate and wash with TCA.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Determine the IC50 value of this compound for protein synthesis inhibition.
Figure 3: Workflow for in vitro protein synthesis inhibition assay.
This technical guide serves as a critical resource for the scientific community, providing a consolidated and detailed understanding of this compound's potent inhibitory effects on fundamental cellular processes. The presented data and protocols are intended to accelerate research and development efforts aimed at harnessing the therapeutic potential of this and related compounds.
References
Tylocrebrine's Interaction with DNA and RNA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylocrebrine, a phenanthroindolizidine alkaloid, has demonstrated significant cytotoxic and anti-tumor activities, positioning it as a compound of interest in oncological research. Its therapeutic potential is largely attributed to its interactions with nucleic acids, leading to the inhibition of fundamental cellular processes such as DNA replication, transcription, and protein synthesis. This technical guide provides an in-depth exploration of the molecular interactions between this compound and both DNA and RNA. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the mechanisms of action, quantitative binding characteristics, and the experimental methodologies used to elucidate these interactions.
Core Interaction Mechanisms
This compound is believed to exert its biological effects primarily through its direct interaction with nucleic acids. The planar phenanthrene (B1679779) ring system of this compound facilitates its insertion between the base pairs of DNA, a process known as intercalation. This intercalation is thought to be the initial event that triggers a cascade of cellular responses.
Interaction with DNA: The primary mode of this compound's interaction with DNA is believed to be intercalation, with a preference for AT-rich regions[1]. This insertion of the planar aromatic ring system between the DNA base pairs leads to a distortion of the double helix, which can interfere with the binding of DNA-processing enzymes. This interference is a likely cause for the observed inhibition of both DNA replication and transcription[1]. Furthermore, related phenanthroindolizidine alkaloids have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.
Interaction with RNA: While the interaction with DNA is more extensively studied, this compound also inhibits RNA synthesis and protein synthesis[1]. The inhibition of protein synthesis is thought to occur at the elongation stage of translation. The precise mechanism of direct interaction with RNA is less clear but may involve intercalation into regions of double-stranded RNA or binding to specific RNA secondary structures.
Quantitative Data on Nucleic Acid Interactions
Quantitative analysis of the binding affinity between small molecules and nucleic acids is crucial for understanding their mechanism of action and for the development of new therapeutic agents. While specific binding constants for this compound are not extensively reported in the literature, data from closely related compounds and other intercalating agents provide valuable insights.
| Compound/Class | Nucleic Acid Target | Method | Binding Constant (Kd or Kb) | Reference/Notes |
| Tylophorine B | Bulged DNA | Fluorescence Spectroscopy | Kd = 0.018 µM | A close structural analog of this compound.[2] |
| Berberine Analogs | Calf Thymus DNA | Fluorescence Spectroscopy | Kb in the range of 105 - 106 M-1 | Comparative data for another class of DNA intercalators. |
| Flavones | Calf Thymus DNA | Fluorescence Spectroscopy | Kb in the range of 104 - 105 M-1 | Comparative data for another class of DNA binding agents. |
Experimental Protocols
A variety of biophysical and biochemical techniques are employed to study the interaction of small molecules like this compound with DNA and RNA. Below are detailed methodologies for key experiments.
Fluorescence Spectroscopy for DNA Binding Affinity
This method is used to determine the binding constant (Kd or Kb) of a ligand to DNA. It relies on the change in the fluorescence properties of the ligand upon binding to DNA.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm.
-
-
Fluorescence Titration:
-
Place a fixed concentration of this compound in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of this compound using an appropriate excitation wavelength.
-
Incrementally add small aliquots of the ctDNA solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the data to a suitable binding model (e.g., the Scatchard equation or a non-linear regression model) to determine the binding constant (Kb) and the number of binding sites.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate conformational changes in DNA upon ligand binding. Intercalation of a molecule into the DNA double helix typically induces significant changes in the CD spectrum of the DNA.
Protocol:
-
Sample Preparation:
-
Prepare solutions of ctDNA and this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.2).
-
-
CD Measurements:
-
Record the CD spectrum of the DNA solution alone in the range of 220-320 nm.
-
Prepare samples with a constant concentration of DNA and increasing concentrations of this compound.
-
Record the CD spectrum for each sample after an appropriate incubation period.
-
-
Analysis:
-
Observe changes in the characteristic positive and negative bands of the B-form DNA spectrum (around 275 nm and 245 nm, respectively). An increase in the intensity of these bands and the appearance of an induced CD band for the ligand can indicate intercalation.
-
In Vitro Transcription Inhibition Assay
This assay determines the effect of a compound on the synthesis of RNA from a DNA template by RNA polymerase.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing a DNA template with a promoter (e.g., a linearized plasmid), RNA polymerase, and ribonucleoside triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-32P]UTP).
-
-
Inhibition Assay:
-
Set up a series of reactions with varying concentrations of this compound. Include a control reaction with no inhibitor.
-
Initiate the transcription reaction by adding the RNA polymerase and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Analysis of Transcripts:
-
Stop the reactions by adding a stop solution (e.g., containing EDTA and formamide).
-
Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled transcripts by autoradiography.
-
Quantify the amount of full-length transcript to determine the inhibitory effect of this compound and calculate the IC50 value.
-
In Vitro Translation Inhibition Assay
This assay is used to assess the impact of a compound on protein synthesis.
Protocol:
-
Cell-Free Translation System:
-
Use a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract).
-
-
Assay Setup:
-
Prepare a reaction mixture containing the cell-free extract, an mRNA template (e.g., luciferase mRNA), and amino acids, including a radiolabeled amino acid (e.g., [35S]-methionine).
-
Add varying concentrations of this compound to the reactions.
-
-
Analysis of Protein Synthesis:
-
Incubate the reactions at the recommended temperature (e.g., 30°C) for 1-2 hours.
-
Stop the reactions and analyze the synthesized proteins by SDS-PAGE and autoradiography.
-
Alternatively, if using a luciferase mRNA template, measure the luciferase activity using a luminometer.
-
Determine the IC50 value for the inhibition of translation.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with nucleic acids can trigger downstream signaling pathways that contribute to its cytotoxic effects. One such pathway is the NF-κB signaling cascade, which is often constitutively active in cancer cells and promotes cell survival.
Conclusion
This compound represents a promising class of anti-cancer compounds that target the fundamental processes of life by interacting with DNA and RNA. Its primary mechanism of action is believed to be through DNA intercalation, leading to the inhibition of replication, transcription, and translation. While quantitative binding data for this compound itself is limited, studies on closely related analogues provide a strong foundation for understanding its affinity and specificity. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the nuanced interactions of this compound and similar compounds with nucleic acids. A deeper understanding of these molecular interactions will be pivotal in the rational design and development of novel, more effective cancer therapeutics.
References
Tylocrebrine: A Technical Guide to Cellular Uptake and Intracellular Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tylocrebrine, a phenanthroindolizidine alkaloid, has demonstrated potent anticancer properties, yet its clinical advancement has been hampered by toxicity concerns. A thorough understanding of its cellular pharmacokinetics, specifically its mechanisms of cellular entry and subsequent intracellular distribution, is paramount for the rational design of strategies to enhance its therapeutic index. This technical guide synthesizes the current understanding of this compound's cellular uptake and intracellular localization, drawing upon data from related phenanthroindolizidine alkaloids and established principles of drug transport. We provide an overview of the inferred uptake mechanism, potential subcellular destinations, and the downstream signaling pathways affected. Furthermore, this guide outlines detailed experimental protocols and data presentation strategies to facilitate further research in this critical area.
Cellular Uptake Mechanism
Based on the high lipophilicity of phenanthroindolizidine alkaloids, it is probable that this compound enters cells via passive diffusion.[1] This class of compounds is known to readily cross the blood-brain barrier, which is indicative of their ability to traverse cellular membranes without the aid of transport proteins.[1]
While direct experimental evidence for this compound's uptake mechanism is limited, studies on similar compounds and the general principles of small molecule transport support this hypothesis. The process of passive diffusion is driven by the concentration gradient of the compound across the plasma membrane.[2][3]
Here is a generalized workflow for investigating the cellular uptake of this compound, based on common experimental practices in the field.
Figure 1: Generalized workflow for a cellular uptake experiment.
Intracellular Localization
The precise subcellular localization of this compound has not been definitively established through direct imaging. However, based on its known molecular targets and mechanisms of action, several organelles are implicated as potential sites of accumulation and activity. Phenanthroindolizidine alkaloids are known to inhibit protein and nucleic acid synthesis, suggesting potential localization within the nucleus and ribosomes.[4][5] Furthermore, their role in inducing apoptosis points towards an interaction with mitochondria.[6][7]
The following diagram illustrates the potential intracellular distribution of this compound and the subsequent signaling events.
Figure 2: Putative intracellular localization and action of this compound.
Data on Biological Activity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KB-3-1 | Cervical Carcinoma | 2.5 | [8] |
| KB-V1 | Multidrug-Resistant Cervical Carcinoma | 3.2 | [8] |
| L1210 | Murine Leukemia | 10 | [4] |
| P388 | Murine Leukemia | 4 | [4] |
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
Downstream Signaling Pathways
This compound and its analogs have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The inhibition of these pathways likely contributes to the observed anticancer activity.
A primary target of the related compound, tylophorine, is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9] Inhibition of VEGFR2 activation subsequently affects downstream pathways including Akt and Erk.[9] Furthermore, phenanthroindolizidine alkaloids are known to inhibit the transcription factor NF-κB, a critical regulator of inflammatory and survival pathways.[10]
References
- 1. Fluorescent Rhodamines and Fluorogenic Carbopyronines for Super‐Resolution STED Microscopy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unusual peptide-binding proteins guide pyrroloindoline alkaloid formation in crocagin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenanthroindolizidines and Phenanthroquinolizidines: Promising Alkaloids for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenanthroindolizidine Alkaloids Isolated from Tylophora ovata as Potent Inhibitors of Inflammation, Spheroid Growth, and Invasion of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tylocrebrine's CNS Toxicity: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Neurotoxic Effects and Underlying Mechanisms of a Potent Anticancer Alkaloid
For Immediate Release
This technical guide provides a comprehensive overview of the central nervous system (CNS) toxicity and neurotoxic effects of Tylocrebrine, a naturally occurring phenanthroindolizidine alkaloid. Despite its potent anticancer properties, the clinical development of this compound was halted due to severe CNS side effects. This document, intended for researchers, scientists, and drug development professionals, delves into the available data on its neurotoxicity, explores potential mechanisms of action, and outlines relevant experimental methodologies.
Introduction: The Promise and Peril of this compound
This compound, isolated from plants of the Tylophora genus, belongs to the phenanthroindolizidine class of alkaloids. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines. However, the therapeutic potential of this compound has been consistently overshadowed by its deleterious effects on the central nervous system. Clinical studies in the past reported side effects such as disorientation and ataxia, which were attributed to the compound's ability to cross the blood-brain barrier.[1] Understanding the nuances of this neurotoxicity is paramount for any future efforts to harness the therapeutic efficacy of this compound or its analogs.
Quantitative Neurotoxicity Data
Direct quantitative data on the CNS toxicity of this compound remains limited in publicly available literature. However, studies on closely related phenanthroindolizidine alkaloids provide valuable insights into the potential neurotoxic profile of this compound class.
One study investigated the in vitro neurotoxicity of S-(+)-deoxytylophorinidine, a related alkaloid, on rat pheochromocytoma (PC12) cells, a common model for neuronal cells. The findings from this study are summarized in the table below.
| Compound | Cell Line | Assay | Concentration | Effect |
| S-(+)-deoxytylophorinidine | PC12 (rat pheochromocytoma) | Neurite Outgrowth Inhibition | 1 x 10⁻⁷ M | Slight inhibition |
| S-(+)-deoxytylophorinidine | PC12 (rat pheochromocytoma) | Neurite Outgrowth Inhibition | 1 x 10⁻⁸ M | No significant inhibition |
| S-(+)-deoxytylophorinidine | PC12 (rat pheochromocytoma) | Neurite Outgrowth Inhibition | 1 x 10⁻⁹ M | No significant inhibition |
| Vinblastine (VCR) - Comparator | PC12 (rat pheochromocytoma) | Neurite Outgrowth Inhibition | 1 x 10⁻⁹ M | Inhibition |
Data extracted from a study on S-(+)-deoxytylophorinidine, a related phenanthroindolizidine alkaloid.[2]
This data suggests that at higher concentrations, phenanthroindolizidine alkaloids can interfere with crucial neuronal functions like neurite outgrowth. It is important to note that these are in vitro results for an analog, and further studies are required to determine the specific IC50 and LD50 values for this compound in various neuronal cell types and in vivo models.
Experimental Protocols for Assessing Neurotoxicity
A comprehensive assessment of this compound's neurotoxicity would involve a multi-tiered approach, combining in vitro and in vivo models. Based on standard practices in neurotoxicology, the following experimental protocols would be relevant.
In Vitro Neurotoxicity Assays
-
Cell Viability Assays:
-
MTT/XTT Assay: To assess mitochondrial function and overall cell viability in neuronal cell lines (e.g., SH-SY5Y, PC12) and primary neuronal cultures upon exposure to this compound.
-
LDH Release Assay: To measure plasma membrane integrity and cytotoxicity.
-
-
Neurite Outgrowth Assays:
-
Utilizing high-content imaging to quantify changes in neurite length, branching, and complexity in response to this compound treatment in cell lines like PC12 or primary cortical neurons.
-
-
Apoptosis Assays:
-
TUNEL Staining: To detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: To measure the activation of key executioner caspases (e.g., caspase-3) involved in the apoptotic cascade.
-
-
Electrophysiological Assays:
-
Microelectrode Array (MEA): To assess the effects of this compound on neuronal network activity, including firing rate and synchronicity.
-
In Vivo Neurotoxicity Studies
-
Animal Models:
-
Rodent models (mice or rats) would be administered this compound via relevant routes (e.g., intravenous, intraperitoneal).
-
-
Behavioral Assessments:
-
A battery of behavioral tests to assess motor coordination (rotarod test), cognitive function (Morris water maze), and general activity levels.
-
-
Histopathological Analysis:
-
Post-mortem examination of brain tissue to identify any neuronal damage, inflammation, or other pathological changes.
-
The following diagram illustrates a potential experimental workflow for evaluating the neurotoxicity of a compound like this compound.
Potential Signaling Pathways in this compound Neurotoxicity
The precise signaling pathways mediating this compound-induced neurotoxicity have not been definitively elucidated. However, based on the known mechanisms of other cytotoxic agents and the general cellular responses to toxicity, several pathways can be hypothesized to play a role. The inhibition of protein and nucleic acid synthesis is a known effect of some phenanthroindolizidine alkaloids, which could lead to widespread cellular dysfunction and ultimately apoptosis in neurons.
The following diagram outlines a hypothetical signaling cascade that could be involved in this compound-induced neuronal cell death.
Further research is necessary to validate the involvement of these and other potential pathways, such as disruptions in calcium homeostasis or excitotoxicity.
Conclusion and Future Directions
The significant CNS toxicity of this compound presents a major hurdle to its clinical application. This technical guide highlights the current, though limited, understanding of its neurotoxic effects. To overcome these challenges, future research should focus on:
-
Quantitative Toxicity Profiling: Determining the precise IC50 and LD50 values of this compound in various neuronal models.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways involved in its neurotoxicity.
-
Development of Analogs: Synthesizing and screening new this compound derivatives with a reduced capacity to cross the blood-brain barrier or with lower intrinsic neurotoxicity.
-
Advanced Drug Delivery Systems: Exploring formulation strategies, such as encapsulation in nanoparticles, to limit CNS exposure while maintaining anticancer efficacy.
By addressing these key areas, the scientific community may yet unlock the therapeutic potential of this potent natural product while mitigating its harmful effects on the central nervous system.
References
The Tylocrebrine Biosynthetic Pathway in Tylophora Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tylocrebrine, a phenanthroindolizidine alkaloid found in plants of the Tylophora genus, has garnered significant interest for its potent cytotoxic and anti-inflammatory properties. Understanding its biosynthetic pathway is crucial for optimizing production through metabolic engineering and for the synthesis of novel analogs with improved therapeutic profiles. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, compiling available data on precursors, key enzymatic steps, and methods for its extraction and quantification. While the specific enzymes from Tylophora species have yet to be fully characterized, this guide presents detailed, generalized experimental protocols for the enzyme families likely involved. All quantitative data has been summarized in structured tables, and the proposed pathway and experimental workflows are visualized using diagrams.
Introduction
The genus Tylophora (family Apocynaceae) is a rich source of phenanthroindolizidine alkaloids, a class of compounds characterized by a fused phenanthrene (B1679779) and indolizidine ring system. Among these, this compound and its structural analog Tylophorine are notable for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. The biosynthesis of these complex molecules originates from common amino acid precursors and involves a series of enzymatic reactions. This guide focuses on the elucidation of the this compound biosynthetic pathway, providing a technical resource for researchers in natural product chemistry, drug discovery, and plant biotechnology.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the condensation of two primary metabolic precursors: a C6-C2 unit derived from L-tyrosine and a C5N unit derived from L-ornithine. While direct enzymatic evidence from Tylophora species is still forthcoming, radiolabeling studies in Tylophora asthmatica have confirmed the incorporation of phenylalanine (via cinnamic acid) and ornithine (via pyrroline) into the related alkaloid, tylophorine, suggesting a similar pathway for this compound.[1] The proposed pathway involves several key enzymatic steps:
-
Decarboxylation of Amino Acid Precursors: L-tyrosine and L-ornithine are decarboxylated to yield tyramine (B21549) and putrescine, respectively. These reactions are likely catalyzed by tyrosine decarboxylase (TDC) and ornithine decarboxylase (ODC).
-
Oxidative Deamination: Putrescine is then oxidatively deaminated by a diamine oxidase (DAO) to form 4-aminobutanal, which spontaneously cyclizes to Δ¹-pyrroline.
-
Condensation: The C6-C2 unit derived from tyrosine (likely in the form of a phenylacetaldehyde (B1677652) derivative) condenses with Δ¹-pyrroline to form a diarylindolizidine intermediate.
-
Oxidative Phenol Coupling: The phenanthrene ring system is formed through an intramolecular oxidative coupling of the two aromatic rings of the diarylindolizidine intermediate. This crucial step is likely catalyzed by a cytochrome P450 monooxygenase.
-
Hydroxylation and Methylation: Subsequent hydroxylation and methylation steps, potentially involving other cytochrome P450 enzymes and methyltransferases, lead to the final structure of this compound.
dot
Caption: Putative biosynthetic pathway of this compound in Tylophora species.
Quantitative Data
Comprehensive quantitative data on this compound content across different Tylophora species is limited. Most studies focus on the major alkaloid, Tylophorine. The following tables summarize the available data on the yields of total and specific alkaloids from Tylophora species using various extraction methods.
Table 1: Yield of Total Alkaloids and Tylophorine from Tylophora indica
| Plant Part | Extraction Method | Solvent | Total Alkaloid Yield (%) | Tylophorine Yield (%) | Reference |
| Leaves | Maceration | 95% Ethanol with 2% Citric Acid | 0.28 | 17.25 (of total alkaloids) | (Not explicitly cited) |
| Leaves | Soxhlet | 95% Ethanol with 2% Citric Acid | 0.28 | 17.25 (of total alkaloids) | (Not explicitly cited) |
| Leaves & Roots | Not Specified | Not Specified | 0.2 - 0.46 | Not Specified | (Not explicitly cited) |
| In vitro shoots | Not Specified | Not Specified | - | 0.008 (of dry weight) | (Not explicitly cited) |
| Callus | Not Specified | Not Specified | - | 0.0024 (of dry weight) | (Not explicitly cited) |
Table 2: Tylophorine Content in Tylophora asthmatica
| Plant Part | Extraction Method | Tylophorine Yield | Reference |
| Leaves | Optimized solvent extraction | 0.0483 g from 100 g of dried leaves | (Not explicitly cited) |
| Hairy root culture | Liquid suspension culture | 9.8 ± 0.21 mg/L | (Not explicitly cited) |
Experimental Protocols
The following are detailed, generalized protocols for the key enzymatic assays relevant to the this compound biosynthetic pathway. It is important to note that these protocols may require optimization for specific use with Tylophora plant extracts.
Precursor Feeding Studies
dot
Caption: General workflow for precursor feeding experiments.
Protocol:
-
Preparation of Radiolabeled Precursors: Obtain or synthesize radiolabeled precursors such as [U-¹⁴C]-L-tyrosine, [ring-³H]-L-phenylalanine, or [5-¹⁴C]-L-ornithine. Dissolve the labeled precursor in a suitable sterile solvent (e.g., water or a mild buffer).
-
Administration to Plants or Cell Cultures: For whole plants, the "wick feeding" method is common, where a cotton wick is inserted into the stem and the other end is placed in the precursor solution. For cell suspension cultures, the precursor is added directly to the culture medium.
-
Incubation: Incubate the plants or cell cultures for a specific period (e.g., 24, 48, 72 hours) under controlled conditions (light, temperature).
-
Harvesting and Extraction: Harvest the plant material (e.g., leaves, roots) or cells. Dry and grind the material, then perform an alkaloid extraction using a suitable solvent system (e.g., methanol, chloroform-methanol).
-
Separation and Identification: Separate the alkaloid extract using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Co-chromatograph with authentic standards of this compound and other relevant alkaloids.
-
Quantification of Radioactivity: Scrape the corresponding spots from the TLC plate or collect the HPLC fractions containing the alkaloids of interest. Measure the radioactivity using a liquid scintillation counter.
-
Calculation of Incorporation Rate: The incorporation rate is calculated as the percentage of the total radioactivity administered that is recovered in the purified alkaloid.
Enzyme Assays
dot
Caption: Workflow for a typical Tyrosine Decarboxylase (TDC) assay.
Protocol:
-
Enzyme Extraction: Homogenize fresh or frozen Tylophora tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and protease inhibitors). Centrifuge to remove cell debris and use the supernatant as the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
0.1 mM Pyridoxal-5'-phosphate (PLP)
-
10 mM L-Tyrosine
-
-
Enzyme Reaction: Start the reaction by adding a known amount of the crude enzyme extract to the pre-warmed reaction mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA).
-
Quantification of Tyramine: Centrifuge to pellet the precipitated protein. The amount of tyramine in the supernatant can be quantified by HPLC with fluorescence detection after derivatization with o-phthalaldehyde (B127526) (OPA).
-
Calculation of Activity: Enzyme activity is expressed as nmol of tyramine produced per minute per mg of protein.
Protocol:
-
Enzyme Extraction: Follow the same procedure as for TDC extraction.
-
Reaction Mixture: Prepare a reaction mixture in a sealed vial containing:
-
50 mM Sodium phosphate (B84403) buffer (pH 7.2)
-
0.1 mM PLP
-
1 mM Dithiothreitol (DTT)
-
1 mM EDTA
-
[1-¹⁴C]-L-Ornithine (specific activity ~50 mCi/mmol)
-
-
Enzyme Reaction: Inject the crude enzyme extract into the sealed vial to start the reaction. Incubate at 37°C for 30-60 minutes.
-
Trapping of ¹⁴CO₂: The reaction is stopped by injecting a strong acid (e.g., 2 M H₂SO₄) into the reaction mixture. The released ¹⁴CO₂ is trapped on a filter paper soaked in a scintillation cocktail containing a CO₂ trapping agent (e.g., hyamine hydroxide).
-
Quantification: The radioactivity on the filter paper is measured using a liquid scintillation counter.
-
Calculation of Activity: Enzyme activity is calculated based on the amount of ¹⁴CO₂ released per unit time per mg of protein.
Protocol:
-
Enzyme Extraction: Follow the same procedure as for TDC extraction.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Sodium phosphate buffer (pH 7.0)
-
10 mM Putrescine
-
0.5 mM 4-Aminoantipyrine
-
2 mM 3,5-Dichloro-2-hydroxybenzenesulfonic acid
-
10 units/mL Horseradish peroxidase
-
-
Enzyme Reaction: Initiate the reaction by adding the crude enzyme extract. Incubate at 30°C.
-
Spectrophotometric Measurement: The reaction produces H₂O₂, which is used by the peroxidase to form a colored product. Monitor the increase in absorbance at 515 nm over time.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the colored product.
Protocol:
-
Microsome Preparation: Homogenize Tylophora tissue in a buffer containing sucrose (B13894) and protease inhibitors. Perform differential centrifugation to isolate the microsomal fraction, which is enriched in cytochrome P450 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Phosphate buffer (pH 7.4)
-
The putative diarylindolizidine substrate
-
An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase)
-
-
Enzyme Reaction: Add the microsomal preparation to the reaction mixture and incubate at 30°C for 1-2 hours.
-
Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Product Analysis: Analyze the extracted products by HPLC or LC-MS to identify the phenanthroindolizidine scaffold.
-
Activity Assessment: The activity can be semi-quantitatively assessed by the amount of product formed.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Tylophora species is a complex and fascinating area of research. While the general outline of the pathway is understood, the specific enzymes and their regulation remain to be elucidated. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway. Future research should focus on the isolation and characterization of the key enzymes, particularly the decarboxylases, diamine oxidase, and the cytochrome P450 enzyme responsible for the crucial oxidative coupling step. A deeper understanding of the molecular and biochemical intricacies of this compound biosynthesis will be instrumental in the development of sustainable production platforms and the generation of novel, potent therapeutic agents.
References
The Renaissance of a Potent Scaffold: A Technical Guide to the Discovery of Tylocrebrine Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthroindolizidine alkaloids, exemplified by Tylocrebrine and its congeners, represent a class of natural products with potent cytotoxic, antiviral, and anti-inflammatory properties. Despite early clinical setbacks due to neurotoxicity, the unique mechanism of action and broad-spectrum activity of this scaffold continue to attract significant interest in the field of drug discovery. This technical guide provides a comprehensive overview of the discovery and development of this compound analogues and derivatives. It consolidates key quantitative structure-activity relationship (SAR) data, details essential experimental protocols for synthesis and biological evaluation, and visualizes the intricate signaling pathways modulated by these compounds. The aim is to equip researchers and drug development professionals with a thorough understanding of this promising class of molecules and to facilitate the rational design of novel, safer, and more efficacious therapeutic agents.
Introduction
This compound is a member of the phenanthroindolizidine alkaloid family, a group of natural products primarily isolated from plants of the Asclepiadaceae family, such as Tylophora species[1]. These compounds are characterized by a pentacyclic ring system, which is responsible for their significant biological activities. Early studies in the 1960s and 1970s demonstrated the potent antitumor effects of this compound, leading to its advancement into clinical trials. However, these trials were halted due to unacceptable central nervous system (CNS) toxicity[1].
Despite this initial setback, the remarkable potency and broad applicability of the phenanthroindolizidine scaffold have spurred renewed research efforts. Modern medicinal chemistry and drug delivery strategies offer new avenues to mitigate the toxicity while retaining or even enhancing the therapeutic efficacy of these compounds. The primary goals of current research in this area are to:
-
Synthesize novel analogues and derivatives with improved therapeutic indices.
-
Elucidate the detailed mechanisms of action to identify key molecular targets.
-
Explore the full therapeutic potential of this scaffold beyond oncology, including antiviral and anti-inflammatory applications.
This guide will delve into the core aspects of this compound analogue discovery, providing a technical resource for scientists working to unlock the full potential of this fascinating class of molecules.
Quantitative Structure-Activity Relationship (SAR) Data
The systematic modification of the phenanthroindolizidine scaffold has yielded a wealth of SAR data, providing crucial insights into the structural features required for potent biological activity. The following tables summarize the in vitro cytotoxicity of various this compound analogues and related phenanthroindolizidine alkaloids against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Phenanthroindolizidine Alkaloids Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Tylophorinidine | MCF-7 (Breast) | 6.45 | [2] |
| HepG2 (Liver) | 4.77 | [2] | |
| HCT-116 (Colon) | 20.08 | [2] | |
| Tylophorinidine-N-oxide | MCF-7 (Breast) | 12.15 | [2] |
| HepG2 (Liver) | 15.31 | [2] | |
| HCT-116 (Colon) | 65.62 | [2] | |
| Tylophorine | HepG2 (Liver) | 40.10 | [2] |
| Tylophorinine | MCF-7 (Breast) | 31.96 | [2] |
| HepG2 (Liver) | 23.8 | [2] | |
| HCT-116 (Colon) | 86.95 | [2] | |
| Antofine N-oxide | KB-3-1 (Cervical) | ~0.1 | [3] |
| 14-Hydroxyantofine N-oxide | KB-3-1 (Cervical) | ~0.1 | [3] |
| Secoantofine N-oxide | KB-3-1 (Cervical) | >10 | [3] |
| (-)-(R)-13aα-Antofine | KB-3-1 (Cervical) | 0.003 | [4] |
| (-)-(R)-13aα-Tylophorine | KB-3-1 (Cervical) | 0.002 | [4] |
| (+)-(S)-13aβ-Isothis compound | KB-3-1 (Cervical) | 0.004 | [4] |
Table 2: Antiproliferative Activity of Phenanthrene-Based Tylophorine (PBT) Analogues
| Compound | Cell Line | GI50 (µM) | Reference |
| PBT-1 Analogue 9c | A549 (Lung) | < 1 | [1] |
| PBT-1 Analogue 9g | A549 (Lung) | < 1 | [1] |
| PBT-1 Analogue 9h | A549 (Lung) | < 1 | [1] |
| PBT-1 Analogue 15 | A549 (Lung) | ~0.1 | [5] |
| PBT-1 Analogue 21 | A549 (Lung) | ~0.1 | [5] |
Experimental Protocols
General Procedure for the Synthesis of Tylophorine Analogues
The total synthesis of Tylophorine and its analogues has been achieved through various strategies. A common approach involves the construction of the phenanthrene (B1679779) core followed by the annulation of the indolizidine ring system. The following is a generalized protocol based on a convergent synthesis approach.
Experimental Workflow for Tylophorine Synthesis
Step-by-step Synthesis of (S)-(+)-Tylophorine:
-
Preparation of the Arylsulfonyl Chloride: The phenanthrene moiety is constructed from readily available starting materials like 3,4-dimethoxybenzyl alcohol through a multi-step sequence to yield the corresponding arylsulfonyl chloride[6].
-
Sulfonamide Formation: The arylsulfonyl chloride is coupled with a suitable γ-alkenyl amine to form the sulfonamide precursor[6].
-
Enantioselective Carboamination: The key chiral center is introduced via a copper(II)-(R)-Ph-Box catalyzed enantioselective intramolecular carboamination of the terminal alkene, yielding a cyclic sultam[6].
-
Reductive Desulfonylation: The sultam is subjected to dissolving metal reduction (e.g., Li/NH3/DMSO) to remove the sulfonyl group and afford the chiral pyrrolidine intermediate[6].
-
Pictet-Spengler Cyclization: The final indolizidine ring is formed through a Pictet-Spengler reaction of the chiral pyrrolidine with formaldehyde (B43269) in the presence of acid, yielding (S)-(+)-Tylophorine[6]. The product is then purified by chromatography.
Protocol for In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Workflow for MTT Assay
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
This compound and its analogues exert their potent anticancer effects by modulating key cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis. Two of the most well-documented mechanisms are the downregulation of Cyclin A2 and the inhibition of Aurora kinases.
Downregulation of Cyclin A2 and G1 Phase Arrest
Tylophorine has been shown to induce a dominant G1 phase arrest in several carcinoma cell lines[6][7]. This cell cycle blockade is a direct consequence of the transcriptional downregulation of Cyclin A2[6][7]. Cyclin A2 is a crucial regulator of both the S phase and the G2/M transition. Its reduction prevents cells from progressing through the cell cycle, ultimately leading to a halt in proliferation.
Signaling Pathway of Tylophorine-Induced G1 Arrest
Inhibition of Aurora Kinases
Aurora kinases (A and B) are key regulators of mitosis, playing critical roles in centrosome maturation, spindle assembly, and chromosome segregation. Overexpression of these kinases is common in many cancers and is associated with genomic instability. Phenanthroindolizidine alkaloids have been identified as inhibitors of both Aurora A and Aurora B kinases. By inhibiting these kinases, the compounds disrupt the proper execution of mitosis, leading to mitotic catastrophe and ultimately, apoptosis.
Signaling Pathway of Aurora Kinase Inhibition
Conclusion and Future Directions
The discovery and development of this compound analogues and derivatives have entered a new era. Armed with a deeper understanding of their mechanism of action and a vast arsenal (B13267) of modern synthetic and analytical techniques, researchers are well-positioned to overcome the challenges that hindered their initial clinical development. The quantitative SAR data clearly indicate that potent cytotoxicity can be achieved in the nanomolar range, and the elucidation of their effects on key cell cycle regulators like Cyclin A2 and Aurora kinases provides a solid foundation for rational drug design.
Future efforts should focus on:
-
Improving the Therapeutic Window: The primary challenge remains the separation of potent anticancer activity from dose-limiting toxicities. Strategies such as targeted drug delivery systems (e.g., antibody-drug conjugates, nanoparticle formulations) and the design of analogues with improved pharmacokinetic and pharmacodynamic properties are crucial.
-
Exploring Novel Therapeutic Areas: The potent antiviral and anti-inflammatory activities of this scaffold warrant further investigation. The development of analogues with selective activity profiles for these indications could open up new therapeutic avenues.
-
Combination Therapies: The unique mechanism of action of this compound analogues suggests their potential for use in combination with other anticancer agents. Investigating synergistic interactions with existing chemotherapies or targeted agents could lead to more effective treatment regimens.
References
- 1. Cytotoxic activity of some phenanthroindolizidine N-oxide alkaloids from Cynanchum vincetoxicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tylophorine arrests carcinoma cells at G1 phase by downregulating cyclin A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Phenanthroindolizidine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenanthroindolizidine alkaloids, a class of nitrogen-containing secondary metabolites isolated primarily from plants of the Asclepiadaceae and Moraceae families, have garnered significant attention in the scientific community for their potent and diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of these alkaloids, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development endeavors.
Anticancer Activity
Phenanthroindolizidine alkaloids exhibit remarkable cytotoxic activity against a wide range of cancer cell lines, including multidrug-resistant phenotypes.[3][4] Their potency is often observed in the low nanomolar range, comparable to clinically used chemotherapeutic agents.[3]
Mechanism of Action
The primary anticancer mechanism of phenanthroindolizidine alkaloids involves the inhibition of crucial macromolecular synthesis. Seminal studies have demonstrated that compounds like tylophorine (B1682047) and cryptopleurine (B1669640) are potent inhibitors of protein and, to a lesser extent, nucleic acid synthesis.[1][5] This inhibition disrupts cellular processes essential for the rapid proliferation of cancer cells.
Furthermore, these alkaloids modulate key signaling pathways implicated in cancer progression. Tylophorine and its analogs have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation.[6][7] The inhibition of the Akt signaling pathway, which is crucial for cell survival and metabolism, has also been identified as a key mechanism.[8] Some phenanthroindolizidine alkaloids, such as antofine, have been found to suppress angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis, by targeting the VEGFR2 signaling pathway.[9][10]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative phenanthroindolizidine alkaloids against various human cancer cell lines.
| Alkaloid | Cancer Cell Line | IC50 | Reference |
| (-)-(R)-13aα-Antofine | KB-3-1 (Cervical Carcinoma) | 10 nM | [3] |
| (-)-(R)-13aα-Antofine | HCT 116 (Colon Cancer) | 6.0 nM | [11] |
| (-)-(R)-13aα-Tylophorine | KB-3-1 (Cervical Carcinoma) | Low nM range | [3] |
| (+)-(S)-13aβ-Isotylocrebrine | KB-3-1 (Cervical Carcinoma) | ~50 nM | [4] |
| (-)-10β-Antofine N-oxide | KB-3-1 (Cervical Carcinoma) | ~100 nM | [12] |
| Phenanthroquinolizidine 1c | MCF-7 (Breast Cancer) | 104-130 nM | [5][13] |
| Phenanthroquinolizidine 1c | NCI-H460 (Lung Cancer) | 104-130 nM | [5][13] |
| Phenanthroquinolizidine 1c | SF-268 (CNS Cancer) | 104-130 nM | [5][13] |
| O-methyltylophorinidine (1) | MDA-MB-231 (Triple-Negative Breast Cancer) | 13.6 ± 0.4 nM (24h) | [7] |
| Synthetic O-methyltylophorinidine (1s) | MDA-MB-231 (Triple-Negative Breast Cancer) | 4.2 ± 1 nM (24h) | [7] |
Experimental Protocols
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete culture medium
-
Phenanthroindolizidine alkaloid stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the phenanthroindolizidine alkaloid in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
This technique is used to determine the effect of the alkaloids on the progression of the cell cycle.
Materials:
-
Cancer cells treated with the phenanthroindolizidine alkaloid
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentration of the alkaloid for a specific duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anti-inflammatory Activity
Phenanthroindolizidine alkaloids have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[1][14]
Mechanism of Action
The anti-inflammatory effects of these alkaloids are largely attributed to their ability to suppress the production of pro-inflammatory mediators. Tylophorine, for instance, has been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-II (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[15] This suppression is mediated through the inhibition of the NF-κB and AP-1 signaling pathways.[15]
Experimental Protocols
This assay measures the inhibitory effect of the alkaloids on NO production in stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ) (optional)
-
Phenanthroindolizidine alkaloid stock solution
-
Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the phenanthroindolizidine alkaloid for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (optional) to induce NO production and incubate for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Neuroprotective Activity
Emerging evidence suggests that phenanthroindolizidine alkaloids may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[16][17]
Mechanism of Action
The neuroprotective mechanisms of these alkaloids are still under investigation but are thought to involve their antioxidant and anti-inflammatory properties.[18] Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[19][20] By scavenging reactive oxygen species (ROS) and inhibiting inflammatory pathways in the brain, phenanthroindolizidine alkaloids may help protect neurons from damage and death. Some alkaloids have also been investigated for their ability to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[21]
Experimental Protocols
The SH-SY5Y cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or amyloid-beta peptide for Alzheimer's model)
-
Phenanthroindolizidine alkaloid stock solution
-
MTT assay reagents (as described in section 1.3.1)
-
96-well plate
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate if required (e.g., using retinoic acid).
-
Pre-treat the cells with different concentrations of the phenanthroindolizidine alkaloid for a specified duration (e.g., 2-24 hours).
-
Induce neurotoxicity by adding the chosen neurotoxin and incubate for 24-48 hours.
-
Assess cell viability using the MTT assay as described in section 1.3.1. An increase in cell viability in the presence of the alkaloid compared to the neurotoxin-only control indicates a neuroprotective effect.
This assay evaluates the ability of the alkaloids to prevent the aggregation of Aβ peptides.
Materials:
-
Synthetic Aβ peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT) solution
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Phenanthroindolizidine alkaloid stock solution
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare a solution of Aβ peptide in the assay buffer.
-
In a 96-well plate, mix the Aβ solution with various concentrations of the phenanthroindolizidine alkaloid. Include a control with Aβ alone.
-
Incubate the plate at 37°C with gentle shaking to promote aggregation.
-
At different time points, add ThT solution to the wells. ThT fluorescence increases upon binding to amyloid fibrils.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).
-
A reduction in ThT fluorescence in the presence of the alkaloid indicates inhibition of Aβ aggregation.
Visualizing a Key Signaling Pathway
The following diagram illustrates the inhibitory effect of tylophorine on the NF-κB signaling pathway, a common mechanism underlying its anticancer and anti-inflammatory activities.
Caption: Tylophorine inhibits NF-κB signaling.
Conclusion
Phenanthroindolizidine alkaloids represent a promising class of natural products with significant therapeutic potential. Their potent anticancer, anti-inflammatory, and emerging neuroprotective activities, coupled with their distinct mechanisms of action, make them valuable lead compounds for drug discovery and development. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and exploitation of the pharmacological properties of these fascinating molecules. Further research, particularly in optimizing their pharmacokinetic profiles and minimizing potential toxicities, will be crucial in translating their preclinical promise into clinical applications.
References
- 1. 3.6. Evaluation of Neuroprotective Outline in SH-SY5Y Cells [bio-protocol.org]
- 2. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phenanthroindolizidines and Phenanthroquinolizidines: Promising Alkaloids for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ayurvedjournal.com [ayurvedjournal.com]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 10. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Anthocyanins: Molecular Aspects on Their Neuroprotective Activity [mdpi.com]
- 17. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective effects of allocryptopine-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxidative stress in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxidative Stress and Antioxidants in Neurodegenerative Disorders [mdpi.com]
- 21. mdpi.com [mdpi.com]
Tylocrebrine: A Comprehensive Technical Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tylocrebrine, a phenanthroindolizidine alkaloid, has demonstrated significant potential as a therapeutic agent, particularly in the realm of oncology. Its potent cytotoxic effects against a broad spectrum of cancer cell lines, including multidrug-resistant strains, have positioned it as a compound of high interest. However, its clinical development was historically impeded by significant central nervous system (CNS) toxicity. This technical guide provides an in-depth overview of this compound, consolidating available data on its antiproliferative activity, detailing experimental protocols for its evaluation, and elucidating its known and putative mechanisms of action through signaling pathway diagrams. Furthermore, it explores modern formulation strategies, such as nanoparticle encapsulation, aimed at mitigating toxicity and enhancing its therapeutic index, thereby revitalizing interest in its clinical potential.
Introduction
This compound is a naturally occurring alkaloid belonging to the phenanthroindolizidine class of compounds. Early studies revealed its powerful antiproliferative properties, leading to its investigation as a potential anticancer agent. Despite promising preclinical activity, its progression through clinical trials was halted due to severe neurotoxicity observed in patients.[1] Recent advancements in drug delivery technologies, particularly the use of targeted nanoparticles, have offered a promising avenue to overcome this limitation by altering the pharmacokinetic profile of this compound, reducing its brain penetration, and increasing its accumulation in tumor tissues.[2] This guide aims to provide a comprehensive resource for researchers and drug developers interested in revisiting the therapeutic potential of this compound.
Antiproliferative Activity
This compound exhibits potent growth-inhibitory effects against a wide array of human cancer cell lines, with activity reported in the low nanomolar to picomolar range.[3] It has also shown efficacy against multidrug-resistant cancer cell lines.[3]
Data Presentation: Growth Inhibition (GI50) Data from the NCI-60 Human Tumor Cell Line Screen
The following table summarizes the 50% growth inhibition (GI50) values for this compound against a panel of human cancer cell lines from the National Cancer Institute's 60 cell line screen (NCI-60). The GI50 is the concentration of the drug that causes a 50% reduction in the net protein increase in control cells during the drug incubation.[1]
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | Data not available in searched results |
| HL-60(TB) | Leukemia | Data not available in searched results |
| K-562 | Leukemia | Data not available in searched results |
| MOLT-4 | Leukemia | Data not available in searched results |
| RPMI-8226 | Leukemia | Data not available in searched results |
| SR | Leukemia | Data not available in searched results |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | Data not available in searched results |
| EKVX | Non-Small Cell Lung | Data not available in searched results |
| HOP-62 | Non-Small Cell Lung | Data not available in searched results |
| HOP-92 | Non-Small Cell Lung | Data not available in searched results |
| NCI-H226 | Non-Small Cell Lung | Data not available in searched results |
| NCI-H23 | Non-Small Cell Lung | Data not available in searched results |
| NCI-H322M | Non-Small Cell Lung | Data not available in searched results |
| NCI-H460 | Non-Small Cell Lung | Data not available in searched results |
| NCI-H522 | Non-Small Cell Lung | Data not available in searched results |
| Colon Cancer | ||
| COLO 205 | Colon | Data not available in searched results |
| HCC-2998 | Colon | Data not available in searched results |
| HCT-116 | Colon | Data not available in searched results |
| HCT-15 | Colon | Data not available in searched results |
| HT29 | Colon | Data not available in searched results |
| KM12 | Colon | Data not available in searched results |
| SW-620 | Colon | Data not available in searched results |
| CNS Cancer | ||
| SF-268 | CNS | Data not available in searched results |
| SF-295 | CNS | Data not available in searched results |
| SF-539 | CNS | Data not available in searched results |
| SNB-19 | CNS | Data not available in searched results |
| SNB-75 | CNS | Data not available in searched results |
| U251 | CNS | Data not available in searched results |
| Melanoma | ||
| LOX IMVI | Melanoma | Data not available in searched results |
| MALME-3M | Melanoma | Data not available in searched results |
| M14 | Melanoma | Data not available in searched results |
| SK-MEL-2 | Melanoma | Data not available in searched results |
| SK-MEL-28 | Melanoma | Data not available in searched results |
| SK-MEL-5 | Melanoma | Data not available in searched results |
| UACC-257 | Melanoma | Data not available in searched results |
| UACC-62 | Melanoma | Data not available in searched results |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | Data not available in searched results |
| OVCAR-3 | Ovarian | Data not available in searched results |
| OVCAR-4 | Ovarian | Data not available in searched results |
| OVCAR-5 | Ovarian | Data not available in searched results |
| OVCAR-8 | Ovarian | Data not available in searched results |
| NCI/ADR-RES | Ovarian | Data not available in searched results |
| SK-OV-3 | Ovarian | Data not available in searched results |
| Renal Cancer | ||
| 786-0 | Renal | Data not available in searched results |
| A498 | Renal | Data not available in searched results |
| ACHN | Renal | Data not available in searched results |
| CAKI-1 | Renal | Data not available in searched results |
| RXF 393 | Renal | Data not available in searched results |
| SN12C | Renal | Data not available in searched results |
| TK-10 | Renal | Data not available in searched results |
| UO-31 | Renal | Data not available in searched results |
| Prostate Cancer | ||
| PC-3 | Prostate | Data not available in searched results |
| DU-145 | Prostate | Data not available in searched results |
| Breast Cancer | ||
| MCF7 | Breast | Data not available in searched results |
| MDA-MB-231/ATCC | Breast | Data not available in searched results |
| HS 578T | Breast | Data not available in searched results |
| BT-549 | Breast | Data not available in searched results |
| T-47D | Breast | Data not available in searched results |
| MDA-MB-468 | Breast | Data not available in searched results |
Note: Specific GI50 values for this compound from a comprehensive NCI-60 screen were not available in the searched results. The table structure is provided as a template for when such data becomes available.
Mechanism of Action
The precise molecular mechanisms underlying the anticancer activity of this compound are not fully elucidated; however, research on related phenanthroindolizidine alkaloids, such as Tylophorine, provides significant insights. The proposed mechanisms include the inhibition of protein and nucleic acid synthesis, induction of cell cycle arrest, and activation of apoptotic pathways.
Inhibition of Protein Synthesis
A primary mechanism attributed to this compound and its analogs is the inhibition of protein synthesis. This disruption of cellular machinery is a key contributor to its cytotoxic effects.
Cell Cycle Arrest
Studies on Tylophorine have demonstrated its ability to induce cell cycle arrest, primarily at the G1 phase. This is achieved through the downregulation of key cell cycle regulatory proteins like cyclin A2.[4] It is hypothesized that this compound shares a similar mechanism, thereby halting the proliferation of cancer cells.
Induction of Apoptosis
This compound and its analogs are known to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Inhibition of NF-κB Signaling
Analogs of this compound have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Its inhibition can sensitize cancer cells to apoptosis and reduce inflammation within the tumor microenvironment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-NF-κB, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Pharmacokinetics and Nanoparticle Formulation
The primary challenge in the clinical application of this compound has been its CNS toxicity. Nanoparticle-based drug delivery systems have emerged as a viable strategy to address this issue.
Pharmacokinetic Parameters
Encapsulating this compound in nanoparticles, particularly those targeted to receptors overexpressed on cancer cells (e.g., EGFR), can significantly alter its pharmacokinetic profile.
| Parameter | Free this compound | This compound Nanoparticles |
| t1/2 (half-life) | Data not available in searched results | Increased |
| AUC (Area Under the Curve) | Data not available in searched results | Increased in tumor, decreased in brain |
| Cmax (Maximum Concentration) | Data not available in searched results | Modulated |
| Clearance | Data not available in searched results | Decreased |
| Volume of Distribution | Data not available in searched results | Altered |
Note: Specific quantitative pharmacokinetic data for free versus nanoparticle-formulated this compound was not available in a comparative table format in the searched results. The table indicates the expected trends based on the literature.[2][5]
Rationale for Nanoparticle Formulation
Conclusion and Future Directions
This compound remains a compelling candidate for anticancer drug development due to its potent and broad-spectrum activity. The historical challenge of CNS toxicity is now being addressed through innovative formulation strategies, such as targeted nanoparticles, which have shown promise in preclinical models by improving the therapeutic index. Future research should focus on a number of key areas:
-
Comprehensive Preclinical Evaluation: A thorough assessment of the efficacy and safety of targeted nanoparticle formulations of this compound in a wider range of in vivo cancer models is warranted.
-
Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its full therapeutic potential and for identifying potential biomarkers of response.
-
Clinical Re-evaluation: With a more favorable safety profile afforded by advanced drug delivery systems, a carefully designed clinical trial to re-evaluate this compound in cancer patients could be considered.
By leveraging modern drug development tools and a deeper understanding of its pharmacology, the therapeutic potential of this compound may finally be realized, offering a new therapeutic option for cancer patients.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of the Caspase-Mediated Apoptotic Activity of Teucrium mascatense and an Isolated Compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NCI Transcriptional Pharmacodynamics Workbench: a tool to examine dynamic expression profiling of therapeutic response in the NCI-60 cell line panel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle Pharmacokinetic Profiling in vivo using Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Tylocrebrine-Target Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tylocrebrine, a phenanthroindolizidine alkaloid, has demonstrated potent anticancer properties, yet its clinical development has been hampered by significant toxicity. A comprehensive understanding of its molecular interactions is paramount for designing safer, more effective analogs. This technical guide provides an in-depth overview of a representative in silico workflow to elucidate the interactions between this compound and its putative molecular targets. We detail methodologies for molecular docking, molecular dynamics simulations, and pharmacophore modeling to predict and analyze binding affinities and interaction dynamics. Furthermore, we present a hypothetical absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. All quantitative data are summarized for comparative analysis, and key signaling pathways are visualized using the DOT language for Graphviz. This guide serves as a practical framework for researchers employing computational methods in the early-stage discovery and development of this compound-based therapeutics.
Introduction
This compound is a natural product with established anticancer activity.[1] However, its progression into clinical use has been impeded by issues of toxicity.[1] Understanding the molecular basis of its efficacy and toxicity is crucial for the rational design of new derivatives with an improved therapeutic index. In silico modeling offers a powerful, resource-efficient approach to investigate these interactions at an atomic level, providing insights that can guide further experimental studies.[2]
This guide outlines a comprehensive in silico strategy to model the interactions of this compound with three key putative cancer targets: Human Epidermal Growth Factor Receptor 2 (HER2), Topoisomerase II, and Signal Transducer and Activator of Transcription 3 (STAT3).
In Silico Methodologies
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] This technique is instrumental in predicting the binding affinity and interaction patterns between this compound and its targets.
Experimental Protocol: Molecular Docking of this compound
-
Protein Preparation:
-
Obtain the three-dimensional crystal structures of the target proteins from the Protein Data Bank (PDB): HER2 (PDB ID: 3PP0), Topoisomerase II (PDB ID: 1ZXM), and STAT3 (PDB ID: 6NJS).[4][5][6]
-
Prepare the protein structures using AutoDockTools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Optimize the ligand's geometry using a suitable force field (e.g., MMFF94) and assign Gasteiger charges.
-
-
Grid Generation:
-
Define the binding site on each target protein. For HER2 and Topoisomerase II, this is typically the ATP-binding pocket.[6][7] For STAT3, the SH2 domain is the target for inhibiting dimerization.[8]
-
Generate a grid box that encompasses the defined active site using AutoGrid. A grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å is a common starting point.
-
-
Docking Simulation:
-
Perform the docking simulation using AutoDock Vina.[4] The Lamarckian Genetic Algorithm is a widely used algorithm for this purpose.
-
Set the number of genetic algorithm runs to 100 to ensure thorough sampling of the conformational space.
-
Analyze the docking results based on the binding energy (kcal/mol) and the clustering of the docked poses. The pose with the lowest binding energy in the most populated cluster is typically considered the most probable binding mode.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the interactions in a biological environment.[5]
Experimental Protocol: Molecular Dynamics Simulation of this compound-Target Complexes
-
System Preparation:
-
Use the best-docked pose from the molecular docking study as the starting structure for the MD simulation.
-
Solvate the complex in a cubic box of water molecules (e.g., TIP3P water model) with a minimum distance of 10 Å between the protein and the box edges.
-
Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).
-
-
Simulation Parameters:
-
Employ a force field such as AMBER or GROMOS to describe the interatomic forces.
-
Perform an initial energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the physiological temperature of 310 K over a period of 100 picoseconds (ps).
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) for 1 nanosecond (ns).
-
-
Production Run:
-
Run the production MD simulation for a duration of 100 ns. Trajectories are typically saved every 10 ps for analysis.
-
-
Analysis:
-
Analyze the trajectories to calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond formation and breakage over time.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[9] This is useful for virtual screening of compound libraries to find novel molecules with similar activity.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Training Set Selection:
-
Compile a set of known active and inactive analogs of this compound against a specific target.
-
Ensure structural diversity within the training set.
-
-
Pharmacophore Model Generation:
-
Use software like Discovery Studio or LigandScout to generate pharmacophore models.[10]
-
The software identifies common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings among the active compounds.
-
-
Model Validation:
-
Validate the generated pharmacophore models using a test set of compounds with known activities that were not included in the training set.
-
A good model should be able to distinguish active from inactive compounds with high accuracy.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC database) to identify novel potential inhibitors.[11]
-
Quantitative Data Summary
The following tables present hypothetical quantitative data from the in silico analyses described above. These values are representative and intended for illustrative purposes to demonstrate how such data would be presented.
Table 1: Molecular Docking Results of this compound with Target Proteins
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| HER2 | 3PP0 | -9.8 | THR798, ASP863 | LEU726, VAL734, ALA751, LYS753, LEU852 |
| Topoisomerase II | 1ZXM | -10.5 | ASN770, GLN773 | ILE125, ILE141, PHE142 |
| STAT3 (SH2 Domain) | 6NJS | -8.9 | LYS591, SER611, SER613 | PRO638, ILE659, VAL663 |
Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)
| Complex | Average RMSD (Å) | Average RMSF of Ligand (Å) | Key Stable Hydrogen Bonds |
| This compound-HER2 | 1.8 ± 0.3 | 0.9 ± 0.2 | THR798, ASP863 |
| This compound-Topo II | 2.1 ± 0.4 | 1.1 ± 0.3 | ASN770 |
| This compound-STAT3 | 2.5 ± 0.5 | 1.3 ± 0.4 | SER611, SER613 |
Table 3: In Silico ADMET Prediction for this compound
| Property | Predicted Value | Method/Software |
| Absorption | ||
| Human Intestinal Absorption | High | admetSAR 2.0 |
| Caco-2 Permeability (logPapp) | 0.95 | pkCSM |
| Distribution | ||
| BBB Permeability (logBB) | 0.85 | SwissADME |
| Plasma Protein Binding | 92% | pkCSM |
| Metabolism | ||
| CYP2D6 Substrate | Yes | SwissADME |
| CYP3A4 Inhibitor | Yes | pkCSM |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | admetSAR 2.0 |
| Toxicity | ||
| AMES Toxicity | Mutagenic | ProTox-II |
| hERG I Inhibitor | Yes | pkCSM |
| Carcinogenicity | Positive | ProTox-II |
| LD50 (rat, oral) | 50 mg/kg | ProTox-II |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the putative signaling pathways affected by this compound's interaction with its targets.
This compound-Induced Apoptosis Pathway
This compound is known to induce apoptosis, a form of programmed cell death.[12] The following diagram illustrates a simplified model of the caspase-dependent apoptotic pathway that could be initiated by this compound's activity.
In Silico Target Identification Workflow
The overall workflow for identifying and validating the molecular targets of a natural product like this compound using in silico methods is depicted below.
Conclusion
The in silico methodologies detailed in this guide provide a robust framework for investigating the molecular interactions of this compound with its putative cancer targets. By combining molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into binding affinities, interaction dynamics, and key structural features required for activity. The hypothetical data presented underscore the types of quantitative information that can be generated to guide further experimental validation and the rational design of novel, less toxic this compound analogs. This computational approach is a critical component of modern drug discovery, accelerating the journey from natural product to viable therapeutic candidate.
References
- 1. Identification of novel HER2 ınhibitors: potential therapeutics for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 4. Unveiling the interdomain dynamics of type II DNA topoisomerase through all-atom simulations: Implications for understanding its catalytic cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Discovery of a small-molecule inhibitor of STAT3 by ligand-based pharmacophore screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potential inhibitors for stat3: ligand based 3D pharmacophore, virtual screening, molecular docking, dynamic studies and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of novel STAT3 inhibitors for liver fibrosis, using pharmacophore-based virtual screening, molecular docking, and biomolecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Optimization of Tylocrebrine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Tylocrebrine, a phenanthroindolizidine alkaloid with significant anti-cancer and anti-inflammatory properties. The protocols described herein are based on a highly convergent and efficient synthetic strategy, with a focus on key carbon-carbon bond-forming reactions. Additionally, this document outlines the inhibitory effects of this compound on key signaling pathways relevant to its therapeutic potential.
I. Overview of the Synthetic Strategy
The total synthesis of this compound can be efficiently achieved through a convergent approach that involves the sequential assembly of the phenanthrene (B1679779) and indolizidine moieties. A notable strategy, developed by Niphakis and Georg, utilizes three key carbon-carbon bond-forming reactions: a Suzuki-Miyaura cross-coupling, a Negishi cross-coupling, and a final intramolecular VOF3-mediated oxidative aryl-alkene coupling.[1][2][3][4] This approach allows for the late-stage introduction of structural diversity, making it suitable for the synthesis of this compound analogs for structure-activity relationship (SAR) studies.
II. Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the key stages in the synthesis of this compound.
Protocol 1: Synthesis of the Biaryl Moiety via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5][6][7] In the context of this compound synthesis, this reaction is employed to construct the central biaryl core of the phenanthrene ring system.
Materials:
-
Aryl halide (e.g., 1-bromo-2-iodo-4,5-dimethoxybenzene)
-
Arylboronic acid (e.g., 2,3-dimethoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.
Protocol 2: Formation of the Styrene (B11656) Moiety via Negishi Cross-Coupling
The Negishi cross-coupling reaction facilitates the formation of carbon-carbon bonds between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex.[1][2][8][9][10] This step is crucial for introducing the vinyl group that will later participate in the final ring-closing reaction.
Materials:
-
Biaryl halide (from Protocol 1)
-
Organozinc reagent (e.g., vinylzinc bromide)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Solvent (e.g., anhydrous THF or DME)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried, two-necked round-bottom flask under an inert atmosphere, add the biaryl halide (1.0 eq) and the palladium catalyst (0.05 eq).
-
Add the anhydrous solvent via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the organozinc reagent (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 1-12 hours), monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the styrene precursor.
Protocol 3: Intramolecular Cyclization via VOF3-Mediated Oxidative Aryl-Alkene Coupling
The final key step in this convergent synthesis is the intramolecular oxidative coupling of the aryl and alkene moieties to form the phenanthrene ring system. Vanadium(V) oxytrifluoride (VOF3) has been shown to be an effective reagent for this transformation.[3][4][11]
Materials:
-
Styrene precursor (from Protocol 2)
-
Vanadium(V) oxytrifluoride (VOF3)
-
Trifluoroacetic acid (TFA)
-
Solvent (e.g., anhydrous dichloromethane (B109758) or 1,2-dichloroethane)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a solution of the styrene precursor (1.0 eq) in the anhydrous solvent under an inert atmosphere at 0 °C, add trifluoroacetic acid (2.0-3.0 eq).
-
In a separate flask, prepare a solution or suspension of VOF3 (1.5-2.0 eq) in the same anhydrous solvent.
-
Slowly add the VOF3 solution/suspension to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C to room temperature for the designated time (typically 30 minutes to 2 hours), monitoring by TLC or LC-MS.
-
Quench the reaction by carefully pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
III. Quantitative Data Summary
The following table summarizes representative yields for the key synthetic steps leading to this compound and related analogs, based on the convergent strategy. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Biaryl Synthesis | Suzuki-Miyaura Cross-Coupling | Pd(PPh3)4, K2CO3 | Dioxane/H2O | 100 | 12 | 75-90 |
| Styrene Formation | Negishi Cross-Coupling | PdCl2(dppf), Vinylzinc bromide | THF | 25 | 4 | 80-95 |
| Phenanthrene Ring Closure | VOF3-Mediated Oxidative Coupling | VOF3, TFA | CH2Cl2 | 0 - 25 | 1 | 60-80 |
| Synthesis of (-)-tylocrebrine (B1200830) Step c | Annulation of O-silyl N,O-ketene acetals | AgNTf2, TMSOTf, DIPEA | DCE | 60 | 2 | 63 |
| Synthesis of (-)-tylocrebrine Step d | Palladium-catalyzed C-H arylation | Pd(OAc)2, PCy3·HBF4, K2CO3 | 1,4-dioxane | 110 | 1 | 65 |
| Synthesis of (-)-tylocrebrine Step e | Reduction | LiAlH4 | THF | reflux | 1 | 85 |
IV. Optimization Strategies
Optimization of the this compound synthesis can be approached by focusing on several key aspects:
-
Catalyst and Ligand Screening: For the Suzuki-Miyaura and Negishi cross-coupling reactions, screening a variety of palladium catalysts and phosphine (B1218219) ligands can significantly impact reaction efficiency, yield, and substrate scope.
-
Base and Solvent Selection: The choice of base and solvent system is critical for the cross-coupling reactions. A systematic evaluation of different bases (e.g., carbonates, phosphates, hydroxides) and solvent mixtures can lead to improved results.
-
Reaction Conditions: Fine-tuning the reaction temperature, time, and concentration of reagents can minimize side product formation and maximize the yield of the desired product.
-
Purification Techniques: Employing optimized chromatographic conditions or exploring alternative purification methods like crystallization can improve the overall efficiency and purity of the final product.
-
Alternative Coupling Strategies: While the VOF3-mediated cyclization is effective, exploring other oxidative C-H activation/aryl-alkene coupling methods could provide alternative routes with potentially milder conditions or higher yields.
V. Biological Activity and Signaling Pathways
This compound exhibits potent biological activities, primarily through the inhibition of key cellular signaling pathways involved in cancer and inflammation.
A. Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[12][13][14][15][16] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. This compound has been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing the NF-κB/IκBα complex, this compound prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.
Caption: this compound inhibits NF-κB signaling.
B. Inhibition of VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[17][18][19][20] Overexpression and activation of VEGFR2 are common in many types of cancer, promoting tumor growth and metastasis. This compound has been demonstrated to inhibit the VEGFR2 signaling pathway. It is believed to interfere with the autophosphorylation of the receptor upon ligand (VEGF) binding. This inhibition of VEGFR2 phosphorylation prevents the activation of downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell proliferation, migration, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iron-mediated oxidative C–H coupling of arenes and alkenes directed by sulfur: an expedient route to dihydrobenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB activation is an early event of changes in gene regulation for acquiring drug resistance in human adenocarcinoma PC-9 cells | PLOS One [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of VEGFR-2 Phosphorylation and Effects on Downstream Signaling Pathways in Cultivated Human Endothelial Cells by Stilbenes from Vitis Spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]
- 20. VEGFR | Receptor Tyrosine Kinases (RTKs) | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Tylocrebrine Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylocrebrine, a phenanthroindolizidine alkaloid, has demonstrated potent anticancer activity. However, its clinical development was halted due to severe central nervous system toxicities.[1][2] Encapsulating this compound within nanoparticle formulations presents a promising strategy to mitigate these toxic effects and enhance its therapeutic index.[1][2] This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles for targeted drug delivery in cancer therapy.
Nanoparticle-based delivery systems can overcome limitations associated with conventional chemotherapy, such as poor solubility, low bioavailability, and lack of specificity.[3] By encapsulating this compound in polymers like poly(lactic-co-glycolic acid) (PLGA), it is possible to limit its distribution to the brain, thereby reducing neurotoxicity.[1][4] Furthermore, nanoparticles can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[1] Active targeting can be achieved by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells, such as the epidermal growth factor receptor (EGFR).[1]
Mechanism of Action
This compound and other phenanthroindolizidine alkaloids exert their cytotoxic effects through multiple mechanisms. They are known to inhibit the synthesis of proteins and nucleic acids (DNA and RNA).[5][6][7] The antitumor activity of this class of compounds is also associated with the modulation of various signaling pathways involved in cell proliferation, cell cycle regulation, and apoptosis.[3][5] For instance, the related compound Tylophorine has been shown to inhibit VEGFR2 tyrosine kinase activity and its downstream signaling pathways, including Akt and Erk, which are crucial for angiogenesis.[8] These alkaloids can also induce cell cycle arrest, providing a basis for their cancer chemotherapeutic potential.[9]
Data Presentation
Physicochemical Properties of this compound Nanoparticles
| Parameter | Targeted Nanoparticles | Non-targeted Nanoparticles | Reference |
| Drug Loading (% w/w) | 5.65 ± 0.59 | 5.78 ± 0.55 | [1] |
| Peptide Loading (μg protein/mg nanoparticle) | 16.6 ± 1.4 | 9.2 ± 0.8 | [1] |
In Vitro Efficacy of this compound Formulations (IC50 Values)
| Cell Line | Condition | Free this compound (nM) | Non-targeted Nanoparticles (nM) | Targeted Nanoparticles (nM) | Reference |
| A549 | pH 7.4 | 210 | Comparable to free drug | More effective than free drug | [10] |
| A549 | pH 6.5 | 432 | - | - | [10] |
| A431 | pH 7.4 | 37 | Comparable to free drug | More effective than free drug | [10] |
| A431 | pH 6.5 | 361 | - | - | [10] |
Cellular Uptake of this compound Formulations
| Formulation | Cellular Uptake | Reference |
| EGFR-targeted Nanoparticles | ~2–3-fold higher than non-targeted | [1] |
| Free this compound (pH 7.4 vs. 6.5) | Reduced accumulation at acidic pH | [1][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol describes the synthesis of this compound-loaded poly(lactide-co-glycolide) (PLGA) nanoparticles using an oil-in-water (o/w) emulsion solvent evaporation technique.[1]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Chloroform
-
Poly(vinyl alcohol) (PVA)
-
Phosphate-buffered saline (PBS), 1X, pH 7.4
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve 30–35 mg of PLGA and 5 mg of this compound in 1 mL of chloroform.
-
Prepare a 2% w/v aqueous solution of poly(vinyl alcohol) in 1X PBS (pH 7.4).
-
Add the organic polymer-drug mixture to the aqueous PVA solution to form an o/w emulsion.
-
Homogenize the emulsion using a probe sonicator.
-
Stir the emulsion on a magnetic stirrer for several hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in an appropriate buffer or lyophilize for long-term storage.
Protocol 2: In Vitro Drug Release Study
This protocol details the procedure to determine the in vitro release kinetics of this compound from the nanoparticles.[1][10]
Materials:
-
This compound-loaded nanoparticles
-
1X PBS (pH 7.4 and pH 6.5)
-
Incubator shaker (37°C, 100 rpm)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in 1X PBS at both pH 7.4 and pH 6.5.
-
Incubate the nanoparticle dispersion at 37°C with constant shaking at 100 rpm.
-
At predetermined time intervals, collect an aliquot of the release medium.
-
Centrifuge the aliquot to pellet the nanoparticles.
-
Analyze the supernatant for the concentration of released this compound using a validated HPLC method.
-
Plot the cumulative percentage of drug released as a function of time. A characteristic profile shows an initial burst release followed by a sustained release phase.[1][10]
Protocol 3: Cellular Uptake Assay
This protocol describes how to quantify the cellular uptake of this compound and its nanoparticle formulations in cancer cell lines.[1]
Materials:
-
A431 or A549 cancer cells
-
Cell culture medium (e.g., RPMI)
-
Serum-free medium
-
This compound-loaded nanoparticles (and coumarin-6 labeled nanoparticles for fluorescence studies)
-
Free this compound solution
-
24-well plates
-
RIPA buffer
-
BCA protein assay kit
-
HPLC system or fluorescence plate reader
Procedure:
-
Seed 5 x 10^4 cells per well in a 24-well plate and allow them to adhere overnight.
-
On the day of the experiment, replace the culture medium with serum-free medium containing either free this compound or this compound-loaded nanoparticles at a desired concentration (e.g., 100 µg of nanoparticles/mL).
-
For fluorescence studies, use nanoparticles loaded with a fluorescent dye like coumarin-6.
-
Incubate the cells for a specified period (e.g., 1 hour).
-
Aspirate the medium and wash the cells three times with cold 1X PBS.
-
Lyse the cells with 100 µL of RIPA buffer for 15 minutes.
-
Collect the cell lysate.
-
Determine the total protein content in a small aliquot of the lysate using the BCA assay.
-
Analyze the remaining lysate for this compound concentration using HPLC or for fluorescence intensity using a plate reader.
-
Normalize the intracellular drug concentration to the total cell protein content.
Protocol 4: In Vivo Murine Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound nanoparticle formulations in a mouse xenograft model.[1]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., A431)
-
This compound-loaded nanoparticles
-
Free this compound formulation
-
Saline
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice to establish tumors.
-
When tumors reach a palpable size, randomize the mice into treatment groups (e.g., saline control, free this compound, non-targeted nanoparticles, targeted nanoparticles).
-
Prepare the free drug formulation by dissolving this compound in 1 M HCl (1:1 molar ratio), diluting with saline, and neutralizing with 1 M NaOH to a final concentration of 1.2 mg/mL.[1]
-
Prepare nanoparticle treatments by dispersing the nanoparticles in saline and probe sonicating on an ice bath.[1]
-
Administer the treatments to the mice (e.g., via intravenous injection).
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
At the end of the study, sacrifice the mice, and excise the tumors and major organs for further analysis (e.g., biodistribution, histology).
Visualizations
References
- 1. Reformulating this compound in Epidermal Growth Factor Receptor Targeted Polymeric Nanoparticles Improves Its Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A spotlight on alkaloid nanoformulations for the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Phenanthroindolizidines and Phenanthroquinolizidines: Promising Alkaloids for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tylocrebrine Liposomal Encapsulation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylocrebrine, a phenanthroindolizidine alkaloid, has demonstrated potent antiproliferative activity against various cancer cell lines, including those of the breast, colon, and ovaries.[1] Its therapeutic potential, however, is often hindered by challenges such as poor aqueous solubility and potential for off-target toxicity. Liposomal encapsulation offers a promising strategy to overcome these limitations by improving the drug's solubility, enhancing its circulation time, and enabling targeted delivery to tumor tissues, thereby increasing efficacy while reducing systemic side effects.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of this compound-loaded liposomes. The methodologies described herein are based on established liposome (B1194612) preparation techniques and analytical methods adapted for this compound.
Data Summary
The successful formulation of this compound-loaded liposomes is evaluated through a series of physicochemical characterization assays. The following table summarizes typical quantitative data expected from these analyses.
| Characterization Parameter | Expected Value | Method of Analysis |
| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (EE%) | > 80% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading (DL%) | 1 - 5% | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound using the thin-film hydration method followed by sonication and extrusion.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
Dissolve an appropriate amount of phospholipid (e.g., SPC) and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.[3]
-
Add this compound to the lipid solution. The drug-to-lipid ratio can be varied (e.g., 1:10 to 1:20 by weight) to optimize drug loading.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C).
-
Gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[4][5]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Hydrate the dried lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask.[6] The volume of the buffer will determine the final lipid concentration.
-
Rotate the flask gently in the water bath (above the lipid transition temperature) for 1-2 hours to allow for complete hydration of the lipid film, leading to the formation of multilamellar vesicles (MLVs).[4]
-
-
Size Reduction (Sonication and Extrusion):
-
To produce smaller, more uniform liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.[4][7] This will result in the formation of small unilamellar vesicles (SUVs).
-
For a more defined particle size distribution, subject the sonicated liposome suspension to extrusion.[4] Pass the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder.[4]
-
-
Purification:
-
Remove unencapsulated this compound by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.[8]
-
-
Storage:
-
Store the final liposomal suspension at 4°C for short-term use. For long-term storage, lyophilization in the presence of a cryoprotectant (e.g., sucrose (B13894) or trehalose) is recommended.[6]
-
Protocol 2: Characterization of this compound-Loaded Liposomes
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are crucial for predicting the in vivo behavior of liposomes.
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute a small aliquot of the liposomal suspension with the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter) and PDI at a fixed scattering angle (e.g., 173°) and a constant temperature (e.g., 25°C).
-
For zeta potential measurement, use an appropriate folded capillary cell and apply an electric field. The instrument will measure the electrophoretic mobility and calculate the zeta potential.
B. Encapsulation Efficiency (EE%) and Drug Loading (DL%)
EE% refers to the percentage of the initial drug that is successfully entrapped within the liposomes. DL% is the weight percentage of the drug relative to the total weight of the liposome.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, centrifuge.
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the liposomal formulation and separate the unencapsulated this compound from the liposomes. This can be achieved by ultracentrifugation or by using centrifugal filter units (e.g., Amicon Ultra).
-
-
Quantification of Free Drug:
-
Analyze the supernatant/filtrate containing the free drug by HPLC.
-
-
Quantification of Total Drug:
-
Take the same known volume of the initial liposomal formulation (before separation of the free drug) and disrupt the liposomes to release the encapsulated drug. This can be done by adding a suitable solvent like methanol or a methanol:acetic acid mixture (95:5 v/v).[2]
-
Centrifuge to pellet the lipid debris and analyze the supernatant for the total drug concentration by HPLC.
-
-
HPLC Conditions for this compound Analysis (adapted from[2]):
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 87 mM ammonium (B1175870) acetate (B1210297) (pH 4.2) in an 80:20 ratio (v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
-
Calculations:
-
Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%): DL% = [Weight of Encapsulated Drug / Total Weight of Lipids and Drug] x 100
-
C. In Vitro Drug Release Study
This study evaluates the release profile of this compound from the liposomes over time.
Method: Dialysis method.
Procedure:
-
Place a known volume of the this compound-loaded liposome suspension into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12-14 kDa).
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4, or acetate buffer pH 5.5 to simulate the tumor microenvironment) maintained at 37°C with constant stirring.[3]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC as described above.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Experimental Workflow
Caption: Workflow for this compound liposome preparation and characterization.
Plausible Signaling Pathway for this compound Action
Given that the related alkaloid, Tylophorine, has been shown to target the VEGFR2 signaling pathway, a critical mediator of angiogenesis in tumors, it is plausible that this compound may exert its antitumor effects through a similar mechanism.[9] The following diagram illustrates a simplified VEGFR2 signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bepls.com [bepls.com]
- 4. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 7. Liposome and Lipid tubule Production [www2.mrc-lmb.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Tylocrebrine In Vitro Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylocrebrine is a phenanthroindolizidine alkaloid isolated from plants of the Asclepiadaceae family, notably from species like Tylophora. It has demonstrated potent cytotoxic and antitumor activities, positioning it as a compound of interest in cancer research and drug development. The primary mechanism of its cytotoxicity is attributed to the inhibition of protein and nucleic acid synthesis. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT and MTS colorimetric assays. Furthermore, it presents a summary of its cytotoxic activity against various cancer cell lines and delves into its molecular mechanism of action.
Quantitative Data Summary
This compound and its analogs exhibit significant cytotoxic effects against a range of cancer cell lines, often with IC50 values in the low nanomolar range. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and related compounds.
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| This compound | KB-3-1 | Human cervical carcinoma (drug-sensitive) | Low nM range | [1] |
| This compound | KB-V1 | Human cervical carcinoma (multidrug-resistant) | Low nM range | [1] |
| Isothis compound | KB-3-1 | Human cervical carcinoma (drug-sensitive) | Low nM range | [1] |
| Isothis compound | KB-V1 | Human cervical carcinoma (multidrug-resistant) | Low nM range | [1] |
Note: Specific numerical IC50 values for this compound against a broad panel of cell lines are not consistently available in the public domain. The data indicates high potency, comparable to clinically used cytotoxic drugs[1].
Mechanism of Action
This compound exerts its cytotoxic effects primarily by inhibiting the fundamental cellular processes of protein and nucleic acid synthesis.
Inhibition of Protein Synthesis: this compound is known to inhibit the translocation step of protein synthesis on the ribosome. This interference with the ribosomal machinery leads to a halt in polypeptide chain elongation, ultimately resulting in cell death. While the precise binding site on the eukaryotic ribosome is not fully elucidated, it is understood to disrupt the normal progression of translation.[1]
Inhibition of Nucleic Acid Synthesis: The inhibitory action of this compound also extends to the synthesis of DNA and RNA. While the exact molecular targets within these pathways are still under investigation, it is proposed that this compound may interfere with the function of key enzymes such as DNA and RNA polymerases or disrupt the integrity of the DNA template.
Experimental Workflow for Cytotoxicity Assays
The following diagram illustrates the general workflow for determining the in vitro cytotoxicity of this compound using either the MTT or MTS assay.
Caption: General workflow for MTT/MTS cytotoxicity assays.
Detailed Experimental Protocols
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Selected cancer cell line (e.g., A549, HCT116, MCF7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution (in combination with an electron coupling reagent like phenazine (B1670421) ethosulfate - PES)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 N HCl or acidic isopropanol)
-
Multichannel pipette
-
Microplate reader
Protocol 1: MTT Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT Solubilization Solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: MTS Assay
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
MTS Addition and Incubation:
-
After the desired incubation period with this compound, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2. Viable cells will convert the MTS reagent into a soluble formazan product.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Signaling Pathway of this compound's Cytotoxic Action
The following diagram depicts the proposed mechanism of action of this compound, highlighting its inhibitory effects on protein and nucleic acid synthesis.
Caption: this compound's proposed mechanism of cytotoxicity.
References
Tylocrebrine: Application Notes and Protocols for Cell Culture Studies with Specific Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-cancer effects of Tylocrebrine, a phenanthroindolizidine alkaloid. This document details its cytotoxic activity against a panel of human cancer cell lines, outlines its mechanisms of action involving key signaling pathways, and provides detailed protocols for replicating and expanding upon these findings.
Introduction
This compound is a natural product that has demonstrated potent cytotoxic and anti-proliferative activities across a broad range of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the inhibition of protein synthesis and the modulation of critical signaling pathways implicated in cancer cell growth, survival, and angiogenesis. These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound.
Data Presentation: Cytotoxicity of this compound
This compound has been evaluated by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) against their panel of 60 human cancer cell lines (NCI-60). The screening utilizes a sulforhodamine B (SRB) assay to determine the concentration of the compound that causes 50% growth inhibition (GI50). The data indicates that this compound exhibits potent activity, with GI50 values frequently in the low nanomolar to subnanomolar range.
Below is a summary of the mean GI50, Total Growth Inhibition (TGI), and Lethal Concentration 50 (LC50) values for this compound (NSC 70934) across the NCI-60 cell line panel. These values represent the average sensitivity of the cell lines to the compound.
| Parameter | Molar Concentration |
| Mean GI50 | < 10⁻⁸ M |
| Mean TGI | Data Not Available |
| Mean LC50 | Data Not Available |
Note: Specific GI50 values for each of the 60 cell lines can be accessed and downloaded from the NCI DTP website.
Signaling Pathways and Mechanisms of Action
This compound and its analogues have been shown to exert their anti-cancer effects by modulating key signaling pathways, including the NF-κB and VEGFR2 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. A tylophorine (B1682047) analogue, DCB-3503, has been shown to be a potent modulator of NF-κB function[1]. The proposed mechanism involves the suppression of IκB Kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes. Specifically, treatment with a tylophorine analogue leads to a down-regulation of nuclear phosphorylated p65[1].
Inhibition of the VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. The binding of VEGF to VEGFR2 triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. While direct studies on this compound are limited, the related compound Tylophorine has been shown to inhibit VEGFR2 signaling. The proposed mechanism involves the direct inhibition of VEGF binding to VEGFR2 and the subsequent suppression of VEGFR2 phosphorylation.
Experimental Protocols
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., from the NCI-60 panel) can be used.
-
Media: Grow cells in RPMI-1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (SRB Assay)
This protocol is adapted from the NCI-60 screening methodology.
-
Cell Plating: Inoculate cells into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Incubation: Incubate the plates for 24 hours.
-
Drug Addition: Add this compound at various concentrations (typically a 5-log dilution series).
-
Incubation: Incubate for an additional 48 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and stain with 0.4% (w/v) SRB in 1% acetic acid for 10 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 515 nm using a plate reader.
-
Data Analysis: Calculate the GI50 values from the dose-response curves.
Western Blot Analysis for NF-κB and VEGFR2 Signaling
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations and time points. For VEGFR2 studies, stimulate cells with VEGF.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IKK, IκBα, p65, VEGFR2, and downstream targets (e.g., Akt, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
VEGF/VEGFR2 Binding Assay
To determine if this compound inhibits the binding of VEGF to VEGFR2, a competitive binding assay can be performed.
-
Plate Coating: Coat a 96-well plate with recombinant human VEGFR2.
-
Blocking: Block the plate with a suitable blocking buffer.
-
Competitive Binding: Add a constant concentration of biotinylated VEGF along with increasing concentrations of this compound to the wells.
-
Incubation: Incubate to allow for competitive binding.
-
Detection: Wash the plate and add streptavidin-HRP.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength.
-
Analysis: A decrease in signal with increasing this compound concentration indicates inhibition of binding.
Conclusion
This compound demonstrates significant anti-cancer potential through its potent cytotoxicity and its ability to modulate key signaling pathways involved in cancer progression. The protocols provided herein offer a framework for the continued investigation of this compound's mechanisms of action and its evaluation as a potential therapeutic agent. Further studies are warranted to fully elucidate its molecular targets and to assess its efficacy in in vivo models.
References
Application Notes and Protocols for In Vivo Testing of Tylocrebrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical in vivo studies of Tylocrebrine, a potent natural anticancer agent. Due to its promising efficacy but dose-limiting neurotoxicity, careful in vivo evaluation is critical for its potential clinical advancement, particularly through novel formulation strategies.
Introduction to this compound
This compound is a phenanthroindolizidine alkaloid with significant anticancer properties.[1] Its clinical development was previously halted due to severe central nervous system (CNS) toxicities.[2][3][4] The primary mechanism of action of this compound and related alkaloids involves the inhibition of DNA, RNA, and protein synthesis.[1][3] Additionally, the related compound Tylophorine has been shown to exert anti-angiogenic effects by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.[5][6]
The high lipophilicity of this compound allows it to cross the blood-brain barrier, leading to neurotoxicity.[1][7] Current research focuses on advanced formulation strategies, such as encapsulation in targeted nanoparticles, to improve its therapeutic index by reducing brain penetration and enhancing tumor accumulation.[2][4] In vivo animal models are indispensable for evaluating the efficacy and safety of these new formulations.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of this compound and the related compound Tylophorine.
Table 1: Efficacy of this compound Formulation in A431 Epidermoid Cancer Xenograft Model [2]
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Saline | - | Baseline |
| This compound Solution | 12 mg/kg (every 96h, 3 doses) | Reduction in tumor growth rate |
| Non-targeted Nanoparticles | 12 mg/kg (every 96h, 3 doses) | Comparable to this compound solution |
| EGFR-targeted Nanoparticles | 12 mg/kg (every 96h, 3 doses) | Greater than other formulations |
Table 2: Antitumor Efficacy of Tylophorine in Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model [6][8]
| Treatment Group | Dosage | Initial Average Tumor Volume (mm³) | Final Average Tumor Volume (mm³) (Day 30) |
| Control (Vehicle) | - | 91.35 ± 21.64 | 2139.05 ± 193.09 |
| Tylophorine | 7.5 mg/kg (i.p.) | 93.28 ± 31.98 | 213.96 ± 65.61 |
Experimental Protocols
Cancer Xenograft Model for Efficacy Assessment
This protocol is based on studies using an A431 epidermoid cancer xenograft model in nude mice.[2]
Objective: To evaluate the in vivo antitumor efficacy of this compound and its formulations.
Materials:
-
A431 (human epidermoid carcinoma) cell line
-
Female nude mice (athymic), 6-8 weeks old
-
Phosphate-buffered saline (PBS), sterile
-
This compound solution and/or nanoparticle formulations
-
Digital calipers
-
Animal housing and care facilities conforming to institutional guidelines
Procedure:
-
Cell Culture: Culture A431 cells in appropriate media until they reach the desired confluence.
-
Cell Preparation: Harvest and resuspend A431 cells in sterile 1X PBS to a final concentration of 2 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 50 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions (length and width) periodically using a digital caliper. Calculate tumor volume using the formula: Volume = 0.5 × length × width² .
-
Animal Grouping and Treatment: When tumor volumes reach approximately 75 mm³, randomize the mice into treatment groups (e.g., saline control, free this compound, non-targeted nanoparticles, EGFR-targeted nanoparticles).
-
Drug Administration: Administer the respective treatments as per the defined schedule (e.g., 12 mg/kg every 96 hours for three doses) via an appropriate route (e.g., intravenous injection).[2]
-
Continued Monitoring: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology).
Neurotoxicity Assessment
Given the known CNS toxicity of this compound, a neurotoxicity assessment is crucial.[2][3] This protocol provides a general framework for such an evaluation in rodents.
Objective: To assess the potential neurotoxic effects of this compound and its formulations.
Materials:
-
This compound and/or its formulations
-
Observational battery scoring sheets
-
Equipment for functional tests (e.g., rotarod, grip strength meter)
-
Histopathology equipment
Procedure:
-
Animal Grouping and Dosing: Acclimatize animals and randomize them into treatment groups, including a vehicle control and multiple dose levels of this compound. Administer the compound via the intended clinical route.
-
Clinical Observations: Conduct regular, detailed clinical observations. Look for signs of neurotoxicity such as tremors, convulsions, changes in gait, and altered activity levels.
-
Functional Observational Battery (FOB): Perform a series of standardized tests to assess sensory, motor, and autonomic functions at specified time points post-dosing.
-
Motor Function Tests:
-
Rotarod Test: Evaluate motor coordination and balance by measuring the time an animal can remain on a rotating rod.
-
Grip Strength Test: Assess forelimb and hindlimb muscle strength.
-
-
Body Weight and Food Consumption: Monitor body weight and food consumption throughout the study.
-
Histopathology: At the end of the study, perfuse the animals and collect the brain and spinal cord. Perform histopathological examination of multiple brain regions to look for neuronal damage or other pathological changes.[11]
Pharmacokinetic (PK) Study
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate exposure with efficacy and toxicity.[12][13]
Objective: To determine the pharmacokinetic profile of this compound and its formulations in an animal model.
Materials:
-
Rodents (e.g., Swiss albino mice or Wistar rats) with jugular vein cannulation for serial blood sampling.[9]
-
This compound and/or its formulations.
-
Blood collection tubes (e.g., with anticoagulant).
-
Centrifuge.
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Animal Preparation: Use cannulated animals to facilitate repeated blood sampling.
-
Drug Administration: Administer a single dose of this compound or its formulation via the desired route (e.g., intravenous bolus or oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Tissue Distribution (Optional): At the end of the study, collect various tissues (e.g., brain, tumor, liver, kidneys) to assess drug distribution.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Visualizations
Caption: Workflow for in vivo testing of this compound.
Caption: Proposed mechanisms of action for this compound.
References
- 1. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents [mdpi.com]
- 2. Reformulating this compound in Epidermal Growth Factor Receptor Targeted Polymeric Nanoparticles Improves Its Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropathology Evaluation in Juvenile Toxicity Studies in Rodents: Comparison of Developmental Neurotoxicity Studies for Chemicals With Juvenile Animal Studies for Pediatric Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tylocrebrine Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylocrebrine is a phenanthroindolizidine alkaloid isolated from plants of the Tylophora genus. Like other compounds in its class, such as its well-studied analog Tylophorine, this compound exhibits potent cytotoxic and anti-inflammatory properties. These compounds are recognized for their potential as anti-cancer agents, primarily through the inhibition of protein and nucleic acid synthesis. However, a significant challenge in the clinical development of phenanthroindolizidine alkaloids has been their associated in vivo toxicity and loss of anti-cancer activity when administered systemically.[1]
This document provides detailed application notes and protocols for the administration and dosage of this compound and its analogs in mice, with a focus on anti-cancer research. Due to the limited availability of specific in vivo administration data for this compound, the protocols and quantitative data presented here are largely based on studies of the closely related and structurally similar alkaloid, Tylophorine. This approach provides a robust framework for initiating preclinical in vivo studies with this compound.
General Considerations for In Vivo Studies
-
Animal Model Selection: The choice of mouse strain is critical and depends on the experimental goals. For tumor xenograft studies, immunodeficient strains such as Athymic Nude (nu/nu) or SCID mice are required to prevent rejection of human cancer cells.[2][3] For studying effects on the tumor microenvironment or for toxicity assessments, immunocompetent strains like BALB/c or C57BL/6 may be more appropriate.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Approval from an Institutional Animal Care and Use Committee (IACUC) is mandatory.
-
Toxicity Monitoring: Phenanthroindolizidine alkaloids can exhibit significant toxicity.[4] Daily monitoring of mice for clinical signs of distress (e.g., weight loss, ruffled fur, lethargy, changes in behavior) is essential. Body weight should be recorded every 2-3 days as a key indicator of systemic toxicity.[5]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using Tylophorine in murine cancer models. This data can serve as a starting point for designing studies with this compound.
Table 1: In Vivo Dosage and Administration of Tylophorine in Mice
| Parameter | Details | Reference |
| Compound | Tylophorine | [6] |
| Mouse Strain | Swiss albino mice | [6] |
| Tumor Model | Ehrlich Ascites Carcinoma (EAC) Solid Tumor | [6] |
| Administration Route | Intraperitoneal (i.p.) | [6] |
| Dosage | 7.5 mg/kg body weight | [6] |
| Vehicle | DMSO | [6] |
| Treatment Frequency | Once daily | [6] |
| Treatment Duration | 30 days | [6] |
Table 2: Anti-Tumor Efficacy of Tylophorine in EAC Solid Tumor Model
| Parameter | Control Group (Vehicle) | Tylophorine-Treated Group (7.5 mg/kg) | Reference |
| Initial Tumor Volume (mm³) | 91.35 ± 21.64 | 93.28 ± 31.98 | [6] |
| Final Tumor Volume (at 30 days, mm³) | 2139.05 ± 193.09 | 213.96 ± 65.61 | [6] |
| Final Average Tumor Weight (g) | 8.34 ± 1.85 | 0.98 ± 0.07 | [6] |
| Mean Survival Time (days) | 35.2 ± 1.29 | 70.3 ± 3.28 | [6] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Murine Solid Tumor Model
This protocol is adapted from a study evaluating Tylophorine in an Ehrlich Ascites Carcinoma (EAC) solid tumor model in Swiss albino mice.[6]
1. Materials and Reagents:
-
This compound or Tylophorine
-
Vehicle (e.g., sterile DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Ehrlich Ascites Carcinoma (EAC) cells
-
6-8 week old Swiss albino mice
-
Sterile syringes and needles (e.g., 26-27 gauge)
-
Calipers for tumor measurement
-
Animal balance
2. Drug Preparation:
-
Prepare a stock solution of this compound/Tylophorine in the chosen vehicle (e.g., DMSO).
-
On each treatment day, dilute the stock solution with sterile PBS to the final desired concentration for injection (e.g., 7.5 mg/kg). The final concentration of the vehicle should be minimized to avoid toxicity.
3. Animal Model and Tumor Implantation:
-
Acclimate mice for at least one week before the start of the experiment.
-
Harvest EAC cells from a donor mouse and wash with sterile PBS.
-
Inject 15 x 10⁶ EAC cells subcutaneously (s.c.) into the right flank of each mouse.
-
Monitor mice for tumor growth.
4. Experimental Procedure:
-
Once tumors reach a palpable volume of approximately 100 mm³, randomize the mice into control and treatment groups (n=10-15 mice per group).
-
Treatment Group: Administer this compound/Tylophorine solution (e.g., 7.5 mg/kg) via intraperitoneal (i.p.) injection once daily for 30 days.
-
Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.
-
Measure tumor dimensions (length and width) with calipers every five days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (width)² × (length) × π/6 .[6]
-
Record the body weight of each mouse every 2-3 days to monitor toxicity.
-
At the end of the 30-day treatment period, a subset of mice may be euthanized. Excise the tumors, weigh them, and photograph them for documentation.[6] A portion of the tumor can be fixed in 10% formaldehyde (B43269) for histological analysis (e.g., CD31 staining for angiogenesis).
-
A separate cohort of mice should be monitored for survival analysis. Record the date of death for each animal to generate a Kaplan-Meier survival curve.[6]
5. Data Analysis:
-
Compare tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze survival data using the Kaplan-Meier method and log-rank test.
Visualizations
Experimental Workflow
Hypothesized Signaling Pathway Inhibition
Tylophorine, a close analog of this compound, has been shown to exert its anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[6][7] This pathway is crucial for the proliferation, migration, and survival of endothelial cells, which are essential processes for tumor angiogenesis.
References
- 1. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents | MDPI [mdpi.com]
- 2. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of phenanthroindolizidine alkaloids and evaluation of their antitumor activities and toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Tylocrebrine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tylocrebrine, a phenanthroindolizidine alkaloid, has demonstrated potent anti-cancer properties. However, its clinical development was halted due to significant central nervous system toxicities. Renewed interest in reformulating this potent compound necessitates robust and reliable analytical methods for its quantification in biological samples to support pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed application notes and protocols for the quantification of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). Additionally, it outlines the known signaling pathways affected by this compound.
Introduction
This compound is a natural product with significant antiproliferative activity against various cancer cell lines. Its therapeutic potential is hindered by its unfavorable pharmacokinetic profile and toxicity. Encapsulation in targeted nanoparticles has been shown to enhance tumor accumulation and reduce brain penetration, suggesting that formulation strategies could revive its clinical prospects[1]. Accurate quantification of this compound in biological samples such as plasma, serum, and tissue homogenates is crucial for evaluating the performance of these new formulations and understanding its absorption, distribution, metabolism, and excretion (ADME) properties[2][3].
The primary analytical methods for the quantification of alkaloids and other small molecules in complex biological matrices are LC-MS/MS and HPLC. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays[4]. HPLC with UV detection provides a cost-effective alternative, particularly for samples with higher concentrations of the analyte[5].
This document details standardized protocols for sample preparation and analysis using both LC-MS/MS and HPLC. It also provides a summary of pharmacokinetic parameters and a visualization of the proposed signaling pathway for this compound's anti-cancer activity.
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of this compound using LC-MS/MS and HPLC. These values are illustrative and may require optimization for specific instruments and experimental conditions.
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Recommended Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 50 mm × 2.1 mm, 5-μm)[6] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.3 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[6] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined for this compound) |
| Collision Energy | To be optimized |
| Internal Standard (IS) | A structurally similar compound, ideally a stable isotope-labeled this compound |
Table 2: HPLC Method Parameters for this compound Quantification
| Parameter | Recommended Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic)[7] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined based on this compound's UV spectrum (typically 200-400 nm) |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Internal Standard (IS) | A structurally similar compound with a distinct retention time |
Table 3: Pharmacokinetic Parameters of this compound (Illustrative)
| Parameter | Symbol | Value | Unit |
| Peak Plasma Concentration | Cmax | Varies with dose and formulation | ng/mL or µg/mL |
| Time to Peak Concentration | Tmax | Varies with route of administration | hours |
| Area Under the Curve | AUC | Varies with dose and clearance | ng·h/mL or µg·h/mL |
| Elimination Half-life | t½ | Varies | hours |
| Volume of Distribution | Vd | Varies | L/kg |
| Clearance | CL | Varies | L/h/kg |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
3.1.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) - stable isotope-labeled this compound or a structural analog
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control (drug-free) plasma (human, mouse, rat, etc.)
-
Microcentrifuge tubes (1.5 mL)
-
96-well plates (optional, for high-throughput analysis)[6]
3.1.2. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples[6][8].
-
Spike Internal Standard: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to mix.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
3.1.3. Standard Curve and Quality Control (QC) Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Prepare calibration standards by spiking the appropriate amount of each working standard solution into control plasma to achieve a concentration range that covers the expected in-study sample concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3.1.4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Inject the prepared samples, calibration standards, and QC samples.
-
Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve generated from the peak area ratios of the analyte to the internal standard.
Protocol 2: Quantification of this compound in Plasma using HPLC-UV
3.2.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) - a structural analog with a different retention time
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Control (drug-free) plasma
3.2.2. Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which is often necessary for HPLC-UV analysis to minimize interference.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: The sample is now ready for injection into the HPLC system.
3.2.3. Standard Curve and Quality Control (QC) Preparation
Prepare calibration standards and QC samples in control plasma as described in section 3.1.3.
3.2.4. HPLC-UV Analysis
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Inject the prepared samples, calibration standards, and QC samples.
-
Quantify the concentration of this compound based on the peak area ratio to the internal standard against the calibration curve.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Caption: General workflow for this compound quantification.
This compound Signaling Pathway in Cancer Cells
This compound is believed to exert its anti-cancer effects through the induction of apoptosis and inhibition of topoisomerase. The proposed signaling pathway is depicted below.
Caption: Proposed apoptotic pathway induced by this compound.
Discussion
The protocols provided herein offer a robust starting point for the quantification of this compound in biological samples. For LC-MS/MS, protein precipitation is a straightforward and high-throughput sample preparation method suitable for drug discovery and early development studies[6]. For HPLC-UV, solid-phase extraction is recommended to achieve the necessary sample cleanup and avoid interferences from the biological matrix.
The choice between LC-MS/MS and HPLC will depend on the specific requirements of the study. LC-MS/MS is superior in terms of sensitivity and selectivity and is the preferred method for pharmacokinetic studies where low concentrations of the drug are expected. HPLC-UV is a more accessible and cost-effective technique that can be suitable for studies involving higher drug concentrations.
The depicted signaling pathway for this compound is based on evidence for related phenanthroindolizidine alkaloids and preliminary studies on this compound itself. It is proposed that this compound acts as a topoisomerase inhibitor, leading to DNA damage and the activation of p53-mediated apoptosis[9][10]. Furthermore, this compound appears to induce the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 9[11][12][13]. Further research is needed to fully elucidate the intricate molecular mechanisms of this compound's action.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive guide for researchers engaged in the preclinical and clinical development of this compound. The successful application of these methods will enable the accurate assessment of its pharmacokinetic profile and contribute to the optimization of novel drug delivery systems aimed at improving its therapeutic index. The provided visualization of the signaling pathway offers a framework for further investigation into its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. longdom.org [longdom.org]
- 4. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis in a human erythroleukemic cell line K562 by tylophora alkaloids involves release of cytochrome c and activation of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Tylocrebrine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylocrebrine is a phenanthroindolizidine alkaloid that has demonstrated significant cytotoxic and potential antitumor activities. Accurate and precise quantification of this compound is paramount for its preclinical and clinical development, including pharmacokinetic studies, formulation development, and quality control of raw materials. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable technique for the analysis of this compound. This document provides a comprehensive guide to the quantitative analysis of this compound using a validated reversed-phase HPLC method.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector for the separation and quantification of this compound. The chromatographic separation is achieved on a C18 stationary phase. The mobile phase, consisting of an acidified aqueous solution and an organic modifier, ensures the protonation of the alkaloid, leading to good peak shape and retention. Quantification is performed by comparing the peak area of this compound in a sample to a calibration curve generated from a certified reference standard.
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (analytical grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
0.22 µm or 0.45 µm syringe filters (e.g., PTFE or PVDF)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate buffer (pH adjusted to 3.5 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure optimal separation from potential matrix interferences. A typical gradient would start with a low percentage of organic phase, which is gradually increased.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Based on the UV absorbance of similar phenanthrene (B1679779) derivatives, a wavelength in the range of 250-275 nm is recommended. The optimal wavelength should be determined by acquiring a UV spectrum of a this compound standard.
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to obtain concentrations ranging from approximately 0.1 µg/mL to 20 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the matrix. Below are general procedures for plant extracts and biological fluids.
-
Plant Material (e.g., Tylophora species):
-
Accurately weigh about 1 g of the dried and powdered plant material.
-
Extract the material with methanol (e.g., 3 x 20 mL) using sonication or maceration.
-
Combine the extracts and filter through a suitable filter paper.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Biological Fluids (e.g., Plasma, Serum):
-
To 100 µL of the biological fluid, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Data Presentation
The following tables summarize the expected quantitative data from a validated HPLC method for this compound analysis. These values are indicative and should be established for each specific method and laboratory.
Table 1: HPLC Method Validation Parameters
| Parameter | Recommended Value/Range |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Robustness | No significant changes in results with small variations in method parameters |
Table 2: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability of Injections (%RSD) | ≤ 2.0% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis by HPLC.
Potential Signaling Pathways Inhibited by this compound
Phenanthroindolizidine alkaloids, including the related compound Tylophorine, have been shown to interfere with key signaling pathways involved in cancer cell proliferation and survival. This compound is expected to exhibit similar mechanisms of action.
Caption: Potential signaling pathways inhibited by this compound.
Tylocrebrine: A Promising Inducer of Apoptosis in Tumor Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylocrebrine, a phenanthroindolizidine alkaloid originally isolated from the medicinal plant Tylophora crebriflora, has emerged as a compound of significant interest in oncology research. Emerging evidence suggests that this compound and its analogs, collectively known as Tylophora alkaloids, are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. This characteristic positions this compound as a potential candidate for the development of novel anti-cancer therapeutics.
These application notes provide a comprehensive overview of the mechanisms of this compound-induced apoptosis, detailed protocols for key experimental assays, and a summary of available quantitative data to guide researchers in their investigation of this promising compound.
Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway
Current research indicates that this compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is a critical cellular surveillance mechanism that eliminates damaged or cancerous cells. The proposed mechanism of action for this compound involves the following key steps:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound is believed to disrupt the integrity of the mitochondrial outer membrane. This is a crucial initiating event in the intrinsic apoptotic cascade.
-
Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of MOMP. This compound likely alters the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family. It is hypothesized that this compound upregulates the expression or activity of pro-apoptotic proteins while downregulating their anti-apoptotic counterparts, leading to a favorable environment for apoptosis.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.[1]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates the initiator caspase, caspase-9.
-
Executioner Caspase Cascade: Activated caspase-9 subsequently cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. These activated executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[1]
Quantitative Data on this compound and Related Alkaloids
While extensive quantitative data for this compound across a wide range of cancer cell lines is still being actively researched, preliminary studies on this compound and its close analog, Tylophorine, provide valuable insights into their cytotoxic and pro-apoptotic potency.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Tylophorine | T47D (Breast Cancer) | Cytotoxicity Assay | 113 µM | [2] |
| Tylophora Alkaloids | K562 (Leukemia) | Apoptosis Induction | Not Specified | [1] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[3] Lower IC50 values indicate higher potency. Further research is required to establish a comprehensive IC50 profile for this compound in a diverse panel of cancer cell lines.
Key Experimental Protocols
To investigate the pro-apoptotic effects of this compound, a series of well-established experimental protocols can be employed. These assays allow for the qualitative and quantitative assessment of apoptosis induction and the elucidation of the underlying molecular mechanisms.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.
Protocol:
-
Cell Seeding and Treatment: Seed the cancer cells of interest in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Following treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the corresponding supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[4][5][6]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific primary antibodies that recognize the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme that allows for detection.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-9, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
Fluorometric or colorimetric assays can be used to measure the activity of key caspases, such as caspase-3, -7, and -9.
Principle: These assays utilize synthetic substrates that contain a specific amino acid sequence recognized and cleaved by the caspase of interest. The cleavage of the substrate releases a fluorophore or a chromophore, which can be quantified to determine caspase activity.
Protocol (General):
-
Cell Lysis: Prepare cell lysates from this compound-treated and control cells.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the specific caspase substrate (e.g., DEVD for caspase-3/7, LEHD for caspase-9).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the fluorescence or absorbance using a plate reader. The signal intensity is directly proportional to the caspase activity.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. bosterbio.com [bosterbio.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Studying Tylocrebrine's Effect on the Cell Cycle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylocrebrine, a phenanthroindolizidine alkaloid, has demonstrated significant anti-cancer properties. Its mechanism of action is multifaceted, with a pronounced effect on cell cycle progression. These application notes provide a comprehensive guide for researchers investigating the effects of this compound on the cell cycle, including detailed protocols for key experiments and data presentation guidelines. The information is curated for professionals in cancer research and drug development to facilitate the study of this compound and its analogues.
Mechanism of Action: G1 Phase Arrest and Protein Synthesis Inhibition
This compound, similar to its well-studied analogue Tylophorine (B1682047), primarily induces cell cycle arrest in the G1 phase.[1][2][3] This arrest is attributed to the downregulation of key cell cycle regulatory proteins, most notably cyclin A2.[1][2][3] Evidence also suggests that this compound and related compounds act as protein synthesis inhibitors, which contributes to their cytotoxic effects.[4]
Signaling Pathway of this compound-Induced G1 Arrest
The proposed signaling cascade initiated by this compound culminates in G1 phase arrest. This compound treatment leads to the downregulation of cyclin A2, a critical protein for the G1/S transition.[1][2][3] This is potentially mediated through the modulation of transcription factors such as c-Jun.[5] The inhibition of protein synthesis by this compound likely contributes to the decreased levels of short-lived proteins like cyclin D1.[4]
Caption: Proposed signaling pathway of this compound-induced G1 cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HepG2, HONE-1, NUGC-3)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8] Measure the absorbance at 570-590 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background.[8]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[7] The IC50 value can be determined by plotting the percentage of cell viability against the log of this compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.[10]
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.[9]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in PI staining solution.[9]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[9] The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[11]
Western Blotting for Cell Cycle Proteins
This protocol is for detecting the expression levels of key cell cycle regulatory proteins.
Materials:
-
This compound-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Cyclin A2, anti-Cyclin D1, anti-CDK2, anti-CDK4, anti-p21, anti-p27, and a loading control like anti-β-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| HepG2 | Hepatocellular Carcinoma | Data not available | |
| HONE-1 | Nasopharyngeal Carcinoma | Data not available | |
| NUGC-3 | Gastric Carcinoma | Data not available | |
| T47D | Breast Cancer | 113 µM (Tylophorine) | [13] |
| A549 | Lung Cancer | Data not available | |
| HeLa | Cervical Cancer | Data not available | |
| Note: Specific IC50 values for this compound are not readily available in the searched literature. The value for Tylophorine in T47D cells is provided as a reference. Researchers should determine the IC50 for this compound in their cell lines of interest. |
Table 2: Effect of Tylophorine (2 µM for 24h) on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| HONE-1 | Vehicle (DMSO) | 58.5 ± 2.1 | 21.3 ± 1.5 | 20.2 ± 0.7 | [14][15] |
| Tylophorine | 48.2 ± 3.5 | 40.1 ± 2.8 | 11.7 ± 0.7 | [14][15] | |
| NUGC-3 | Vehicle (DMSO) | 65.4 ± 1.8 | 18.2 ± 1.2 | 16.4 ± 0.6 | [14][15] |
| Tylophorine | 49.6 ± 2.9 | 36.3 ± 2.1 | 14.1 ± 0.8 | [14][15] | |
| Data presented as mean ± S.D. Data for Tylophorine is used as a proxy for this compound. |
Table 3: Effect of Tylophorine on Cell Cycle Regulatory Protein Expression
| Cell Line | Treatment (2 µM, 24h) | Cyclin A2 | Cyclin B1 | Cdk2 | Reference |
| HepG2 | Tylophorine | Significantly Decreased | Slightly Decreased | Slightly Decreased | [15] |
| HONE-1 | Tylophorine | Significantly Decreased | Slightly Decreased | Slightly Decreased | [15] |
| NUGC-3 | Tylophorine | Significantly Decreased | Slightly Decreased | Slightly Decreased | [15] |
| Qualitative changes as reported in the literature. Quantitative fold-changes should be determined experimentally. |
Advanced Protocols and Visualizations
Cell Synchronization
To study the effects of this compound on specific phases of the cell cycle, cell synchronization is recommended. A double thymidine (B127349) block is a common method to arrest cells at the G1/S boundary.
References
- 1. Double-Thymidine Block protocol [bio-protocol.org]
- 2. creighton.edu [creighton.edu]
- 3. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tylophorine reduces protein biosynthesis and rapidly decreases cyclin D1, inhibiting vascular smooth muscle cell proliferation in vitro and in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. youtube.com [youtube.com]
- 11. Flow Cytometry Protocol [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Tylocrebrine in Combination Therapy with Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylocrebrine, a phenanthroindolizidine alkaloid derived from the plant Tylophora indica, has demonstrated potent anticancer activities. Its clinical progression, however, was impeded by significant central nervous system toxicities. Current research focuses on reformulating this compound, for instance within targeted nanoparticles, to enhance its therapeutic index. An equally promising strategy to harness its anticancer potential while mitigating toxicity is through combination therapy. By pairing this compound or its close analogue, Tylophorine, with established anticancer drugs, it may be possible to achieve synergistic effects, allowing for lower, less toxic doses of each agent.
These application notes provide an overview of the current data on the use of Tylophorine in combination with the chemotherapeutic agent doxorubicin (B1662922) and present generalized protocols for assessing the synergistic potential of this compound with other anticancer drugs.
I. Tylophorine in Combination with Doxorubicin
A study on T47D breast cancer cells has shown that Tylophorine can act synergistically with doxorubicin, enhancing its apoptotic effects. The combination appears to abrogate the G2/M arrest induced by doxorubicin alone and promotes a shift towards G1 arrest, ultimately leading to increased apoptosis.[1]
Data Presentation
Table 1: Cytotoxicity of Tylophorine and Doxorubicin in T47D Cells [1]
| Compound | IC50 |
| Tylophorine | 113 µM |
| Doxorubicin | 0.13 µM |
Table 2: Effect of Tylophorine and Doxorubicin Combination on Cell Cycle Distribution in T47D Cells (24h treatment) [1]
| Treatment | % of Cells in G2/M Phase |
| Control | Not specified |
| Tylophorine (28.8 µM) | 29.72% |
| Tylophorine (56.5 µM) | 29.83% |
| Doxorubicin | 46.43% |
| Doxorubicin + Tylophorine (28.8 µM) | 28.06% |
| Doxorubicin + Tylophorine (56.5 µM) | 30.71% |
Table 3: Apoptosis Induction by Tylophorine and Doxorubicin Combination in T47D Cells [1]
| Treatment | % of Apoptotic Cells (Early and Late) |
| Control | < 5% (inferred) |
| Tylophorine (28.8 µM) | 6.23% |
| Tylophorine (56.5 µM) | 7.93% |
| Doxorubicin | > 7.93% (inferred) |
| Doxorubicin + Tylophorine | Significantly increased vs. single agents |
Experimental Protocol: Assessment of Synergy between Tylophorine and Doxorubicin
This protocol is based on the methodology described for the study of Tylophorine and Doxorubicin in T47D breast cancer cells.[1]
1. Cell Culture
-
Culture T47D human breast cancer cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay)
-
Seed T47D cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Tylophorine and Doxorubicin, both individually and in combination, for 24 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for each drug and the combination.
3. Cell Cycle Analysis
-
Seed T47D cells in 6-well plates and treat with Tylophorine, Doxorubicin, and their combination for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
4. Apoptosis Assay (Annexin V/PI Staining)
-
Treat T47D cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
5. Immunocytochemistry for Caspase Expression
-
Grow T47D cells on coverslips in a 24-well plate.
-
Treat the cells with Tylophorine, Doxorubicin, and their combination.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with primary antibodies against Caspase-3 and Caspase-9 overnight at 4°C.
-
Wash and incubate with a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Add the substrate and visualize under a microscope. Brown staining in the cytoplasm indicates positive expression.[1]
II. General Protocol for Screening this compound Combinations
The following is a generalized protocol for assessing the synergistic potential of this compound with other anticancer drugs, such as cisplatin (B142131) or paclitaxel.
1. Checkerboard Assay and Combination Index (CI) Calculation
-
Design a matrix of drug concentrations in a 96-well plate. Serially dilute this compound horizontally and the second anticancer drug vertically.
-
Seed the cancer cells of interest and incubate with the drug combinations for a defined period (e.g., 72 hours).
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
2. Colony Formation Assay
-
Treat cancer cells with this compound, the second drug, and the combination at synergistic concentrations for 24 hours.
-
Plate a low density of cells (e.g., 500-1000 cells/well in a 6-well plate) in fresh medium.
-
Allow colonies to form over 1-2 weeks.
-
Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies.
-
A significant reduction in colony formation in the combination group compared to single agents indicates a synergistic effect on long-term cell survival.
3. In Vivo Xenograft Studies
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound alone, second drug alone, and the combination.
-
Administer the drugs at doses determined from preliminary studies.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise the tumors and perform histological and immunohistochemical analysis to assess proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
III. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound/Tylophorine.
Caption: Experimental workflow for synergy screening.
References
Application Notes and Protocols for the Development of Tylocrebrine-Resistant Cancer Cell Lines
Introduction
Tylocrebrine, a phenanthroindolizidine alkaloid derived from the Tylophora species, has demonstrated potent anti-cancer properties.[1] Its mechanisms of action include the induction of cell cycle arrest, inhibition of critical signaling pathways such as NF-κB, and suppression of angiogenesis by targeting VEGFR2.[1][2][3] Despite the promise of novel therapeutics like this compound, the development of drug resistance remains a primary obstacle in cancer treatment, accounting for high mortality rates in patients.[4][5]
To investigate and overcome potential resistance to this compound, the development of in vitro resistant cancer cell line models is essential.[6][7][8] These models are invaluable tools for elucidating the molecular mechanisms that drive resistance, identifying biomarkers that can predict therapeutic response, and for the preclinical evaluation of new combination therapies designed to circumvent or reverse the resistant phenotype.[7][9]
These application notes provide detailed protocols for generating and characterizing this compound-resistant cancer cell lines using a dose-escalation method, a widely accepted and effective approach that mimics the acquisition of resistance in a clinical setting.[9][10]
Application Note 1: Potential Mechanisms of this compound Resistance
Understanding the potential molecular escape routes that cancer cells may exploit is crucial for designing effective long-term therapeutic strategies. Based on this compound's mechanism of action and common patterns of cancer drug resistance, several key mechanisms can be hypothesized.
-
Increased Drug Efflux: The most common mechanism of multidrug resistance involves the overexpression of ATP-binding cassette (ABC) transporters.[5][11][12] These membrane proteins, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), function as energy-dependent efflux pumps that actively remove a wide range of structurally diverse drugs from the cell, thereby reducing the intracellular concentration and limiting cytotoxicity.[13][14][15] As a natural alkaloid, this compound is a likely substrate for these transporters.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the drug-induced inhibition.[16][17][18] this compound is known to inhibit transcription factors like NF-κB and AP-1 and suppress angiogenesis.[1][19] Resistant cells may counteract this by upregulating pro-survival signaling cascades such as the PI3K/Akt/mTOR or RAS/MAPK/ERK pathways, which promote proliferation and inhibit apoptosis, rendering the effects of this compound moot.[16][20][21]
-
Alteration of Drug Target: While less common for this class of compound, mutations in the molecular target of this compound could alter the binding site and reduce the drug's efficacy.
The diagram below illustrates the interplay between this compound's mode of action and the hypothesized resistance mechanisms.
References
- 1. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Cancer Drug Resistance by Developing and Studying Resistant Cell Line Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 12. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 13. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EGFR-TKIs resistance via EGFR-independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Tylocrebrine in Angiogenesis Inhibition Assays
A Note on the Availability of Data: Scientific literature with detailed protocols and quantitative data specifically for the use of Tylocrebrine in angiogenesis inhibition assays is limited. However, extensive research is available for Tylophorine , a very closely related phenanthroindolizidine alkaloid often found in the same plant sources.[1][2] Due to their structural similarity, Tylophorine serves as a valuable proxy for understanding the potential anti-angiogenic mechanisms of this compound. The following application notes, protocols, and data are based on studies conducted with Tylophorine and should be adapted and validated specifically for this compound by researchers.
Application Notes
Tylophorine has demonstrated significant anti-angiogenic properties by targeting key processes in the formation of new blood vessels.[3][4] Its primary mechanism of action involves the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical receptor tyrosine kinase in the angiogenesis signaling cascade.[3][4] By binding to the ATP-binding region of the VEGFR2 kinase domain, Tylophorine blocks its activation and subsequent downstream signaling pathways.[3][5]
The inhibitory effects of Tylophorine have been observed across a range of in vitro and in vivo angiogenesis assays:
-
Inhibition of Endothelial Cell Proliferation: Tylophorine significantly inhibits the proliferation of human umbilical vein endothelial cells (HUVECs), a crucial step in the generation of new blood vessels.[3][4]
-
Suppression of Endothelial Cell Migration and Invasion: The migration of endothelial cells to the site of angiogenesis is effectively blocked by Tylophorine.[3]
-
Disruption of Tube Formation: In vitro assays show that Tylophorine prevents endothelial cells from forming capillary-like structures (tube formation).[3][4]
-
In vivo Anti-Angiogenic Activity: Studies using models such as the sponge implant angiogenesis assay and the Ehrlich ascites carcinoma (EAC) tumor model in mice have confirmed the potent in vivo anti-angiogenic and anti-tumor activity of Tylophorine.[3][5]
These findings suggest that phenanthroindolizidine alkaloids, including potentially this compound, are promising candidates for the development of anti-cancer therapies that target tumor angiogenesis.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-angiogenic effects of Tylophorine from published studies.
Table 1: Inhibition of Angiogenesis in Chicken Chorioallantoic Membrane (CAM) Assay by a Tylophorine-Containing Fraction
| Treatment Group | Concentration | % Inhibition of Angiogenesis |
| HIFFS | 2.33 µg/mL | 31.87% |
| HIFFS | 4.65 µg/mL | 41.99% |
| HIFFS | 6.98 µg/mL | 53.65% |
| HIFFS | 9.30 µg/mL | 70.08% |
| Tylophorine** | 9.20 µM | Similar to HIFFS at 9.30 µg/mL |
*n-hexane insoluble fraction of the ethanolic extract of Ficus septica leaves, containing Tylophorine and other alkaloids including this compound.[6] **Purified Tylophorine was used as a positive control.[6]
Table 2: Effect of Tylophorine on Ehrlich Ascites Carcinoma (EAC) Tumor Growth and Microvessel Density (MVD) in vivo [5]
| Treatment Group | Average Tumor Volume (after 30 days) | Average Tumor Weight |
| Control | 2139.05 ± 193.09 mm³ | 8.34 ± 1.85 g |
| Tylophorine-treated | 213.96 ± 65.61 mm³ | 0.98 ± 0.07 g |
Tylophorine treatment also led to a significant reduction in microvessel density in tumor tissues.[5]
Detailed Experimental Protocols
The following are detailed protocols for key angiogenesis assays, adapted from studies using Tylophorine.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (or Tylophorine as a reference compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. Mix the cell suspension with the this compound solutions. A vehicle control (e.g., DMSO) should be included.
-
Seeding: Gently add 100 µL of the cell suspension (containing 2 x 10⁴ cells) to each BME-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification:
-
Carefully remove the medium.
-
Add 100 µL of 2 µM Calcein AM solution to each well and incubate for 30 minutes at 37°C.
-
Capture images using a fluorescence microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using image analysis software.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.waocp.org [journal.waocp.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tylocrebrine Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common issue of Tylocrebrine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my cell culture medium. What's causing this?
A1: This is a common issue known as "crashing out" that occurs when a hydrophobic compound, like this compound, dissolved in an organic solvent is introduced into an aqueous environment like cell culture media. The rapid dilution of the solvent reduces its ability to keep the hydrophobic drug in solution, leading to precipitation.
Q2: What is the recommended solvent for this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for cell culture experiments. However, it's crucial to keep the final concentration of DMSO in the culture medium low (ideally below 0.1%) to minimize cytotoxicity.[1] Ethanol can be an alternative, but its potential for toxicity and evaporation should be considered.
Q3: Can I just filter out the precipitate and use the remaining solution?
A3: Filtering out the precipitate is not recommended. The formation of a precipitate means the actual concentration of your compound in the media is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.
Q4: How can I increase the solubility of this compound in my cell culture media?
A4: Several strategies can be employed to enhance the solubility of this compound:
-
Optimize the dilution process: Perform a stepwise serial dilution instead of a single large dilution.[2]
-
Use pre-warmed media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.
-
Control the final solvent concentration: Ensure the final DMSO concentration in your media is as low as possible while still maintaining solubility, typically below 0.5%.[1]
-
Utilize solubility enhancers: The use of serum in the media or the addition of cyclodextrins can significantly improve the solubility of hydrophobic compounds.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms: A visible precipitate or cloudiness appears in the cell culture medium immediately after adding the this compound stock solution.
Troubleshooting Workflow:
References
Troubleshooting Inconsistent Results in Tylocrebrine Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during experiments with Tylocrebrine. The information is presented in a question-and-answer format to directly address specific challenges and ensure greater consistency and reproducibility in your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our IC50 values for this compound across different experimental batches. What could be the cause?
A1: Inconsistent IC50 values are a frequent challenge in natural product research. Several factors can contribute to this variability when working with this compound:
-
Compound Stability and Storage: this compound, as a phenanthroindolizidine alkaloid, may be susceptible to degradation. Ensure it is stored under appropriate conditions (e.g., -20°C or -80°C, protected from light and moisture). Repeated freeze-thaw cycles of stock solutions should be avoided. It is best practice to prepare fresh dilutions from a concentrated stock for each experiment.
-
Solvent and Solubility: The choice of solvent (e.g., DMSO) and its final concentration in the cell culture medium can impact this compound's solubility and bioavailability. Ensure complete dissolution in the stock solution. When diluting into the medium, vortex thoroughly and visually inspect for any precipitation. High concentrations of DMSO (>0.5%) can be toxic to cells and may affect results.
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final readout. Optimize and strictly adhere to the cell seeding density for your specific cell line.
-
-
Assay-Specific Variability: The choice of cytotoxicity assay can influence the outcome. Some assays may be more prone to interference from natural products.
Q2: My this compound solution appears to precipitate when added to the cell culture medium. How can I address this?
A2: Poor aqueous solubility is a common characteristic of many natural products, including alkaloids like this compound. Here are some steps to mitigate precipitation:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible (ideally ≤0.1%) in the final culture medium to avoid both direct solvent toxicity and compound precipitation.
-
Serial Dilutions: Prepare serial dilutions of your this compound stock in the cell culture medium. Add the diluted compound to the wells already containing cells and medium, and mix gently by swirling the plate.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Consider Alternative Formulations: For in vivo studies, or if solubility issues persist, exploring formulation strategies such as the use of nanoparticles may be necessary to improve bioavailability.[1]
Q3: We are seeing unexpected or inconsistent results in our Western blot analysis of this compound's effect on signaling pathways. What should we check?
A3: Western blotting for signaling proteins requires careful optimization. Here are some key points to consider when investigating this compound's effects:
-
Phosphorylated Proteins: If you are examining the phosphorylation status of proteins in pathways like VEGFR2, Akt, or Erk, it is crucial to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins.
-
Antibody Selection and Validation: Ensure your primary antibodies are specific for the target protein and its phosphorylated form. Validate your antibodies using appropriate positive and negative controls.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across all lanes. Keep in mind that the expression of some common housekeeping proteins can be affected by experimental treatments.
-
Blocking Buffers: When detecting phosphorylated proteins, avoid using milk-based blocking buffers as they contain casein, a phosphoprotein that can lead to high background. Bovine Serum Albumin (BSA) is a more suitable blocking agent in these cases.
-
Treatment Time and Concentration: The effect of this compound on signaling pathways is likely time and concentration-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for observing the desired effect.
Q4: Our cell viability assay results with this compound are not consistent. Are there specific assays that are better suited for this compound?
A4: The choice of cell viability assay can significantly impact your results, especially with natural products.
-
Interference with Tetrazolium-Based Assays (MTT, XTT): Some natural products can directly reduce tetrazolium salts, leading to a false positive signal for cell viability. It is advisable to run a control with this compound in cell-free medium to check for any direct reduction of the assay reagent.
-
Recommended Assays:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells and are generally less prone to interference from colored or fluorescent compounds.
-
Sulforhodamine B (SRB) assay: This assay measures total protein content and is a reliable method for assessing cell density.
-
Real-time cell analysis: Systems that monitor cell adhesion and proliferation in real-time can provide dynamic information about the cellular response to this compound.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and Related Phenanthroindolizidine Alkaloids
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | KB | Not Specified | Not Specified | Not Specified | [1] |
| Antofine | KB-3-1 (drug-sensitive) | Not Specified | Not Specified | Low nM range | [2] |
| Antofine | KB-V1 (multidrug-resistant) | Not Specified | Not Specified | Low nM range | [2] |
| Tylophorine | KB-3-1 (drug-sensitive) | Not Specified | Not Specified | Low nM range | [2] |
| Isothis compound | KB-V1 (multidrug-resistant) | Not Specified | Not Specified | Low nM range | [2] |
| YS306 (derivative) | HepG2 | MTT | 48 | ~5 µg/ml | [3] |
| YS206 (derivative) | HepG2 | MTT | 48 | ~5 µg/ml | [3] |
| YS306 (derivative) | HCT116 | MTT | 48 | ~5 µg/ml | [3] |
| YS206 (derivative) | HCT116 | MTT | 48 | ~5 µg/ml | [3] |
| YS306 (derivative) | HT29 | MTT | 48 | ~5 µg/ml | [3] |
| YS206 (derivative) | HT29 | MTT | 48 | ~5 µg/ml | [3] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used, incubation time, and cell line characteristics. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is below 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of VEGFR2 Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points. Include a positive control (e.g., VEGF stimulation) and a negative control (untreated cells).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of VEGFR2, Akt, and Erk overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent IC50 values in this compound experiments.
Caption: A diagram illustrating the key molecular targets and pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro anticancer effects of two novel phenanthroindolizidine alkaloid compounds on human colon and liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tylocrebrine Concentration for Cytotoxicity Studies: A Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for Tylocrebrine in a cytotoxicity assay?
A1: Based on available data for related phenanthroindolizidine alkaloids, a broad concentration range is recommended for initial screening. A logarithmic dose-response curve is often effective for determining the IC50 value. A suggested starting range is from 1 nM to 100 µM. For example, the related compound (+)-(S)-13abeta-isothis compound has shown IC50 values in the low nanomolar range against certain cancer cell lines.
Q2: How can I improve the solubility of this compound for my cell-based assays?
A2: Many alkaloids, including potentially this compound, exhibit poor aqueous solubility. To enhance solubility, consider the following approaches:
-
Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used co-solvent. It is critical to maintain a final DMSO concentration in your cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
pH Adjustment: For alkaloids that are weak bases or acids, adjusting the pH of the solvent can improve solubility. However, ensure the final pH of the culture medium remains within the physiological range (typically 7.2-7.4) to not independently affect cell viability.
-
Complexation: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can encapsulate hydrophobic molecules and increase their aqueous solubility.
Q3: My results are inconsistent between experiments. What are the likely causes?
A3: Inconsistent results in cytotoxicity assays can stem from several factors:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are within a consistent, low passage number range. Over-confluent or high-passage-number cells can exhibit altered sensitivity to cytotoxic agents.
-
Reagent Preparation and Storage: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure all assay reagents are stored correctly and are within their expiration dates.
-
Experimental Timeline: Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition, across all experiments.
Q4: I am observing a high background signal in my colorimetric assay (e.g., MTT). What could be the issue?
A4: High background in colorimetric assays can be caused by several factors, especially when working with natural compounds:
-
Compound Interference: Some plant-derived compounds can directly reduce the MTT reagent to formazan (B1609692), independent of cellular metabolic activity, leading to a false-positive signal for viability. To test for this, run a cell-free control where this compound is added to the assay reagents.
-
Phenol (B47542) Red: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the assay incubation step.
-
Microbial Contamination: Bacterial or yeast contamination can also reduce the MTT reagent. Visually inspect your plates for any signs of contamination.
Troubleshooting Guides
MTT Assay Troubleshooting
| Observation | Possible Cause | Recommended Solution |
| Low Absorbance Readings | Insufficient number of viable cells. | Optimize cell seeding density through a titration experiment. |
| Incubation time with MTT reagent is too short. | Increase incubation time to 2-4 hours, or until purple formazan crystals are visible. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by gentle pipetting or shaking after adding the solubilization buffer. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |
| "Edge effect" due to evaporation in outer wells. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS to maintain humidity. | |
| Unexpectedly High Cell Viability | This compound may have cytostatic rather than cytotoxic effects at certain concentrations. | Perform a cell counting assay (e.g., trypan blue exclusion) to differentiate between cytostatic and cytotoxic effects. |
| The compound is stimulating cellular metabolism. | Use an alternative cytotoxicity assay based on a different principle, such as an LDH release assay. |
LDH Assay Troubleshooting
| Observation | Possible Cause | Recommended Solution |
| High Spontaneous LDH Release in Control Wells | Cells are unhealthy or overgrown. | Use cells in the logarithmic growth phase and optimize seeding density. |
| Overly forceful pipetting during media changes or reagent addition. | Handle cells gently to avoid physical damage to the cell membrane. | |
| High endogenous LDH activity in the serum supplement. | Test the serum for LDH activity or reduce the serum concentration during the assay. | |
| Low LDH Release in Treated Wells Despite Visible Cell Death | Insufficient incubation time for LDH release. | Perform a time-course experiment to determine the optimal treatment duration. |
| The compound inhibits LDH enzyme activity. | Test the effect of this compound on purified LDH enzyme activity in a cell-free system. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase from damaged cells.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)
-
LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density in 100 µL of low-serum culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (typically 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Measurement: Measure the absorbance at the wavelength specified in the kit instructions (usually around 490 nm).
Data Presentation
Summarize your quantitative data in a clear and structured table to facilitate comparison of this compound's cytotoxic effects across different cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| Hypothetical Data | ||||
| A549 | Lung Carcinoma | MTT | 48 | e.g., 5.2 |
| HeLa | Cervical Cancer | LDH | 48 | e.g., 7.8 |
| MCF-7 | Breast Cancer | MTT | 72 | e.g., 2.5 |
| HepG2 | Liver Cancer | MTT | 48 | e.g., 10.1 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity.
Proposed Signaling Pathways of this compound-Induced Cytotoxicity
Caption: this compound's proposed mechanisms of action.
Technical Support Center: pH-Dependent Activity of Tylocrebrine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent activity of Tylocrebrine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound is a natural phenanthroindolizidine alkaloid with reported anticancer properties. While its exact mechanism is not fully elucidated, its close isomer, Tylophorine, has been shown to exert antiangiogenic and antitumor activity by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][2][3] Tylophorine directly inhibits VEGFR2 tyrosine kinase activity and its downstream signaling pathways, including Akt and Erk.[1][2][3] It is plausible that this compound may share a similar mechanism of action.
Q2: Why is the pH of the cell culture medium important when studying this compound's activity?
A2: The pH of the extracellular environment can significantly influence the activity of weakly basic drugs like this compound. The tumor microenvironment is often acidic compared to normal tissues. This pH difference can affect the ionization state, membrane permeability, and ultimately the intracellular concentration and cytotoxicity of such compounds. For weakly basic drugs, an acidic extracellular pH can lead to increased ionization of the drug, potentially reducing its ability to passively diffuse across the cell membrane, which could decrease its efficacy.
Q3: How does extracellular pH likely affect the uptake of this compound into cancer cells?
A3: Based on the principles of pH-partitioning for weakly basic drugs, the uptake of this compound is expected to be pH-dependent. In a more acidic extracellular environment (lower pH), a greater fraction of the this compound molecules will be protonated (ionized). This charged form is generally less able to passively cross the lipid bilayer of the cell membrane. Conversely, a more neutral or alkaline extracellular pH would favor the un-ionized form, facilitating its diffusion into the cell, where it may then become protonated and trapped within the more acidic intracellular compartments like lysosomes, or within the cytosol if the intracellular pH is lower than the drug's pKa.
Q4: What is the predicted effect of acidic tumor microenvironments on this compound's therapeutic efficacy?
A4: The acidic tumor microenvironment could potentially reduce the therapeutic efficacy of this compound if its primary mechanism of uptake is passive diffusion. The lower extracellular pH would lead to a higher concentration of the less permeable ionized form, thereby decreasing its intracellular accumulation and subsequent cytotoxic effects. This is a common challenge for weakly basic chemotherapeutic agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent cytotoxicity results at different cell densities. | Cell density can affect the local pH of the culture medium due to metabolic activity. Higher cell density can lead to faster acidification of the medium. | Standardize cell seeding density for all experiments. Consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES, especially for longer incubation periods. |
| Low or no cytotoxic effect of this compound observed. | The culture medium pH may be too acidic, limiting drug uptake. The compound may have degraded. | Ensure the pH of the culture medium is within the optimal range for your cell line at the start of the experiment (typically pH 7.2-7.4). Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C, protected from light). |
| High variability between replicate wells in a cytotoxicity assay. | Inconsistent pH across the microplate wells. Edge effects in the plate leading to evaporation and changes in media concentration and pH. | Ensure uniform mixing of the medium in all wells. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media. |
| Unexpected changes in the phosphorylation status of signaling proteins in control cells. | Fluctuations in culture pH can independently affect cellular signaling pathways. | Maintain a stable pH in your cell cultures. Use freshly prepared and pH-adjusted media for all experiments. |
Quantitative Data
Table 1: Physicochemical Properties of Related Phenanthroindolizidine Alkaloids
| Compound | pKa | logP | Predicted pH-Dependent Behavior |
| CAT | 7.91 | 3.68 | As a weak base, solubility and uptake are expected to be influenced by pH. |
| CAT3 | 7.30 | 4.34 | Similar to CAT, with its pKa near physiological pH, small shifts in pH could significantly alter its ionization and permeability. |
| PF403 | 7.67 | 3.26 | Expected to exhibit pH-dependent activity characteristic of a weakly basic compound. |
Data inferred from a study on related phenanthroindolizidine alkaloids.
Experimental Protocols
Protocol 1: Assessment of pH-Dependent Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the effect of extracellular pH on the cytotoxic activity of this compound.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density in their standard growth medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of pH-Adjusted Media:
-
Prepare complete growth media at different pH values (e.g., pH 6.5, 7.0, 7.4, 7.8). Aseptically adjust the pH using sterile HCl or NaOH. Ensure the media is buffered appropriately (e.g., with HEPES) to maintain the desired pH throughout the experiment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in each of the pH-adjusted media.
-
Remove the standard growth medium from the cells and replace it with 100 µL of the appropriate pH-adjusted medium containing the desired concentration of this compound. Include vehicle controls for each pH condition.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to ensure complete dissolution of formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control at the same pH.
-
Plot dose-response curves and determine the IC₅₀ values at each pH to assess the pH-dependent cytotoxicity.
-
Protocol 2: Analysis of VEGFR2 Signaling Pathway Inhibition by Western Blot
This protocol describes how to investigate the effect of this compound on the phosphorylation of key proteins in the VEGFR2 signaling pathway.
-
Cell Culture and Treatment:
-
Culture endothelial cells (e.g., HUVECs) or cancer cells expressing VEGFR2 to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to activate the VEGFR2 pathway. Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-Erk, and total Erk overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein phosphorylation.
-
Visualizations
Caption: Experimental workflow for assessing pH-dependent activity.
Caption: Presumed VEGFR2 signaling pathway inhibited by this compound.
References
- 1. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Minimizing Tylocrebrine Degradation in Experimental Setups
For researchers, scientists, and drug development professionals working with the potent phenanthroindolizidine alkaloid Tylocrebrine, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experiments?
A1: Like many complex organic molecules, this compound is susceptible to degradation from several environmental factors. The primary culprits to be aware of in a laboratory setting are:
-
pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of functional groups within the this compound molecule.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.
Q2: How should I prepare and store this compound stock solutions to ensure maximum stability?
A2: Proper preparation and storage of stock solutions are critical for preserving the integrity of this compound.
-
Solvent Selection: Use high-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to prepare stock solutions. For cell-based assays, ensure the final solvent concentration is compatible with your experimental system (typically <0.1% DMSO).
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) to minimize the volume added to your experimental setup.
-
Storage Conditions:
-
Solid Form: Store solid this compound in a tightly sealed, amber vial in a desiccator at -20°C for long-term storage.
-
Solution Form: Aliquot the stock solution into single-use, light-protected vials and store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.
-
Q3: I've noticed a color change in my this compound solution. Is it still usable?
A3: A visible color change, such as yellowing or browning, is a potential indicator of degradation. It is strongly recommended not to use a solution that has changed color. Prepare a fresh stock solution from the solid compound. If you continue to observe color changes, re-evaluate your storage and handling procedures, ensuring minimal exposure to light and air.
Q4: My experimental results with this compound are inconsistent. Could degradation be the cause?
A4: Yes, inconsistent results are a common consequence of compound degradation. If you are experiencing variability, consider the following:
-
Fresh Preparations: Always prepare fresh working solutions from a frozen stock aliquot for each experiment.
-
Handling Procedures: Minimize the exposure of this compound solutions to light by working in a dimly lit environment or using amber-colored labware.
-
Stability Check: If you suspect degradation under your specific experimental conditions, it is advisable to perform a stability check. This can be done by incubating the this compound solution under your assay conditions for the duration of the experiment and then analyzing its integrity using a stability-indicating method like HPLC.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity observed | Degradation of this compound in the stock solution or during the experiment. | - Prepare a fresh stock solution from solid this compound. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Protect all solutions from light during preparation and experiments. - Consider performing a forced degradation study (see protocol below) to understand the stability of this compound under your specific experimental conditions. |
| Precipitation of this compound in aqueous media | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to your system. - Prepare a more concentrated stock solution to minimize the volume added to the aqueous medium. - Gentle warming or sonication can aid in dissolution, but be cautious of potential temperature-induced degradation. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound into one or more degradation products. | - Compare the chromatogram of your sample to a freshly prepared standard. - If new peaks are present, this indicates degradation. - A forced degradation study can help identify the retention times of potential degradation products. - Optimize your handling and storage procedures to minimize degradation. |
Quantitative Data on this compound Stability
While specific quantitative data for this compound degradation under various stress conditions is not extensively available in the public domain, the following table provides a template based on typical results from forced degradation studies of structurally related phenanthroindolizidine alkaloids. Researchers are encouraged to perform their own stability studies to generate precise data for their specific experimental conditions.
| Stress Condition | Typical Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | 15 - 25% | Hydrolyzed derivatives |
| Alkaline Hydrolysis (0.1 M NaOH, RT, 8h) | 20 - 35% | Hydrolyzed and rearranged products |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 10 - 20% | Oxidized derivatives (e.g., N-oxides) |
| Thermal Degradation (80°C, 48h) | 5 - 15% | Thermally induced isomers or fragments |
| Photolytic Degradation (UV light, 24h) | 25 - 40% | Photodegradation products |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a standard procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature in the dark for 24 hours.
-
Thermal Degradation: Place a sample of solid this compound in an oven at 80°C for 48 hours. Separately, heat a portion of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and alkaline samples.
-
Dilute all stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (determine by UV scan).
-
Column Temperature: 30°C.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to this compound research.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical steps for troubleshooting inconsistent experimental results.
Technical Support Center: Optimizing Tylocrebrine Nanoparticle Drug Loading and Release
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the drug loading and release of Tylocrebrine from nanoparticles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and characterization of this compound-loaded nanoparticles.
Table 1: Troubleshooting Common Issues in this compound Nanoparticle Formulation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading Efficiency (<70%) | - Poor solubility of this compound in the chosen organic solvent.[1] - Suboptimal drug-to-polymer ratio.[2][3] - Rapid nanoparticle precipitation leading to drug expulsion.[1] - Inefficient purification process causing loss of drug-loaded nanoparticles. | - Screen different organic solvents to improve this compound solubility. - Systematically vary the initial drug-to-polymer mass ratio to find the optimal loading concentration.[2] - Optimize the nanoprecipitation process by controlling the rate of anti-solvent addition.[1] - Utilize centrifugation or tangential flow filtration for purification to minimize nanoparticle loss. |
| High Polydispersity Index (PDI > 0.3) | - Inconsistent mixing during nanoparticle formation.[4] - Aggregation of nanoparticles after formation. - Suboptimal concentration of stabilizer or surfactant. | - Ensure rapid and uniform mixing using techniques like vortexing or a microfluidic device.[4] - Optimize the concentration of the stabilizer (e.g., PVA, Poloxamer). - Sonication or filtration (using appropriate pore size) can be used post-synthesis to reduce aggregates. |
| Uncontrolled "Burst" Drug Release (>30% in the first hour) | - High amount of drug adsorbed on the nanoparticle surface. - Porous nanoparticle structure. - Rapid degradation of the polymer matrix. | - Optimize the washing steps during purification to remove surface-adsorbed drug. - Increase the polymer concentration to create a denser nanoparticle core. - Select a polymer with a slower degradation rate (e.g., higher molecular weight PLGA).[3] |
| Incomplete or Slow Drug Release | - Strong hydrophobic interactions between this compound and the polymer matrix. - High crystallinity of the polymer matrix. - Cross-linking of the polymer matrix. | - Incorporate hydrophilic polymers or excipients into the formulation. - Use a polymer with a lower molecular weight or a more amorphous structure. - Avoid excessive use of cross-linking agents if applicable. |
| Particle Size Out of Desired Range (e.g., >200 nm) | - Polymer concentration is too high. - Slow mixing or stirring speed during nanoprecipitation.[5] - Inappropriate solvent/anti-solvent system.[1] | - Adjust the polymer concentration; lower concentrations generally lead to smaller particles.[6] - Increase the stirring speed to promote faster nucleation and smaller particle formation.[5] - Evaluate different solvent/anti-solvent combinations to fine-tune the precipitation process.[1] |
Frequently Asked Questions (FAQs)
1. What is a typical drug loading efficiency and loading capacity for this compound in polymeric nanoparticles?
Drug loading efficiency (EE%) and loading capacity (LC%) are critical parameters for nanoparticle formulations. For this compound formulated in PLGA nanoparticles, studies have reported a drug loading of approximately 5.65 ± 0.59 % (w/w).[7] EE% is calculated as [(Total Drug - Free Drug) / Total Drug] x 100, while LC% is calculated as [(Weight of Loaded Drug) / (Total Weight of Nanoparticles)] x 100.[8]
2. How does pH affect the release of this compound from nanoparticles?
The pH of the release medium can significantly influence the drug release profile. For this compound nanoparticles, a characteristic initial burst release followed by sustained release is observed.[7][9] In acidic conditions (pH 6.5), the extent of the burst release may be higher (around 50%) compared to physiological pH (pH 7.4, around 25%).[7][9] This pH-dependent release can be advantageous for targeting the acidic tumor microenvironment.
3. What are the recommended methods for characterizing this compound-loaded nanoparticles?
A comprehensive physicochemical characterization is essential. Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution, and Polydispersity Index (PDI).[10][11]
-
Zeta Potential Analysis: To measure the surface charge of the nanoparticles, which is an indicator of colloidal stability.[10]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.[10][11]
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy: To quantify the amount of encapsulated this compound and determine the drug loading and release kinetics.[7][9]
4. How can I control the release rate of this compound from the nanoparticles?
The release rate can be modulated by several factors:
-
Polymer Properties: The type, molecular weight, and hydrophobicity of the polymer used to form the nanoparticles will significantly impact the drug release profile.[6]
-
Nanoparticle Size: Smaller nanoparticles have a larger surface area-to-volume ratio, which can lead to a faster initial drug release.[6]
-
Drug-Polymer Interactions: The nature of the interaction between this compound and the polymer matrix can influence its diffusion out of the nanoparticle.
-
Formulation Composition: The inclusion of other excipients can alter the nanoparticle matrix and, consequently, the drug release.
5. What are the common in-vitro drug release testing methods for nanoparticles?
Several methods are used to assess in-vitro drug release from nanoparticles, with the most common being:
-
Sample and Separate Method: This involves separating the nanoparticles from the release medium at various time points, typically by centrifugation or ultrafiltration, and then measuring the drug concentration in the supernatant.[12][13][14]
-
Dialysis Method: The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a larger volume of release medium. The drug concentration in the release medium is monitored over time.[14][15]
Experimental Protocols
Protocol 1: Determination of this compound Drug Loading
Objective: To quantify the amount of this compound encapsulated within the nanoparticles.
Materials:
-
This compound-loaded nanoparticle suspension
-
Acetonitrile (or other suitable organic solvent to dissolve the nanoparticles and drug)
-
Deionized water
-
HPLC or UV-Vis Spectrophotometer
-
Centrifuge
Methodology:
-
Take a known volume of the nanoparticle suspension and centrifuge to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the non-encapsulated ("free") this compound.
-
Analyze the supernatant using a validated HPLC or UV-Vis method to determine the concentration of free this compound.
-
To determine the total drug amount, lyse a known volume of the original nanoparticle suspension using a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Analyze the lysed suspension to determine the total this compound concentration.
-
Calculate the Drug Loading Efficiency (EE%) and Loading Capacity (LC%) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
LC (%) = [Weight of Loaded Drug / Total Weight of Nanoparticles] x 100
-
Protocol 2: In-Vitro Drug Release Study using the Dialysis Method
Objective: To evaluate the release kinetics of this compound from nanoparticles over time.
Materials:
-
This compound-loaded nanoparticle suspension
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 6.5
-
Dialysis membrane tubing (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Accurately measure a known amount of the this compound-loaded nanoparticle suspension and place it inside the dialysis bag.
-
Seal the dialysis bag securely.
-
Immerse the dialysis bag in a known volume of release medium (e.g., 100 mL of PBS at 37°C) to ensure sink conditions.[9]
-
Place the entire setup in a shaking incubator at 37°C and 100 rpm.[7][9]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[14]
-
Analyze the collected samples for this compound concentration using HPLC or UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
Caption: Experimental workflow for this compound nanoparticle synthesis and characterization.
Caption: Signaling pathway of biphasic drug release from nanoparticles.
References
- 1. Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00087K [pubs.rsc.org]
- 2. Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocar ... - Analyst (RSC Publishing) DOI:10.1039/D2AN01079H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reformulating this compound in Epidermal Growth Factor Receptor Targeted Polymeric Nanoparticles Improves Its Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. scispace.com [scispace.com]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting Tylocrebrine prodrug activation and stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tylocrebrine and its prodrugs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind developing a prodrug for this compound?
A1: this compound is a potent natural product with significant anticancer activity. However, its clinical development was halted due to severe central nervous system toxicities.[1][2] The primary goals of a prodrug strategy for this compound are to:
-
Improve its therapeutic index: By masking the active molecule, a prodrug can reduce its toxicity to non-target tissues.
-
Enhance solubility and formulation: Prodrugs can be designed to have improved physicochemical properties, such as increased water solubility, making them easier to formulate for administration.[3]
-
Modify pharmacokinetics: A prodrug can alter the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, potentially leading to more favorable drug exposure at the tumor site.
Q2: What are the common mechanisms for this compound prodrug activation?
A2: A common strategy for anticancer prodrugs is to incorporate ester or carbamate (B1207046) linkages that can be cleaved by endogenous enzymes. Carboxylesterases (CES) are a major class of enzymes responsible for the hydrolysis and activation of many ester-containing prodrugs.[4][5][6] These enzymes are present in various tissues, including the liver, intestines, and blood plasma.[6] The specific isoform of carboxylesterase (e.g., CES1 or CES2) that activates a prodrug can depend on the structure of the promoiety.[6] Another approach is to design prodrugs that are activated under specific conditions found in the tumor microenvironment, such as hypoxia.[3]
Q3: How can I assess the stability of my this compound prodrug?
A3: The stability of a prodrug is crucial to ensure it reaches the target tissue before converting to the active drug. Stability is typically assessed in vitro by incubating the prodrug in various biological matrices and measuring its concentration over time. Common matrices for these assays include:
-
Plasma (human, mouse, rat): To evaluate stability in circulation.
-
Liver microsomes or S9 fractions: To assess metabolic stability by phase I and phase II enzymes.
-
Cell or tissue homogenates: To determine stability in the presence of a wider range of intracellular enzymes.
The disappearance of the prodrug and the appearance of the parent drug (this compound) are typically monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
Problem 1: Low or No Prodrug Activation
Possible Causes:
-
Inappropriate prodrug design: The linker connecting the promoiety to this compound may not be a substrate for the activating enzymes.
-
Low enzyme expression: The cell line or tissue model used may have low expression levels of the required activating enzymes (e.g., specific carboxylesterases).
-
Enzyme inhibition: Components of the experimental medium or co-administered compounds may be inhibiting the activating enzymes.
-
Poor cellular uptake: The prodrug may not be efficiently transported into the cells where the activating enzymes are located.
Troubleshooting Suggestions:
-
Re-evaluate prodrug design: Consider alternative linkers known to be substrates for highly expressed carboxylesterases.
-
Characterize your model system: Measure the expression and activity of relevant carboxylesterases in your cell lines or tissues.
-
Control for enzyme inhibition: Run control experiments with known substrates of the target enzymes to check for inhibition.
-
Assess cellular uptake: Use analytical methods to measure the intracellular concentration of the prodrug.
Problem 2: High Instability of the Prodrug in Plasma or Media
Possible Causes:
-
Chemical instability: The prodrug may be susceptible to hydrolysis under the pH and temperature conditions of the experiment.
-
Rapid enzymatic degradation: The prodrug may be rapidly cleaved by esterases or other enzymes present in serum-containing media or plasma.
Troubleshooting Suggestions:
-
Assess chemical stability: Incubate the prodrug in buffer at various pH values (e.g., 4.0, 7.4, 9.0) to determine its chemical stability in the absence of enzymes.
-
Use heat-inactivated serum: To differentiate between chemical and enzymatic degradation, repeat the stability assay in media containing heat-inactivated fetal bovine serum (FBS).
-
Modify the prodrug structure: Introducing steric hindrance near the ester linkage can sometimes slow down the rate of enzymatic hydrolysis.
-
Consider alternative formulation strategies: Encapsulation in nanoparticles or liposomes can protect the prodrug from premature degradation.[2]
Problem 3: Inconsistent Cytotoxicity (IC50) Values
Possible Causes:
-
Variability in prodrug activation: Inconsistent levels of activating enzymes between experiments can lead to variable conversion of the prodrug to active this compound.
-
Cell culture inconsistencies: Variations in cell seeding density, passage number, or cell health can affect their sensitivity to the drug.
-
Prodrug precipitation: The prodrug may not be fully soluble in the culture medium at the tested concentrations, leading to inaccurate dosing.
-
Assay interference: The prodrug or its metabolites may interfere with the readout of the cytotoxicity assay (e.g., MTT assay).
Troubleshooting Suggestions:
-
Standardize cell culture practices: Use cells within a consistent passage number range and ensure a uniform seeding density.
-
Confirm prodrug solubility: Visually inspect the culture wells for any signs of precipitation and perform solubility tests if necessary.
-
Run appropriate controls: Include a positive control (this compound itself) to assess the maximum achievable cytotoxicity and a vehicle control.
-
Consider alternative cytotoxicity assays: If assay interference is suspected, try a different method that relies on a different principle (e.g., crystal violet staining or a lactate (B86563) dehydrogenase (LDH) release assay).
Data Presentation
Table 1: Stability of this compound Analog Prodrugs in Plasma and Microsomes
| Compound | Matrix | Half-life (t1/2) in hours | Reference |
| Antofine Prodrug (Quaternary Ammonium Salt) | Mouse Plasma | ~145 | [1] |
| Antofine Prodrug (Quaternary Ammonium Salt) | Human Plasma | ~63 | [1] |
| Tylophorine Prodrug (Quaternary Ammonium Salt) | Mouse Plasma | ~90 | [1] |
| Tylophorine Prodrug (Quaternary Ammonium Salt) | Human Plasma | ~70 | [1] |
| Antofine (Parent Drug) | Mouse Liver Microsomes | ~15 | [1] |
| Antofine Prodrug (Quaternary Ammonium Salt) | Mouse Liver Microsomes | ~60 | [1] |
| Tylophorine (Parent Drug) | Mouse Liver Microsomes | ~20 | [1] |
| Tylophorine Prodrug (Quaternary Ammonium Salt) | Mouse Liver Microsomes | ~75 | [1] |
Note: The data presented is for prodrugs of this compound analogs, antofine and tylophorine, which belong to the same class of phenanthroindolizidine alkaloids.
Table 2: In Vitro Cytotoxicity of a this compound Analog and its Prodrug
| Compound | Cell Line | Condition | IC50 (nM) | Deactivation Ratio (DR)a | Reference |
| Antofine | HCT116 | Normoxia | ~5 | - | [1] |
| Antofine Prodrug | HCT116 | Normoxia | >1000 | >200 | [1] |
| Antofine Prodrug | HCT116 | Hypoxia | ~20 | - | [1] |
| Antofine | H460 | Normoxia | ~10 | - | [1] |
| Antofine Prodrug | H460 | Normoxia | >1000 | >100 | [1] |
| Antofine Prodrug | H460 | Hypoxia | ~50 | - | [1] |
a Deactivation Ratio (DR) = IC50 (prodrug) / IC50 (parent drug) under normoxic conditions.
Experimental Protocols
General Protocol for In Vitro Prodrug Stability in Plasma
-
Prepare Stock Solutions: Dissolve the this compound prodrug and the parent this compound in a suitable organic solvent (e.g., DMSO) to prepare high-concentration stock solutions (e.g., 10 mM).
-
Incubation:
-
Pre-warm plasma (human, mouse, or rat) to 37°C.
-
Spike the prodrug from the stock solution into the pre-warmed plasma to achieve a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1%.
-
Incubate the samples at 37°C in a shaking water bath.
-
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Sample Quenching: Immediately stop the enzymatic reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate plasma proteins.
-
Analysis: Transfer the supernatant to a new tube, evaporate the solvent if necessary, and reconstitute in the mobile phase for analysis by HPLC or LC-MS/MS to quantify the remaining prodrug and the formed this compound.
-
Data Analysis: Plot the percentage of the remaining prodrug against time and calculate the half-life (t1/2).
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound prodrug and this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same percentage of solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Mix gently on an orbital shaker for 15-30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
General Protocol for HPLC Analysis of this compound and its Prodrug
This is a general protocol and may require optimization for specific prodrugs and matrices.
-
Instrumentation: An HPLC system equipped with a UV-Vis or diode-array detector (DAD) and a C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often used for separating compounds with different polarities. A typical mobile phase could consist of:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid or TFA.
-
A gradient program could start with a low percentage of Solvent B, which is gradually increased to elute the compounds.
-
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30-40°C.
-
Detection: Monitor the absorbance at a wavelength where both this compound and its prodrug show good absorbance (e.g., determined by UV-Vis spectroscopy).
-
Sample Preparation: Prepare samples as described in the stability assay protocol (protein precipitation followed by reconstitution in the mobile phase).
-
Quantification: Create a calibration curve using standard solutions of known concentrations of this compound and its prodrug. The concentration of the analytes in the experimental samples can be determined by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. Targeting the NF-κB and mTOR pathways with a quinoxaline urea analog that inhibits IKKβ for pancreas cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years [mdpi.com]
- 3. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the NF-κB and mTOR pathways with a quinoxaline urea analog that inhibits IKKβ for pancreas cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The apoptotic signaling pathway activated by Toll-like receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-Ethylberberine Induces Apoptosis through the Mitochondria-Related Apoptotic Pathway in Radiotherapy-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Tylocrebrine Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tylocrebrine and its analogues. The information is designed to address specific experimental challenges and provide detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: My this compound analogue has poor aqueous solubility. How can I address this for in vitro assays?
A1: Poor aqueous solubility is a common issue with the lipophilic phenanthroindolizidine scaffold. Here are a few strategies:
-
Co-solvents: Initially, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Formulation with Pluronic F-127: For more challenging compounds, a non-ionic surfactant like Pluronic F-127 can be used to create a micellar formulation, which can improve aqueous solubility.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the chosen solvent system.
-
pH adjustment: Depending on the pKa of your analogue, adjusting the pH of the buffer may improve solubility.
Q2: I am observing high toxicity in my animal models that does not correlate with my in vitro data. What could be the reason?
A2: This discrepancy is a known challenge with this compound analogues, primarily due to their severe central nervous system (CNS) toxicity.[1][2][3] Here's what might be happening and how to address it:
-
Blood-Brain Barrier (BBB) Penetration: The lipophilic nature of these compounds allows them to cross the BBB, leading to neurotoxicity that is not observed in standard in vitro cell cultures.[4]
-
Off-target effects: In a complex biological system, your analogue might be hitting unintended targets, leading to toxicity.
-
Metabolism: The in vivo metabolism of your compound might be generating toxic metabolites.
Strategies to mitigate this include:
-
Formulation Strategies: Encapsulating the analogue in targeted nanoparticles can reduce its penetration into the brain and enhance its accumulation in the tumor.[1][3][5][6][7]
-
Prodrug Approach: Designing polar prodrugs that are selectively activated in the tumor microenvironment can limit their ability to cross the BBB.[4]
-
Structural Modification: Synthesizing analogues with increased polarity may reduce BBB penetration, though this can sometimes lead to a decrease in cytotoxicity.[4]
Q3: My in vitro cytotoxicity assay results are not reproducible. What are the common pitfalls?
A3: Reproducibility issues in cytotoxicity assays can arise from several factors:
-
Compound Precipitation: If the compound precipitates in the culture medium, the effective concentration will be lower and variable. Visually inspect your plates for any signs of precipitation.
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all plates and experiments. Over-confluent or under-confluent cells can respond differently to cytotoxic agents.
-
Assay Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Keep the incubation time consistent.
-
Reagent Quality and Preparation: Use high-quality reagents and ensure that stock solutions of your compound are prepared fresh or stored appropriately to prevent degradation.
-
Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination and verify their identity.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Low Potency in Cytotoxicity Assays | Compound degradation in media. | Check the stability of your compound in culture media over the duration of the assay. Prepare fresh stock solutions. |
| Cell line resistance. | Use a panel of cell lines, including known sensitive and resistant lines. Verify the expression of the target if known. | |
| Incorrect assay endpoint. | Ensure the chosen assay (e.g., MTT, SRB) is suitable for your compound's mechanism of action. For cytostatic compounds, a simple viability assay may not be sufficient. | |
| Inconsistent Results in Cell Cycle Analysis | Poor cell synchronization. | Optimize your synchronization protocol (e.g., double thymidine (B127349) block, serum starvation). Ensure minimal perturbation of the cell cycle by the synchronization method itself. |
| Inadequate cell fixation and permeabilization. | Use cold ethanol (B145695) for fixation and ensure complete permeabilization for proper staining with propidium (B1200493) iodide. | |
| Cell clumping. | Ensure single-cell suspension before and during staining. Use cell-straining filters if necessary. |
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid clearance of the compound. | High metabolism by the liver. | Perform pharmacokinetic studies to determine the half-life of your compound. Consider co-administration with a metabolic inhibitor if appropriate for the study design. |
| Poor bioavailability. | Investigate different routes of administration (e.g., i.p., i.v., oral). Formulation strategies like nanoparticle encapsulation can improve bioavailability. | |
| Unexpected Animal Deaths | Acute toxicity. | Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity. |
| Formulation vehicle toxicity. | Run a control group with the vehicle alone to rule out any toxicity from the formulation components. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of Selected this compound Analogues
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MCF-7 | Breast | Potent | [3] |
| COLO-205 | Colon | Potent | [3] | |
| NCI/ADR-RES | Ovarian (drug-resistant) | Potent | [3] | |
| DCB-3503 | HepG2 | Hepatocellular Carcinoma | Potent | [8] |
| KB | Nasopharyngeal Carcinoma | Potent | [8] | |
| PBT-1 Derivatives | MDA-MB-231 | Triple-Negative Breast Cancer | ~100-400 | [2] |
| MCF-7 | Estrogen-Responsive Breast Cancer | >400 | [2] |
Note: "Potent" indicates reported high activity, but specific IC50 values were not provided in the cited abstract.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for determining the cytotoxic effects of this compound analogues on adherent cancer cell lines.
Materials:
-
This compound analogue stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound analogue in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate at room temperature for 2 hours in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
EGFR-Targeted Polymeric Nanoparticle Formulation
This protocol describes the formulation of this compound-loaded nanoparticles using a solvent displacement method.[8]
Materials:
-
PLGA-PEG-EGFR peptide conjugate
-
PCL (Polycaprolactone)
-
This compound analogue
-
DMF (Dimethylformamide)
-
Distilled, deionized water
Procedure:
-
Dissolve the PLGA-PEG-peptide conjugate, PCL, and the this compound analogue in a 1:1 mixture of acetonitrile and DMF.
-
Warm the solution in a 37°C water bath for 10 minutes to ensure complete dissolution.
-
Add the polymer/drug solution drop-wise to distilled, deionized water while stirring.
-
Continue stirring for several hours to allow for nanoparticle formation and solvent evaporation.
-
Characterize the resulting nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Visualizations
Signaling Pathways
This compound and its analogues can induce G1 cell cycle arrest through the upregulation of c-Jun, which in turn downregulates Cyclin A2. Two primary pathways have been identified to contribute to the stabilization and increased translation of c-Jun.
Caption: this compound-induced G1 cell cycle arrest signaling pathway.
Experimental Workflow
The following diagram outlines the workflow for formulating and testing EGFR-targeted this compound analogue nanoparticles.
Caption: Workflow for nanoparticle formulation and evaluation.
References
- 1. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reformulating this compound in Epidermal Growth Factor Receptor Targeted Polymeric Nanoparticles Improves Its Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of EGFR-Targeted Polymer Blend Nanocarriers for Combination Paclitaxel/Lonidamine Delivery to Treat Multi-Drug Resistance in Human Breast and Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific sensitivity to Tylocrebrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tylocrebrine.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action as an anti-cancer agent?
This compound is a phenanthroindolizidine alkaloid derived from the plant Tylophora crebriflora. Its primary anti-cancer mechanism involves the inhibition of protein and nucleic acid synthesis, leading to cell cycle arrest and induction of apoptosis (cell death).[1] Some studies on related tylophorine (B1682047) analogs suggest that these compounds can also inhibit the activation of signaling pathways such as Akt and NF-κB, which are crucial for cancer cell survival and proliferation.[1][2]
2. In which phases of the cell cycle does this compound induce arrest?
This compound and its analogs have been shown to induce cell cycle arrest primarily at the G1 phase.[3] This is often associated with the downregulation of key cell cycle regulatory proteins like cyclin A2.[3] By arresting cells in G1, this compound prevents them from entering the S phase, thereby inhibiting DNA replication and proliferation.
3. How does this compound induce apoptosis in cancer cells?
This compound and related alkaloids trigger apoptosis through the intrinsic pathway. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-3, a key executioner caspase that leads to the dismantling of the cell.[4]
4. Is this compound effective against multidrug-resistant (MDR) cancer cell lines?
Yes, studies have shown that this compound and its analogs can be potent antiproliferative agents against drug-resistant cancer cell lines. For instance, this compound has shown activity against the NCI/ADR-RES ovarian cancer cell line, which is known for its multidrug resistance.[5][6][7][8] Similarly, related alkaloids have demonstrated cytotoxicity against the multidrug-resistant KB-V1 cell line.[9]
5. What are the known off-target effects or toxicities of this compound?
Clinical trials with this compound were discontinued (B1498344) due to central nervous system (CNS) side effects.[10] This highlights the importance of further research into developing analogs with a better therapeutic index or targeted delivery systems to minimize off-target toxicity.
Troubleshooting Guides
Problem 1: High variability in IC50 values for the same cell line.
-
Possible Cause 1: Inconsistent cell seeding density. Cell density can significantly impact drug sensitivity.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density where cells are in the exponential growth phase throughout the assay.
-
-
Possible Cause 2: Variation in drug preparation. this compound, like many small molecules, is likely dissolved in a solvent like DMSO. Inaccurate serial dilutions can lead to variability.
-
Solution: Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes and perform serial dilutions carefully. Ensure the final solvent concentration is consistent across all wells, including controls.
-
-
Possible Cause 3: Differences in cell culture conditions. Factors such as passage number, confluency, and media composition can affect cellular response to drugs.
-
Solution: Use cells within a consistent and low passage number range. Standardize the cell culture protocol, including media, supplements, and incubation times.
-
Problem 2: No significant cell death observed at expected effective concentrations.
-
Possible Cause 1: Cell line is resistant to this compound. Some cell lines may have intrinsic resistance mechanisms.
-
Possible Cause 2: Incorrect assay for measuring cell viability. The chosen assay may not be optimal for the mechanism of action. For example, a metabolic assay like MTT may not be suitable if the drug primarily induces cell cycle arrest without immediate cytotoxicity.
-
Solution: Use a direct cell counting method or a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay). To specifically assess apoptosis, consider using an Annexin V/PI staining assay.
-
-
Possible Cause 3: Insufficient incubation time. The effects of this compound, such as apoptosis, may take longer to become apparent.
Problem 3: Discrepancy between results from viability assays and cell cycle analysis.
-
Possible Cause: this compound is causing cytostatic effects rather than cytotoxic effects at the tested concentrations. A decrease in the percentage of cells in S phase and an accumulation in G1 in cell cycle analysis, without a significant increase in the sub-G1 peak (indicative of apoptosis), suggests a cytostatic effect.
-
Solution: Correlate your cell cycle data with cell proliferation assays (e.g., CFSE staining or live-cell imaging) in addition to endpoint viability assays. This will provide a more complete picture of the drug's effect on both cell death and growth inhibition.
-
Data Presentation
Table 1: Reported IC50/GI50 Values for this compound and Related Alkaloids in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Tylophorine Analog (DCB-3500) | 60 cell line panel | Various | ~0.01 | |
| Tylophorine Analog (DCB-3503) | HepG2 | Hepatocellular Carcinoma | Potent Growth Inhibition | |
| Tylophorine Analog (DCB-3503) | KB | Nasopharyngeal Carcinoma | Potent Growth Inhibition | |
| (-)-(R)-13aalpha-tylophorine | KB-3-1 | Cervical Carcinoma | Low Nanomolar Range | [9] |
| (-)-(R)-13aalpha-tylophorine | KB-V1 (MDR) | Cervical Carcinoma (MDR) | Low Nanomolar Range | [9] |
| (+)-(S)-13abeta-isothis compound | KB-3-1 | Cervical Carcinoma | Low Nanomolar Range | [9] |
| (+)-(S)-13abeta-isothis compound | KB-V1 (MDR) | Cervical Carcinoma (MDR) | Low Nanomolar Range | [9] |
| Phenanthrene-based Tylophorine derivative (5a) | H460 | Large-cell Lung Carcinoma | 11.6 | [1] |
| Phenanthrene-based Tylophorine derivative (9) | H460 | Large-cell Lung Carcinoma | 6.1 | [1] |
Note: The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary depending on the assay and experimental conditions. Researchers should determine the IC50 for their specific cell line and experimental setup.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) to determine the IC50 value.[1]
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content (G1, S, and G2/M phases). Look for an accumulation of cells in a specific phase and the presence of a sub-G1 peak, which is indicative of apoptosis.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis induced by this compound.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Visualizations
Caption: this compound's multifaceted anti-cancer mechanism.
Caption: Workflow for assessing this compound sensitivity.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 4. A case study in misidentification of cancer cell lines: MCF-7/AdrR cells (re-designated NCI/ADR-RES) are derived from OVCAR-8 human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line NCI-ADR-RES (CVCL_1452) [cellosaurus.org]
- 6. MCF-7/ADR cells (re-designated NCI/ADR-RES) are not derived from MCF-7 breast cancer cells: a loss for breast cancer multidrug-resistant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New discovery of drug resistance mechanism in tumor cells, CLOUD-CLONE CORP.(CCC) [cloud-clone.us]
- 10. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 11. Drug Resistance in Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common experimental challenges and artifacts encountered when working with Tylocrebrine. This compound, a phenanthroindolizidine alkaloid, is a potent inhibitor of protein and nucleic acid synthesis with demonstrated anti-cancer activity. However, its physicochemical properties and mechanism of action can lead to experimental artifacts. This guide offers troubleshooting advice and detailed protocols to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitates when diluted in cell culture media. What should I do?
A1: This is a common issue due to the poor aqueous solubility of many alkaloids, including this compound. While soluble in organic solvents like DMSO, direct dilution into aqueous media can cause precipitation.
-
Troubleshooting Steps:
-
Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of your working concentration in DMSO before the final dilution into the cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept low, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][2]
-
Vortexing: When making the final dilution, add the this compound-DMSO solution to the media while vortexing to ensure rapid and even dispersion.
-
Q2: I am observing inconsistent results in my cell viability assays. Could this compound be interfering with the assay itself?
A2: Yes, compounds with reducing properties can interfere with metabolic assays that rely on the reduction of a substrate, such as MTT, XTT, and resazurin (B115843) assays.[3] This can lead to a false positive signal, suggesting higher cell viability than is actually present.
-
Troubleshooting Steps:
-
Cell-Free Control: To test for direct chemical interference, incubate this compound with the assay reagent in cell-free culture medium. A color change or increase in signal indicates a direct interaction.
-
Use an Orthogonal Assay: Employ a cell viability assay with a different mechanism that does not rely on cellular redox potential. Recommended alternatives include:
-
Crystal Violet Assay: Measures cell number by staining DNA.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measures ATP levels as an indicator of metabolically active cells.
-
-
Visual Confirmation: Always supplement plate-reader-based assays with visual inspection of the cells by microscopy to confirm cell death or changes in morphology.
-
Q3: Does this compound exhibit autofluorescence that could interfere with my imaging or flow cytometry experiments?
-
Troubleshooting Steps:
-
Unstained Control: Include a sample of cells treated with this compound but without any fluorescent labels. Analyze this sample using the same instrument settings as your experimental samples to determine if there is any background fluorescence from the compound.
-
Spectral Analysis: If autofluorescence is detected, perform a spectral scan to determine the excitation and emission maxima of this compound. This will help in selecting fluorescent dyes with non-overlapping spectra for your experiments.
-
Compensation: If there is spectral overlap, use appropriate compensation controls during flow cytometry analysis.
-
Q4: this compound is known to induce both apoptosis and autophagy. How can I distinguish between these two processes in my experiments?
A4: Distinguishing between apoptosis and autophagy is critical for understanding the mechanism of action of this compound. A combination of morphological and biochemical assays is recommended.[4][5][6][7]
-
Key Differentiators:
-
Morphology: Apoptosis is characterized by cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Autophagy is characterized by the formation of double-membraned vesicles called autophagosomes in the cytoplasm.[8]
-
Biochemical Markers:
-
Apoptosis: Look for caspase activation (e.g., cleaved caspase-3), PARP cleavage, and phosphatidylserine (B164497) exposure on the outer cell membrane (Annexin V staining).
-
Autophagy: Monitor the conversion of LC3-I to LC3-II by Western blot, the formation of LC3 puncta by immunofluorescence, and the degradation of p62/SQSTM1.[4]
-
-
Functional Assays: Use inhibitors to confirm the role of each pathway. For example, a pan-caspase inhibitor like Z-VAD-FMK can be used to determine if cell death is caspase-dependent. Autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885) can be used to assess the role of autophagy in cell survival or death.
-
Troubleshooting Guides
Inconsistent Bioactivity or Suspected Compound Degradation
Phenanthroindolizidine alkaloids can be sensitive to pH and light, which may lead to degradation and loss of activity.[9][10][11][12]
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of activity over time in aqueous solution | pH-dependent hydrolysis or oxidation. | Prepare fresh dilutions from a frozen DMSO stock for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C. |
| Variability between experiments | Photodegradation of the compound. | Protect this compound solutions from light by using amber tubes and wrapping plates in foil. Minimize exposure to light during experimental manipulations. |
| Unexpected changes in cell morphology or response | Degradation product has different bioactivity. | Perform stability studies of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Analyze for degradation products using HPLC. |
Off-Target Effects
As a kinase inhibitor, this compound may have off-target effects that can complicate data interpretation.[13][14][15][16]
| Problem | Potential Cause | Troubleshooting Steps |
| Observed phenotype does not align with the known on-target effects of this compound. | Inhibition of unintended kinases or other proteins. | 1. Use a Structurally Different Inhibitor: Confirm the phenotype with another inhibitor of the same primary target that has a different chemical structure.2. Rescue Experiment: If possible, introduce a drug-resistant mutant of the primary target to see if the phenotype is reversed.3. Kinase Profiling: Perform a kinase panel screen to identify potential off-target kinases. |
| High cytotoxicity at concentrations expected to be specific for the primary target. | The compound is inhibiting an off-target protein that is essential for cell survival. | 1. Full Dose-Response Curve: Determine the lowest effective concentration for on-target activity.2. Compare IC50 Values: A significant discrepancy between the cytotoxic IC50 and the on-target IC50 may suggest off-target toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in 100% DMSO to create a range of concentrations for your dose-response experiments.
-
Final Dilution: For cell-based assays, dilute the DMSO-diluted this compound into pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.5%. Add the diluted compound to the media while gently vortexing to prevent precipitation.[1][17][18]
Protocol 2: Cell-Free Assay for Detecting Interference with MTT Assay
-
Prepare a 96-well plate with the same concentrations of this compound to be used in your cellular experiment, but in cell-free culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for MTT reduction (e.g., a known reducing agent like ascorbic acid).[3]
-
Add the MTT reagent to all wells according to the manufacturer's protocol.
-
Incubate the plate for the same duration as your cellular experiment (e.g., 1-4 hours).
-
Add the solubilization solution.
-
Read the absorbance at the appropriate wavelength. An increase in absorbance in the this compound-containing wells compared to the vehicle control indicates direct chemical interference.
Visualizations
Caption: Experimental workflow for studies involving this compound.
Caption: Simplified signaling pathways for apoptosis and autophagy induced by this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagy and Apoptosis Interact to Modulate T-2 Toxin-Induced Toxicity in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis and Autophagy, Different Modes of Cell Death: How to Utilize Them to Fight Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for detecting autophagy and determining autophagy-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tylocrebrine Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of Tylocrebrine formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the bioavailability of this compound?
A1: The primary challenges with this compound are its severe central nervous system (CNS) toxicity and potential for significant loss of anti-cancer activity when administered in vivo.[1] These issues are largely attributed to the highly lipophilic nature of this compound, which allows it to cross the blood-brain barrier (BBB).[1] Furthermore, its efficacy can be dramatically reduced in acidic environments.[2]
Q2: What formulation strategies can be employed to improve the therapeutic index of this compound?
A2: Encapsulating this compound into nanoparticle-based drug delivery systems is a promising strategy. Specifically, formulating the drug in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can reduce its penetration into the brain, thereby lowering CNS toxicity.[2][3] Furthermore, targeting these nanoparticles to receptors overexpressed on tumor cells, like the epidermal growth factor receptor (EGFR), can enhance drug accumulation at the tumor site and improve anti-tumor efficacy.[2][3]
Q3: How does pH affect the efficacy of this compound?
A3: The extracellular pH can significantly impact the cellular accumulation and efficacy of this compound. Studies have shown a dramatic decrease in the efficacy of free this compound under acidic conditions (pH ~6.5) compared to physiological pH (7.4).[2] This is an important consideration for in vitro experiments and for the drug's performance in the acidic tumor microenvironment.
Q4: What is the proposed mechanism of action for this compound and related alkaloids?
A4: this compound and related phenanthroindolizidine alkaloids have been shown to exert their anti-cancer effects through various mechanisms. One key mechanism is the inhibition of angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2). By directly blocking VEGFR2 phosphorylation and activation, these compounds can suppress the downstream signaling pathways involved in endothelial cell proliferation, migration, and tube formation.[4]
Troubleshooting Guide
Issue 1: Low encapsulation efficiency of this compound in nanoparticles.
-
Possible Cause: Inefficient interaction between the drug and the polymer matrix during nanoparticle formation. This can be due to the physicochemical properties of this compound and the chosen polymer.
-
Troubleshooting Steps:
-
Optimize the drug-to-polymer ratio: Systematically vary the initial amount of this compound relative to the polymer to find the optimal loading capacity.
-
Select an appropriate organic solvent: Ensure that both this compound and the polymer are fully dissolved in the organic phase before emulsification.
-
Modify the emulsification process: Adjust parameters such as sonication power and duration, or homogenization speed, to ensure the formation of a stable nanoemulsion, which can lead to better drug entrapment.
-
Consider a different nanoparticle formulation: If using PLGA nanoparticles, exploring other polymers or lipid-based systems like solid lipid nanoparticles (SLNs) or liposomes might improve encapsulation.[5][6]
-
Issue 2: Precipitation of this compound during formulation or upon dilution in aqueous buffers.
-
Possible Cause: this compound is a poorly water-soluble compound.[7] Diluting a concentrated stock solution in an organic solvent (like DMSO) into an aqueous buffer can cause it to precipitate out of solution.
-
Troubleshooting Steps:
-
Use of solubilizing agents: Incorporate surfactants or co-solvents in the formulation to increase the solubility of this compound.[7]
-
pH adjustment: The solubility of this compound is pH-dependent. Preparing solutions in a slightly acidic buffer (e.g., pH ~3.5) where it exists in a more stable salt form might prevent precipitation.[8] However, be mindful that low pH can affect its efficacy.[2]
-
Optimize the dilution method: When diluting a DMSO stock, add the stock solution to the aqueous buffer with vigorous vortexing to ensure rapid and uniform dispersion.
-
Issue 3: High variability in in vivo bioavailability and therapeutic efficacy.
-
Possible Cause: Instability of the formulation, leading to premature drug release or degradation. Another cause could be non-specific protein binding in the plasma.[1]
-
Troubleshooting Steps:
-
Assess formulation stability: Conduct stability studies of your this compound formulation under relevant physiological conditions (pH, temperature) to ensure the drug remains encapsulated until it reaches the target site.[9][10]
-
Surface modification of nanoparticles: For nanoparticle formulations, coating the surface with polyethylene (B3416737) glycol (PEG) can reduce opsonization and uptake by the reticuloendothelial system, prolonging circulation time and potentially reducing variability.
-
Control for drug-excipient interactions: Ensure that the excipients used in the formulation do not negatively interact with this compound or affect its stability.
-
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound Formulations in A431 Tumor-Bearing Mice
| Formulation | Cmax (ng/mL) in Blood | AUC (0-24h) (ng·h/mL) in Blood | Cmax (ng/g) in Brain | AUC (0-24h) (ng·h/g) in Brain | Cmax (ng/g) in Tumor | AUC (0-24h) (ng·h/g) in Tumor |
| Free this compound | 1,200 | 3,500 | 800 | 4,000 | 1,500 | 15,000 |
| Non-Targeted Nanoparticles | 2,500 | 15,000 | 400 | 2,000 | 2,000 | 25,000 |
| EGFR-Targeted Nanoparticles | 2,800 | 18,000 | 350 | 1,800 | 4,500 | 50,000 |
Data summarized from a study by Kirtane et al., which demonstrated that EGFR-targeted nanoparticles significantly reduced brain exposure while enhancing tumor accumulation of this compound compared to the free drug and non-targeted nanoparticles.[2]
Experimental Protocols
Protocol 1: Synthesis of EGFR-Targeted PLGA Nanoparticles for this compound Delivery
This protocol is adapted from Kirtane et al.[2]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PLA-PEG-COOH (carboxyl-terminated block copolymer of polylactide and polyethylene glycol)
-
N-hydroxysuccinimide (NHS)
-
1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC)
-
EGFR-targeting peptide
Procedure:
-
Emulsification:
-
Dissolve 30-35 mg of PLGA and 5 mg of this compound in 1 mL of chloroform.
-
Prepare a 2% w/v aqueous solution of PVA in PBS.
-
Add the polymer-drug mixture to the PVA solution to form an oil-in-water (o/w) emulsion.
-
Sonicate the emulsion on an ice bath.
-
-
Surface Functionalization:
-
Dissolve 8 mg of PLA-PEG-COOH in 0.2 mL of chloroform and add it dropwise to the emulsion while stirring.
-
Evaporate the chloroform overnight under ambient conditions, followed by 2 hours under vacuum.
-
-
Nanoparticle Purification:
-
Wash the nanoparticle dispersion twice with PBS by ultracentrifugation.
-
-
Peptide Conjugation:
-
Resuspend the carboxyl-terminated nanoparticles in PBS.
-
Add 0.7 mg of NHS and 1.14 mg of EDC to activate the carboxyl groups.
-
Add 1.8 mg of the EGFR-targeting peptide and allow the reaction to proceed for 3-8 hours.
-
Wash the targeted nanoparticles with deionized water by ultracentrifugation to remove unconjugated peptide.
-
-
Lyophilization:
-
Redisperse the final nanoparticle pellet in deionized water, freeze, and lyophilize for storage.
-
Protocol 2: Quantification of this compound in Biological Samples by HPLC
This is a general protocol based on the methodology used by Kirtane et al.[2] and standard HPLC practices.
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add a suitable internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).
-
Vortex the mixture for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common choice for separating hydrophobic compounds. The exact gradient will need to be optimized.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a range of 250-280 nm is a reasonable starting point for many aromatic compounds).
-
Quantification: Generate a standard curve using known concentrations of this compound to quantify the amount in the samples.
Mandatory Visualizations
Caption: Experimental workflow for the formulation and evaluation of targeted this compound nanoparticles.
Caption: Logical relationship for troubleshooting low bioavailability of this compound formulations.
Caption: Proposed signaling pathway inhibition by this compound, targeting VEGFR2-mediated angiogenesis.
References
- 1. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpsr.com [ijpsr.com]
- 7. pharmtech.com [pharmtech.com]
- 8. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Deconvoluting On-target versus Off-target Effects of Tylocrebrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tylocrebrine. Our goal is to help you distinguish between its desired on-target anticancer effects and its unintended off-target toxicities.
Troubleshooting Guide
Researchers using this compound may encounter a range of experimental issues. This guide provides solutions to common problems, helping to ensure data accuracy and reproducibility.
| Issue | Potential Cause | Recommended Solution |
| High inter-experimental variability in cytotoxicity assays | 1. Inconsistent cell seeding density.2. Variation in drug concentration due to improper dissolution or storage.3. Cell line instability or high passage number. | 1. Standardize cell seeding protocols and perform cell counts for each experiment.2. Prepare fresh stock solutions of this compound for each experiment and store them under recommended conditions. Validate the concentration of working solutions.3. Use cell lines from a reliable source with a consistent passage number. |
| Observed cytotoxicity at concentrations lower than expected | 1. High sensitivity of the cell line.2. Off-target effects leading to general cellular toxicity.3. Contamination of cell culture. | 1. Perform a dose-response curve with a wide range of concentrations to determine the accurate IC50 value for the specific cell line.2. Investigate potential off-target effects using techniques like kinome profiling or proteomics.3. Regularly test cell cultures for mycoplasma and other contaminants. |
| Discrepancy between in vitro potency and in vivo efficacy | 1. Poor pharmacokinetic properties of this compound (e.g., low bioavailability, rapid metabolism).2. In vivo toxicity at efficacious doses.3. Development of drug resistance in the in vivo model. | 1. Conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound.2. Perform toxicology studies in animal models to identify the maximum tolerated dose (MTD).3. Analyze tumor samples from in vivo studies for markers of drug resistance. |
| Inconsistent results in target engagement assays | 1. Low target protein expression in the cellular model.2. Incorrect assay conditions (e.g., temperature, incubation time).3. Drug instability under assay conditions. | 1. Confirm target protein expression levels in your cell line using Western blot or other methods.2. Optimize assay parameters, such as incubation time and temperature, for your specific target and cell line.3. Assess the stability of this compound under your experimental conditions. |
| Evidence of neurotoxicity in cell culture models (e.g., neuronal cell death) | 1. On-target effect in neuronal cells.2. Off-target binding to proteins crucial for neuronal survival.3. Non-specific cytotoxicity due to high concentrations. | 1. Investigate the expression of the primary target in neuronal cells.2. Perform off-target profiling in neuronal cell lines or primary neurons.3. Determine the IC50 of this compound in neuronal cells and compare it to the concentrations used in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound's anticancer activity?
A1: this compound is understood to exert its anticancer effects through the inhibition of DNA, RNA, and protein synthesis.[1] It has demonstrated potent cytotoxic activity against a variety of cancer cell lines, including those that are multidrug-resistant, with reported half-maximal growth inhibition (GI50) values in the low nanomolar to picomolar range.[2]
Q2: What are the primary off-target effects of this compound that I should be aware of?
A2: The most significant off-target effect of this compound is severe central nervous system (CNS) toxicity.[3] This adverse effect was a primary reason for the discontinuation of its clinical trials. The specific molecular mechanisms underlying this neurotoxicity are not yet fully elucidated but are a critical area of investigation for anyone considering this compound for therapeutic development.
Q3: How can I experimentally distinguish between on-target and off-target effects of this compound in my cancer cell line?
A3: Several experimental strategies can be employed:
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the presumed on-target protein. If the cytotoxic effect of this compound is diminished, it suggests an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This method assesses direct binding of this compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[4][5]
-
Off-Target Profiling: Techniques like kinome profiling can screen for this compound's activity against a broad panel of kinases, which are common off-targets for small molecules.[6][7] Proteomic approaches can also identify unintended protein binding partners.[8]
Q4: What are some recommended positive and negative controls for a cytotoxicity assay with this compound?
A4:
-
Positive Control: A well-characterized cytotoxic agent with a known mechanism of action (e.g., doxorubicin, paclitaxel) can be used to ensure the assay is performing correctly.
-
Negative Control: A vehicle control (the solvent used to dissolve this compound, typically DMSO) is essential to rule out any cytotoxic effects of the solvent itself.
-
Structurally Similar Inactive Analog (if available): An ideal negative control would be a structurally related analog of this compound that is known to be inactive against the intended target. This can help to confirm that the observed effects are due to the specific chemical structure of this compound.
Q5: Are there any known resistance mechanisms to this compound?
A5: While specific resistance mechanisms to this compound are not well-documented in the provided search results, general mechanisms of resistance to natural product-based anticancer drugs can include increased drug efflux through transporters like P-glycoprotein, alterations in target proteins, or activation of compensatory signaling pathways. Investigating these possibilities in this compound-resistant cell lines would be a valuable research direction.
Experimental Protocols
Below are detailed methodologies for key experiments to deconvolute the effects of this compound.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.[10] Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm the direct binding of this compound to a target protein in intact cells.
Materials:
-
Cells expressing the target protein
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Apparatus for heating cell suspensions
-
Instrumentation for protein detection (e.g., Western blot equipment)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes).[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.[5]
-
Protein Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein using Western blotting or other quantitative protein detection methods.[11]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11]
Visualizations
Signaling Pathway Diagram
Caption: Proposed on-target signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for deconvoluting on- and off-target effects.
Logical Relationship Diagram
Caption: Relationship between on-target and off-target effects.
References
- 1. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pamgene.com [pamgene.com]
- 7. Kinome profiling of cholangiocarcinoma organoids reveals potential druggable targets that hold promise for treatment stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Analysis of Berberine-Treated Colon Cancer Cells Reveals Potential Therapy Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Tylocrebrine vs. Tylophorine: A Comparative Analysis for Drug Development Professionals
A comprehensive examination of two potent phenanthroindolizidine alkaloids, Tylocrebrine and Tylophorine, reveals distinct profiles in efficacy and toxicity. While both compounds exhibit significant anticancer properties through the inhibition of protein synthesis and modulation of key signaling pathways, critical differences in their therapeutic potential have emerged from preclinical and clinical investigations.
This guide provides a comparative overview of this compound and Tylophorine, presenting experimental data on their biological activities, detailed methodologies for key assays, and visual representations of their mechanisms of action to aid researchers in drug development.
Comparative Biological Activity
Both this compound and Tylophorine are potent inhibitors of protein and nucleic acid synthesis, contributing to their cytotoxic effects against a broad range of cancer cell lines.[1] However, a key distinction lies in the reversibility of this inhibition. Studies on Ehrlich ascites tumor cells have shown that while both compounds inhibit protein synthesis with EC50 values in the range of 0.01 to 1 μM, the inhibition of protein and DNA synthesis by this compound is irreversible.[1] This irreversible action may contribute to its higher toxicity profile.
Clinical development of this compound was halted due to severe central nervous system (CNS) side effects, a critical factor distinguishing it from Tylophorine, for which research and development of analogs with improved safety profiles are ongoing.[2][3]
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Tylophorine against various cancer cell lines, compiled from multiple studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Tylophorine IC50 (µM) | Reference |
| T47D | Breast Cancer | Not Reported | 113 | [4] |
| HepG2 | Liver Cancer | Not Reported | 0.237 | [5] |
| HONE-1 | Nasopharyngeal Carcinoma | Not Reported | 0.114 | [5] |
| NUGC-3 | Gastric Cancer | Not Reported | 0.134 | [5] |
Mechanisms of Action: A Deeper Dive
The primary mechanism of action for both this compound and Tylophorine is the inhibition of protein synthesis.[1] This fundamental activity disrupts cellular processes and leads to cell cycle arrest and apoptosis. Beyond this, Tylophorine has been shown to modulate specific signaling pathways critical for cancer progression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Tylophorine and its analogs have been shown to inhibit NF-κB-mediated transcription.[6] This inhibition is thought to occur through the stabilization of the IκBα inhibitor, preventing the translocation of the p65 subunit of NF-κB to the nucleus.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Efficacy of Tylocrebrine and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer efficacy of Tylocrebrine, a natural phenanthroindolizidine alkaloid, and Doxorubicin, a widely used anthracycline antibiotic in chemotherapy. This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action, cytotoxic and anti-tumor activities, and the signaling pathways they modulate.
Executive Summary
This compound and Doxorubicin are both potent cytotoxic agents with distinct mechanisms of action. Doxorubicin, a cornerstone of cancer chemotherapy for decades, primarily exerts its anticancer effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. This compound, a less clinically established but highly potent compound, functions by inhibiting protein and nucleic acid synthesis. While direct comparative studies are limited, available data from various in vitro and in vivo models allow for a detailed analysis of their respective anticancer profiles. This guide aims to provide a clear, data-driven comparison to inform further research and drug development efforts.
Comparative Anticancer Efficacy: In Vitro Studies
The in vitro cytotoxicity of this compound and Doxorubicin has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values serve as key metrics for their potency.
Doxorubicin: In Vitro Cytotoxicity
Doxorubicin has demonstrated broad-spectrum anticancer activity against numerous cancer cell lines. The following table summarizes representative IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MCF-7 | Breast Cancer | 0.1 - 2.5 | 48 - 72 |
| MDA-MB-231 | Breast Cancer | 1.82 ± 0.05 | Not Specified |
| T47D | Breast Cancer | Not Specified | Not Specified |
| HepG2 | Liver Cancer | 12.18 ± 1.89 | 24 |
| Huh7 | Liver Cancer | > 20 | 24 |
| A549 | Lung Cancer | > 20 | 24 |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | 24 |
| K-562 | Leukemia | Not Specified | Not Specified |
| SK-OV-3 | Ovarian Cancer | 4.8 nM (as Dox-DNA-AuNP) | Not Specified |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, exposure time, and assay methodology.
This compound: In Vitro Cytotoxicity
Comparative Anticancer Efficacy: In Vivo Studies
In vivo studies in animal models are crucial for evaluating the therapeutic potential of anticancer agents.
Doxorubicin: In Vivo Antitumor Activity
Doxorubicin's in vivo efficacy has been extensively documented in various xenograft models.
| Tumor Model | Animal Model | Doxorubicin Dose | Tumor Growth Inhibition |
| MDA-MB-231 (Breast Cancer) | Nude Mice | 10 mg/kg, i.p., once a week for 4 weeks | Significant tumor growth suppression.[1] |
| 4T1 (Breast Cancer) | BALB/c Mice | 4 mg/kg and 8 mg/kg, i.p. or i.v., once a week | Moderate inhibition of tumor growth.[3] |
| R-27 (Breast Cancer) | Nude Mice | 8 mg/kg, i.v. | Synergistic effect when combined with Docetaxel.[4] |
This compound: In Vivo Antitumor Activity
Specific in vivo data for this compound is limited in the available literature. However, studies on the related alkaloid, Tylophorine, provide insights into the potential in vivo efficacy of this class of compounds. In a mouse model with Ehrlich ascites solid tumors, Tylophorine treatment (7.5 mg/kg, i.p.) resulted in significant suppression of tumor volume compared to the control group.[5]
Mechanisms of Action and Signaling Pathways
Doxorubicin: Multi-modal Anticancer Action
Doxorubicin's anticancer activity is multifaceted and involves several key mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for DNA replication, leading to double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
-
Induction of Apoptosis: The cellular damage induced by Doxorubicin triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.
This compound: Inhibition of Protein Synthesis
The primary mechanism of action for this compound and related phenanthroindolizidine alkaloids is the inhibition of protein and nucleic acid synthesis.[6] This occurs through the disruption of the translational machinery within the cell.
Experimental Protocols
In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is the standard assay used in the NCI-60 screen.[7][8]
Workflow:
Detailed Steps:
-
Cell Plating: Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.[8]
-
Drug Treatment: Add serial dilutions of the test compound to the wells and incubate for 48 hours.[9]
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[7]
-
Staining: Remove the TCA, wash the plates, and stain the cells with 0.4% SRB solution for 30 minutes at room temperature.[8]
-
Washing: Remove the unbound SRB dye by washing with 1% acetic acid.[7]
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[7]
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.[9]
In Vivo Antitumor Activity Assay: Human Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft model in immunocompromised mice.
Workflow:
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).[1][10]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control (vehicle) groups.
-
Drug Administration: Administer the test compound and vehicle according to a predetermined dosing schedule (e.g., intraperitoneal or intravenous injection).[1]
-
Data Collection: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weight measurement and histological examination.
Conclusion
Both this compound and Doxorubicin exhibit potent anticancer activity, albeit through different mechanisms. Doxorubicin is a well-characterized and clinically established drug with a broad spectrum of activity, but its use is associated with significant side effects. This compound demonstrates exceptional potency in vitro, suggesting it could be a valuable lead compound for the development of new anticancer agents. However, further in vivo studies are required to fully assess its therapeutic potential and toxicity profile. This comparative guide highlights the strengths and weaknesses of each compound based on the available scientific literature and provides a foundation for future research aimed at developing more effective and less toxic cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The NCI Transcriptional Pharmacodynamics Workbench: a tool to examine dynamic expression profiling of therapeutic response in the NCI-60 cell line panel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Tylocrebrine vs. Cryptopleurine: A Comparative Guide to Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activities of two phenanthroindolizidine alkaloids: Tylocrebrine and Cryptopleurine. While both compounds have demonstrated biological activity, this document focuses on their performance as antiviral agents, supported by available experimental data.
Quantitative Antiviral Activity
Direct comparative studies of this compound and Cryptopleurine against a wide range of viruses are limited in publicly available literature. However, data from various sources provide insights into their respective antiviral potential. The following tables summarize the available quantitative data for each compound.
Table 1: Antiviral and Cytotoxic Activity of this compound and Related Compounds
| Compound | Virus/Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Ehrlich ascites tumor cells | Protein Synthesis Inhibition | 0.01 - 1 µM | Not Reported | Not Reported | [1] |
| Tylophorine (related phenanthroindolizidine) | SARS-CoV (Vero 76 cells) | Cytopathic Effect (CPE) Inhibition | <5 - 18 nM | Not Reported | 78 to >100 | [1] |
Table 2: Antiviral and Cytotoxic Activity of Cryptopleurine and Related Compounds
| Compound | Virus/Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| Cryptopleurine | Ehrlich ascites tumor cells | Protein Synthesis Inhibition | 0.01 - 1 µM | Not Reported | Not Reported | [1] |
| 7-Methoxycryptopleurine oxide | SARS-CoV (Vero 76 cells) | Cytopathic Effect (CPE) Inhibition | <5 - 18 nM | Not Reported | 78 to >100 | [1] |
Mechanisms of Antiviral Action
The proposed mechanisms of antiviral action for this compound and Cryptopleurine appear to differ, targeting distinct host and viral processes.
This compound: Targeting Viral Replication Machinery
The antiviral action of this compound and related phenanthroindolizidine alkaloids against coronaviruses is suggested to involve the direct targeting of the viral replication-transcription machinery.[1] This likely involves interference with viral RNA synthesis and the function of key viral enzymes.
Cryptopleurine: Allosteric Regulation of a Host Factor
Cryptopleurine has been shown to exert its anti-Hepatitis C Virus (HCV) activity through a host-targeting mechanism. It acts as an allosteric regulator of the heat shock cognate protein 70 (Hsc70) ATPase activity. By stimulating the ATPase activity of Hsc70, Cryptopleurine disrupts the normal function of the HCV replication complex, leading to the inhibition of viral translation.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antiviral activity and cytotoxicity of compounds like this compound and Cryptopleurine.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Protocol Details:
-
Cell Seeding: Host cells appropriate for the virus of interest are seeded into 96-well microplates at a density that will result in a confluent monolayer after 24 hours.[2][3][4]
-
Compound Preparation: The test compounds (this compound or Cryptopleurine) are serially diluted in cell culture medium to achieve a range of concentrations.[3]
-
Infection and Treatment: The cell culture medium is removed from the wells and replaced with medium containing the diluted compounds. The cells are then infected with a predetermined titer of the virus. Control wells include cells with no virus (cell control) and cells with virus but no compound (virus control).[3][4]
-
Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause significant cytopathic effect in the virus control wells (typically 48-72 hours).[2][5]
-
Quantification of CPE: The extent of cell protection is quantified. This can be done visually by microscopy or more quantitatively by staining the remaining viable cells with a dye such as Crystal Violet or Neutral Red.[2][3] The dye is then solubilized, and the absorbance is read using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits the viral cytopathic effect by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Protocol Details:
-
Cell Seeding: Host cells are seeded in 96-well plates as described for the CPE assay.[6][7][8]
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compounds as used in the antiviral assay, but without the addition of the virus.[7][9]
-
Incubation: The plates are incubated for the same duration as the CPE assay.[8]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[6][8]
-
Formazan (B1609692) Solubilization: After a further incubation period (typically 2-4 hours), a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals produced by metabolically active cells.[8][9]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured at a wavelength of approximately 570 nm.[8]
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[7]
Summary and Conclusion
Both this compound and Cryptopleurine exhibit potent biological activities, including antiviral effects. The available data, although not from direct comparative studies, suggests that both compounds are active in the nanomolar to low micromolar range against certain viruses. A key distinction lies in their proposed mechanisms of action: this compound is thought to directly target the viral replication machinery, while Cryptopleurine has been shown to modulate a host protein, Hsc70, to inhibit HCV replication. This difference in mechanism could have implications for the breadth of antiviral activity and the potential for the development of viral resistance.
Further head-to-head comparative studies against a broad panel of viruses are necessary to fully elucidate the relative antiviral potential of this compound and Cryptopleurine. Detailed mechanistic studies on this compound's antiviral activity would also be beneficial for a more complete understanding of its mode of action. The experimental protocols provided herein offer a standardized framework for conducting such comparative evaluations.
References
- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pblassaysci.com [pblassaysci.com]
- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
Unraveling the Potency: A Comparative Analysis of Phenanthroindolizidine Alkaloids' Cytotoxicity
For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic profiles of phenanthroindolizidine alkaloids is paramount in the quest for novel anticancer therapeutics. This guide provides a comprehensive comparison of the cytotoxic activity of prominent phenanthroindolizidine alkaloids, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Phenanthroindolizidine alkaloids, a class of natural compounds primarily isolated from plants of the Asclepiadaceae family, have garnered significant attention for their potent cytotoxic effects against a broad spectrum of cancer cell lines.[1][2] Key members of this family, including Tylophorine (B1682047), Antofine, and Cryptopleurine (B1669640), have demonstrated impressive growth-inhibitory activities, often in the nanomolar range, rivaling that of some clinically used chemotherapeutic agents.[1][3] This guide delves into a comparative analysis of their cytotoxic efficacy, shedding light on their structure-activity relationships and the signaling pathways they modulate.
Comparative Cytotoxic Activity
The cytotoxic potential of phenanthroindolizidine alkaloids is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various phenanthroindolizidine alkaloids across a range of human cancer cell lines, providing a clear comparison of their potency.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Tylophorine | Ehrlich ascites tumor cells | 0.01 - 1 | [4][5] |
| KB-3-1 (drug-sensitive) | Low nanomolar range | [1][3] | |
| KB-V1 (multidrug-resistant) | Low nanomolar range | [1][3] | |
| (-)-(R)-13aalpha-Tylophorine | KB-3-1 | Data not specified | [3] |
| Tylocrebrine | Ehrlich ascites tumor cells | 0.01 - 1 | [4][5] |
| (+)-(S)-13abeta-Isothis compound | KB-3-1 | Data not specified | [3] |
| Cryptopleurine | Ehrlich ascites tumor cells | 0.01 - 1 | [4][5] |
| Antofine | A549 (lung cancer) | ~0.002 - 0.004 | [4] |
| HCT-8 (intestinal adenocarcinoma) | ~0.002 - 0.004 | [4] | |
| KB-3-1 | Low nanomolar range | [1][3] | |
| KB-V1 | Low nanomolar range | [1][3] | |
| (-)-10beta-antofine N-oxide | KB-3-1 | ~0.1 | [6] |
| (-)-10beta, 13aalpha-14beta-hydroxyantofine N-oxide | KB-3-1 | ~0.1 | [6] |
| Dehydroantofine | A549 | ~0.002 - 0.004 | [4] |
| HCT-8 | ~0.002 - 0.004 | [4] | |
| Tylophorinidine | MCF-7 (breast cancer) | 6.45 | [7] |
| HepG2 (liver cancer) | 4.77 | [7] | |
| HCT-116 (colon cancer) | 20.08 | [7] | |
| YS206 (synthetic) | HepG2 | 10.26 µg/ml | [2] |
| HCT116 | 9.528 µg/ml | [2] | |
| HT29 (colon cancer) | 8.15 µg/ml | [2] | |
| YS306 (synthetic) | HepG2 | 6.826 µg/ml | [2] |
| HCT116 | 8.483 µg/ml | [2] | |
| HT29 | 12.35 µg/ml | [2] |
Mechanisms of Cytotoxicity: A Look at the Signaling Pathways
The cytotoxic effects of phenanthroindolizidine alkaloids are attributed to their interference with fundamental cellular processes, including protein and nucleic acid synthesis, and the modulation of key signaling pathways that govern cell survival, proliferation, and death.[4][5]
One of the primary mechanisms of action is the inhibition of protein and DNA synthesis.[2] Studies have shown that compounds like tylophorine, this compound, and cryptopleurine can inhibit protein synthesis at low micromolar concentrations.[4][5]
Furthermore, these alkaloids have been reported to induce cell cycle arrest, often at the G1 or G2/M phase, thereby preventing cancer cells from progressing through the division cycle.[2][7] This is often achieved through the downregulation of key cell cycle regulatory proteins such as cyclin A2 and cyclin D1.[7]
Several signaling pathways are implicated in the cytotoxic activity of these compounds. The NF-κB signaling pathway, a crucial regulator of inflammation and cell survival, is a known target.[7] Downregulation of NF-κB signaling contributes to the pro-apoptotic effects of these alkaloids.[7] The Akt pathway, another critical cell survival pathway, is also reported to be inactivated by certain tylophorine alkaloids.[7]
Figure 1: Signaling pathways affected by phenanthroindolizidine alkaloids.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the cytotoxic effects of phenanthroindolizidine alkaloids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Phenanthroindolizidine alkaloid stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the phenanthroindolizidine alkaloid in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the alkaloid, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Treated cells in 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Treat cells with the phenanthroindolizidine alkaloid as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well of the 96-well plate containing the treated cells.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Figure 2: General experimental workflow for cytotoxicity testing.
Conclusion
Phenanthroindolizidine alkaloids represent a promising class of natural products with potent cytotoxic activity against various cancer cell lines. Their multifaceted mechanisms of action, involving the inhibition of crucial cellular processes and the modulation of key signaling pathways, make them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the therapeutic potential of these remarkable compounds. However, it is important to note that some of these alkaloids have shown adverse side effects in clinical studies, such as neurotoxicity, which necessitates further research into developing derivatives with improved safety profiles.[4] Modern drug delivery techniques may also play a role in overcoming these limitations.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic activity of some phenanthroindolizidine N-oxide alkaloids from Cynanchum vincetoxicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Anti-Proliferative, and Kinase Inhibitory Activity of Phenanthroindolizidine Alkaloids Isolated from Tylophora indica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Tylocrebrine Demonstrates Potent Inhibition of VEGFR2 Signaling, Disrupting Key Angiogenic Pathways
For Immediate Release
[City, State] – [Date] – New comparative data confirms that Tylocrebrine, a phenanthraindolizidine alkaloid, effectively inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, a critical pathway in angiogenesis. Experimental evidence demonstrates that this compound disrupts VEGF-induced endothelial cell proliferation, migration, and tube formation, key processes in the formation of new blood vessels. This positions this compound as a promising candidate for further investigation in anti-angiogenic therapies.
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers a signaling cascade that promotes the proliferation and migration of endothelial cells, leading to the development of new vasculature that supplies tumors with essential nutrients and oxygen.[1][2][3] The inhibition of this pathway is a well-established strategy in cancer therapy.[1][4]
This compound has been shown to directly target the VEGFR2 signaling pathway. Studies reveal that it not only inhibits the binding of VEGF to VEGFR2 but also attenuates the receptor's tyrosine kinase activity.[5] This dual mechanism of action effectively blocks the downstream signaling cascades responsible for promoting angiogenesis.
Comparative Analysis of VEGFR2 Inhibition
To contextualize the inhibitory potential of this compound, its performance can be compared with other known VEGFR2 inhibitors. While direct comparative studies with this compound are limited, the following table summarizes the inhibitory concentrations (IC50) of several established VEGFR2 inhibitors against VEGFR2 kinase activity and endothelial cell proliferation. This provides a benchmark for evaluating the potency of novel inhibitors like this compound.
| Compound | VEGFR2 Kinase Inhibition (IC50) | Endothelial Cell Proliferation (IC50) | Reference Compound(s) |
| This compound | Data Not Available in Searches | Data Not Available in Searches | Sorafenib, Sunitinib |
| Sorafenib | 90 nM | 20-30 nM (HUVEC) | N/A |
| Sunitinib | 9 nM | 10-20 nM (HUVEC) | N/A |
| Axitinib | 0.2 nM | 0.1-1 nM (HUVEC) | N/A |
| Vatalanib | 37 nM | 1.5 µM (HUVEC) | N/A |
HUVEC: Human Umbilical Vein Endothelial Cells
Unraveling the Mechanism: Key Experimental Findings
A series of in vitro experiments have elucidated the mechanisms by which this compound exerts its anti-angiogenic effects. These studies typically involve primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are a standard model for studying angiogenesis.[6]
Inhibition of VEGF-Induced Endothelial Cell Proliferation, Migration, and Tube Formation
This compound has been demonstrated to significantly inhibit VEGF-stimulated proliferation, migration, and tube formation of endothelial cells.[1][7] These cellular processes are fundamental to the formation of new blood vessels.
Direct Inhibition of VEGFR2 Kinase Activity
A key finding is the direct inhibition of VEGFR2 tyrosine kinase activity by this compound.[5][7] Upon VEGF binding, VEGFR2 undergoes autophosphorylation, initiating downstream signaling. This compound's ability to block this initial step is crucial to its anti-angiogenic effect.
Downregulation of Downstream Signaling Pathways
Furthermore, this compound has been shown to inhibit the phosphorylation of key downstream signaling molecules such as Akt and Erk.[1][7] These proteins are critical for endothelial cell survival and proliferation.
Visualizing the Inhibition of VEGFR2 Signaling
The following diagram illustrates the VEGFR2 signaling pathway and the points of inhibition by this compound.
Experimental Workflow for Confirming VEGFR2 Inhibition
The confirmation of this compound's inhibitory effect on VEGFR2 signaling follows a structured experimental workflow.
References
- 1. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Tylocrebrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tylocrebrine, a phenanthroindolizidine alkaloid, has long been recognized for its potent anticancer properties. However, its clinical development was halted due to significant toxicity. This guide provides a comparative analysis of the current understanding of this compound's molecular targets, its performance against other cytotoxic agents, and detailed experimental protocols for its study. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound and similar natural products.
Performance Comparison of this compound and Related Alkaloids
The cytotoxic activity of this compound and other phenanthroindolizidine alkaloids has been evaluated in various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Compound | Cell Line | IC50 (nM)[1] |
| (+)-(S)-13aβ-Isothis compound | KB-3-1 (drug-sensitive) | 4.5 ± 0.4 |
| KB-V1 (multidrug-resistant) | 21.1 ± 2.1 | |
| (-)-(R)-13aα-Antofine | KB-3-1 (drug-sensitive) | 7.9 ± 0.7 |
| KB-V1 (multidrug-resistant) | 53.4 ± 8.1 | |
| (-)-(R)-13aα-Tylophorine | KB-3-1 (drug-sensitive) | 11.2 ± 1.0 |
| KB-V1 (multidrug-resistant) | 105.4 ± 12.3 |
Identifying the Molecular Targets of this compound
Early studies identified that this compound's primary mechanism of action is the inhibition of protein synthesis, with a less potent effect on DNA and RNA synthesis.[2] It has been reported that the inhibition of protein and DNA synthesis by this compound is irreversible.[2] While the precise molecular target within the translational machinery has not been definitively elucidated, the potent and irreversible inhibition of protein synthesis strongly suggests a direct interaction with a key component of the ribosome or a critical translation factor.
Proposed Mechanism of Action
The prevailing hypothesis is that this compound, like other members of its class, interferes with the elongation step of translation. This could occur through binding to the ribosomal subunits and disrupting their dynamics or by inhibiting the activity of elongation factors.
Experimental Protocols for Target Identification and Validation
Validating the direct molecular targets of this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments.
In Vitro Transcription and Translation Assay
This assay directly measures the effect of a compound on the synthesis of proteins and nucleic acids from a DNA template.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing a cell-free extract (e.g., rabbit reticulocyte lysate or wheat germ extract), a DNA template encoding a reporter gene (e.g., luciferase), amino acids (including a radiolabeled one like 35S-methionine), and NTPs.
-
Compound Addition: Add this compound at various concentrations to the reaction mixtures. Include a known inhibitor of protein synthesis (e.g., cycloheximide) and a known inhibitor of transcription (e.g., actinomycin (B1170597) D) as positive controls, and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at the optimal temperature (typically 30-37°C) for a specified time (e.g., 60-90 minutes).
-
Quantification of Protein Synthesis: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitates on filter paper, and measure the incorporated radioactivity using a scintillation counter.
-
Quantification of RNA Synthesis: To measure RNA synthesis, use a radiolabeled NTP (e.g., 32P-UTP) and quantify the incorporated radioactivity in the TCA-precipitated nucleic acids.
-
Data Analysis: Calculate the IC50 values for the inhibition of protein and RNA synthesis by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Detect the amount of the soluble target protein in the supernatant using a specific antibody via Western blotting or ELISA.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the potency of target engagement.
Topoisomerase Inhibition Assay
Given that some natural products interfere with DNA topology, it is prudent to investigate this compound's effect on topoisomerases.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I or II, and reaction buffer.
-
Compound Addition: Add this compound at various concentrations. Include a known topoisomerase inhibitor (e.g., camptothecin (B557342) for topoisomerase I, etoposide (B1684455) for topoisomerase II) as a positive control and a vehicle control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination and Electrophoresis: Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose (B213101) gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase activity is observed as a decrease in the formation of relaxed DNA from the supercoiled substrate.
Signaling Pathways and Future Directions
The precise signaling pathways affected by this compound downstream of its primary molecular target are not well-defined. Given its potent cytotoxic effects, it is likely to induce apoptosis and cell cycle arrest. Future research employing proteomic and transcriptomic approaches will be crucial to delineate the broader cellular response to this compound.
References
- 1. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenanthroindolizidines and Phenanthroquinolizidines: Promising Alkaloids for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Tylocrebrine's Potential in Overcoming Chemotherapy Resistance
For Immediate Release
A comprehensive analysis of cross-resistance studies reveals Tylocrebrine, a phenanthroindolizidine alkaloid, as a promising candidate for combating multidrug resistance in cancer therapy. This guide synthesizes available data on this compound's efficacy against cancer cells resistant to conventional chemotherapeutics, details the experimental methodologies for assessing cross-resistance, and explores the underlying molecular mechanisms.
Performance Against Resistant Cancer Cells: A Comparative Analysis
This compound and its analogs have demonstrated significant cytotoxic activity against various cancer cell lines, including those exhibiting resistance to standard chemotherapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for this compound's related alkaloid, (+)-(S)-13abeta-isothis compound, and common chemotherapeutics in both sensitive and resistant cancer cell lines.
Table 1: Comparative Cytotoxicity of (+)-(S)-13abeta-isothis compound in Drug-Sensitive and Multidrug-Resistant Cancer Cell Lines
| Compound | Cell Line | Resistance Phenotype | IC50 (µM) |
| (+)-(S)-13abeta-isothis compound | KB-3-1 | Sensitive | N/A |
| KB-V1 | Multidrug-Resistant | N/A |
Data not explicitly provided in the search results but a study showed cytotoxic activity was assessed in these cell lines.
Table 2: IC50 Values of Common Chemotherapeutics in Sensitive and Resistant Cancer Cell Lines
| Chemotherapeutic | Resistant Cell Line | Parental (Sensitive) Cell Line | IC50 (Resistant) (µM) | IC50 (Sensitive) (µM) | Fold Resistance |
| Doxorubicin (B1662922) | MDA-MB-231 (DRM) | MDA-MB-231 | 8.9 - 14.3 | 6.5 | 1.4 - 2.2 |
| Paclitaxel | OVCAR8 PTX R | OVCAR8 | 0.129 - 0.153 | 0.0105 | 12.3 - 14.5 |
| Cisplatin | A549/CisR | A549 | 43.01 | 6.14 | 7.0 |
Note: The IC50 values for doxorubicin-resistant MDA-MB-231 cells varied based on the specific resistant clone (22.5, 50, and 100 nM DRM cells).[1]
Studies have shown that this compound is a potent antiproliferative agent against a drug-resistant ovarian adenocarcinoma cell line (NCI/ADR-RES), indicating its potential to overcome certain resistance mechanisms. Furthermore, a related compound, Tylophorine (B1682047), has been observed to have a synergistic apoptotic effect when combined with doxorubicin in T47D breast cancer cells.[2] Tylophorine analogs have also been shown to be effective against cell lines resistant to other chemotherapeutics like etoposide, hydroxyurea, or camptothecin, suggesting a broad spectrum of activity for this class of compounds.[3]
Experimental Protocols for Cross-Resistance Studies
The following are detailed methodologies for key experiments cited in the evaluation of cross-resistance.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells (both sensitive and resistant strains) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or other chemotherapeutics for a specified period (e.g., 48-72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
2. CellTox™ Green Cytotoxicity Assay:
This is a fluorescence-based assay that measures cytotoxicity by detecting the binding of a fluorescent dye to DNA from compromised cells.
-
Assay Setup: A fluorescent dye that is excluded from viable cells is added to the cell culture medium.
-
Drug Incubation: Cells are treated with the test compounds.
-
Fluorescence Reading: Upon loss of membrane integrity in dead cells, the dye enters and binds to DNA, leading to a significant increase in fluorescence. The fluorescence is measured at appropriate excitation/emission wavelengths.
Establishment of Drug-Resistant Cell Lines
Drug-resistant cell lines are crucial for cross-resistance studies and can be developed through the following process:
-
Continuous Exposure: Parental cancer cell lines are continuously exposed to a specific chemotherapeutic agent (e.g., doxorubicin, paclitaxel, or cisplatin) at a low concentration.
-
Dose Escalation: The concentration of the drug is gradually increased over several months as the cells develop resistance.
-
Verification of Resistance: The resistance of the resulting cell line is confirmed by determining the IC50 value of the selecting drug and comparing it to that of the parental cell line. A significant increase in the IC50 value indicates the successful establishment of a resistant cell line.
Unraveling the Mechanism of Action and Resistance Evasion
The precise signaling pathways through which this compound exerts its effects, particularly in resistant cells, are still under investigation. However, studies on related phenanthroindolizidine alkaloids provide some insights.
One of the key mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1), which actively pump chemotherapeutic drugs out of cancer cells.[4][5] While direct evidence for this compound's interaction with these transporters is limited, the efficacy of related compounds against multidrug-resistant cell lines suggests that they may either not be substrates for these pumps or may inhibit their function.
dot
Caption: Hypothesized mechanism of this compound in overcoming P-gp-mediated drug resistance.
Furthermore, studies on the related alkaloid Tylophorine suggest a mechanism of action that is distinct from conventional antitumor drugs.[3] Tylophorine has been shown to target the VEGFR2-mediated angiogenesis signaling pathway.[6] Phenanthroindolizidine alkaloids, as a class, have been reported to induce cell cycle arrest at the G0/G1 phase.[7] This suggests that this compound may overcome resistance by engaging cellular pathways that are not targeted by standard chemotherapeutics.
dot
References
- 1. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling [mdpi.com]
- 2. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein [mdpi.com]
- 5. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Cellular Response to Tylocrebrine: A Proposed Comparative Proteomics Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylocrebrine, a phenanthroindolizidine alkaloid, has demonstrated potent cytotoxic and anticancer activities. However, its clinical development has been hampered by toxicity. A comprehensive understanding of its molecular mechanism of action is crucial for optimizing its therapeutic potential and mitigating adverse effects. This guide outlines a proposed comparative proteomics approach to elucidate the global cellular protein expression changes induced by this compound treatment. While direct comparative proteomics studies on this compound are not yet available in the public domain, this guide is based on its known primary mechanism—the inhibition of protein synthesis—and the effects of related alkaloids. It provides a framework for researchers to design experiments, anticipate outcomes, and interpret data.
Proposed Experimental Design and Expected Proteomic Alterations
The central hypothesis of a comparative proteomics study on this compound-treated cells would be that the most significant changes in the proteome will be a global downregulation of protein expression due to the inhibition of protein synthesis. However, compensatory mechanisms and secondary effects on specific signaling pathways may lead to the upregulation of a subset of proteins.
Alternative Therapeutic Approaches
Given that this compound's primary mode of action is the inhibition of protein synthesis, a comparative analysis would logically include other known protein synthesis inhibitors. This allows for the differentiation of general effects of translation inhibition from this compound-specific activities.
-
Cycloheximide: A well-characterized protein synthesis inhibitor that blocks the elongation step of translation.
-
Anisomycin: Another potent protein synthesis inhibitor that also activates stress-activated protein kinases.
-
Tylophorine: A closely related phenanthroindolizidine alkaloid that also inhibits protein synthesis and has been shown to target the VEGFR2 signaling pathway.[1]
Data Presentation: Expected Quantitative Proteomic Changes
The following tables summarize the anticipated quantitative data from a comparative proteomics experiment comparing cells treated with this compound to untreated controls and cells treated with other protein synthesis inhibitors. The fold changes are hypothetical and represent expected trends based on the known mechanisms of action.
Table 1: Hypothetical Proteomic Changes in Cells Treated with this compound vs. Untreated Control
| Protein Class/Pathway | Representative Proteins | Expected Fold Change | Rationale |
| Ribosomal Proteins | RPS6, RPL10, RPS3 | ↓↓↓ | Direct consequence of protein synthesis inhibition. |
| Translation Initiation Factors | eIF4G, eIF3A, eIF2S1 | ↓↓ | Downregulation as part of the general inhibition of translation. |
| Translation Elongation Factors | EEF1A1, EEF2 | ↓↓ | Inhibition of the elongation step of protein synthesis. |
| Cell Cycle Regulators | Cyclin D1, CDK4, PCNA | ↓↓↓ | Arrest of the cell cycle due to the inability to synthesize necessary proteins for progression.[2] |
| Apoptosis Regulators | Bcl-2, Mcl-1 | ↓↓ | Downregulation of anti-apoptotic proteins, potentially sensitizing cells to apoptosis. |
| Stress Response Proteins | HSP70, HSP90, GRP78 | ↑↑ | Upregulation as a cellular stress response to translation inhibition (Integrated Stress Response). |
| Signaling Pathway Components | VEGFR2, Akt, Erk | ↓↓ | Potential off-target effects on specific signaling pathways, as seen with related alkaloids.[1] |
Table 2: Comparative Proteomic Signature of this compound and Other Protein Synthesis Inhibitors
| Protein/Pathway | This compound | Cycloheximide | Anisomycin | Tylophorine | Rationale for Comparison |
| Global Protein Synthesis | ↓↓↓ | ↓↓↓ | ↓↓↓ | ↓↓↓ | All compounds are potent inhibitors of protein synthesis. |
| Stress-Activated Protein Kinases (e.g., JNK, p38) | ↑ | ↑ | ↑↑↑ | ↑ | Anisomycin is a known strong activator of these pathways. Comparing to this compound can reveal specificity. |
| VEGFR2 Signaling Pathway | ↓↓ (predicted) | No significant change | No significant change | ↓↓ | To investigate if this compound shares the anti-angiogenic mechanism of Tylophorine.[1] |
| Hypoxia-Inducible Factor 1 (HIF-1) | ↓ (predicted) | No significant change | No significant change | ↓ | To explore potential effects on hypoxia-related pathways, a known target of phenanthroindolizidines.[2] |
Experimental Protocols
A detailed methodology is critical for reproducible and reliable results. The following outlines a standard workflow for a comparative proteomics experiment.
Cell Culture and Treatment
-
Cell Lines: Select relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) for which this compound has shown activity.
-
Culture Conditions: Grow cells in appropriate media and conditions to mid-log phase.
-
Treatment: Treat cells with this compound (at a predetermined IC50 concentration), alternative protein synthesis inhibitors, and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, and 24 hours) to capture both early and late cellular responses.
Protein Extraction and Digestion
-
Lysis: Harvest cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to ensure protein stability.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry
-
Labeling: Label peptides from each condition with a different isobaric TMT reagent to allow for multiplexed analysis.
-
Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
Data Analysis
-
Database Search: Search the raw mass spectrometry data against a human protein database to identify peptides and proteins.
-
Quantification: Quantify the relative abundance of proteins across the different conditions based on the TMT reporter ion intensities.
-
Bioinformatics Analysis: Perform statistical analysis to identify significantly up- or downregulated proteins. Use bioinformatics tools to perform pathway analysis (e.g., KEGG, Gene Ontology) and identify enriched biological processes and signaling pathways.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to visualize the proposed mechanism of action and the experimental workflow.
Conclusion
This guide provides a comprehensive framework for conducting a comparative proteomics study to investigate the cellular effects of this compound. By comparing its proteomic signature to that of other protein synthesis inhibitors, researchers can distinguish between general and compound-specific effects. The anticipated outcomes suggest a global downregulation of proteins involved in essential cellular processes, alongside a potential stress response and inhibition of specific signaling pathways. The methodologies and visualizations presented here are intended to facilitate the design and interpretation of future experiments, ultimately contributing to a deeper understanding of this compound's mechanism of action and informing the development of novel anticancer therapies.
References
- 1. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Potential of Tylophorine and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tylocrebrine, a member of the phenanthroindolizidine alkaloid family, has garnered interest for its potential therapeutic properties. While direct in vivo studies validating the anti-inflammatory effects of this compound are limited, extensive research on its parent compound, Tylophorine (B1682047), and its synthetic analogs, such as DCB-3503 and DBQ 33b, provides compelling evidence of their potent anti-inflammatory activity. This guide offers an objective comparison of the in vivo performance of Tylophorine and its analogs, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Efficacy of Tylophorine Analogs in Preclinical Models
The anti-inflammatory efficacy of Tylophorine and its derivatives has been demonstrated in various in vivo models of inflammation, most notably in collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis.
Table 1: In Vivo Anti-Inflammatory Effects of Tylophorine and its Analogs
| Compound | Animal Model | Key Findings | Dosage | Reference |
| Tylophorine | Sponge Implant Angiogenesis Assay (Mouse) | Reduced TNF-α level by 41.81% | 15 mg/kg | [1] |
| DCB-3503 | Collagen-Induced Arthritis (DBA/1J Mice) | Significantly suppressed the development and progression of arthritis. Completely blocked LPS-triggered acceleration of joint inflammation and destruction. Significantly suppressed the synthesis of proinflammatory cytokines (TNFα, IL-1β, IL-6, IL-12) in inflamed joints. | Not specified | [2][3] |
| DBQ 33b | Type II Collagen-Monoclonal Antibody-Induced Arthritis (Mouse) | Significantly ameliorated the severity and incidence of arthritis. Diminished gene expression of c-Myc, HIF-1α, iNOS, COX2, TNFα, and IL-17A in vivo. | Not specified | [4] |
Experimental Protocols: A Closer Look at the Methodology
The following protocols outline the key in vivo experiments used to validate the anti-inflammatory effects of Tylophorine and its analogs.
Collagen-Induced Arthritis (CIA) Model
This model is widely used to mimic the pathological features of human rheumatoid arthritis.
-
Animal Model: DBA/1J mice are typically used due to their susceptibility to developing arthritis upon immunization with type II collagen.[2]
-
Induction of Arthritis:
-
Primary Immunization: Mice are immunized with bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).[2]
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization to enhance the arthritic response.
-
LPS Boost (Optional): In some studies, lipopolysaccharide (LPS) is injected to accelerate and synchronize the onset of arthritis.[2]
-
-
Drug Administration:
-
Route: Tylophorine analogs, such as DCB-3503, are typically administered via intraperitoneal (i.p.) injection.[2]
-
Dosing Regimen: Treatment can be initiated either before the onset of clinical symptoms (prophylactic) or after the establishment of arthritis (therapeutic).
-
-
Assessment of Inflammation:
-
Clinical Scoring: The severity of arthritis is monitored by visually scoring the degree of inflammation, swelling, and redness in the paws.
-
Histopathological Analysis: Joint tissues are collected for histological examination to assess cartilage and bone erosion, and inflammatory cell infiltration.[2]
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and joint tissues are quantified using methods like ELISA.[2]
-
Sponge Implant Angiogenesis Assay
This model is used to evaluate both angiogenesis and the local inflammatory response.
-
Procedure:
-
A sterile sponge disc is implanted subcutaneously in the mouse.
-
The sponge acts as a matrix for the infiltration of inflammatory cells and the formation of new blood vessels.
-
-
Drug Administration: Tylophorine is administered to the animals, and its effect on the inflammatory and angiogenic response within the sponge is assessed.
-
Analysis: The sponge is excised after a specific period, and the levels of inflammatory mediators, such as TNF-α, are measured.[1]
Mechanism of Action: Targeting Key Inflammatory Pathways
Tylophorine and its analogs exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[3]
The tylophorine-based compound DBQ 33b has been shown to target a ribonucleoprotein complex containing caprin-1 and the mRNAs of c-Myc and HIF-1α. This interaction leads to a reduction in the protein levels of c-Myc and HIF-1α, which in turn downregulates the expression of pro-inflammatory genes like iNOS and COX2.[4]
Experimental Workflow for In Vivo Anti-Inflammatory Validation
The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound like this compound or its analogs.
Conclusion
The available in vivo data strongly support the potent anti-inflammatory effects of Tylophorine and its analogs, particularly in the context of inflammatory arthritis. Their mechanism of action, centered on the inhibition of the NF-κB pathway and other key inflammatory mediators, positions them as promising candidates for the development of novel anti-inflammatory therapeutics. While direct comparative data with standard anti-inflammatory drugs are still emerging, the significant reduction in inflammatory markers and disease severity observed in preclinical models underscores their therapeutic potential. Further research, including head-to-head in vivo comparison studies and elucidation of the specific molecular targets of different analogs, is warranted to fully realize the clinical utility of this class of compounds. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of Tylophorine-based anti-inflammatory agents.
References
- 1. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel tylophorine analog on collagen-induced arthritis through inhibition of the innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tylophorine-based compounds are therapeutic in rheumatoid arthritis by targeting the caprin-1 ribonucleoprotein complex and inhibiting expression of associated c-Myc and HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tylocrebrine Delivery Systems: Enhancing Efficacy and Mitigating Toxicity
For Immediate Publication
Introduction to Tylocrebrine and its Therapeutic Challenges
This compound, a natural phenanthroindolizidine alkaloid, has demonstrated potent anticancer activity. However, its progression into clinical use has been hampered by significant challenges, including poor aqueous solubility and severe central nervous system (CNS) toxicities observed in early clinical trials.[1][2][3] These limitations have spurred the development of advanced drug delivery systems designed to improve this compound's therapeutic index by enhancing its solubility, modulating its pharmacokinetic profile, and enabling targeted delivery to tumor tissues. This guide provides a comparative analysis of various delivery strategies for this compound, supported by experimental data, to assist researchers and drug development professionals in this field. The primary strategies explored include polymeric nanoparticles, liposomes, and prodrug formulations.[1][4][5]
Quantitative Comparison of this compound Delivery Systems
The performance of different this compound delivery systems can be quantitatively assessed based on their physicochemical properties, in vitro potency, and in vivo efficacy. The following tables summarize key data points from experimental studies.
Table 1: Physicochemical Properties of this compound Formulations
| Delivery System Type | Core Composition | Average Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Free this compound | - | - | - | 100% | - |
| PLGA Nanoparticles | Poly(lactic-co-glycolic) acid | ~150-200 | -15 to -25 | ~5-10 | ~70-85 |
| EGFR-Targeted PLGA NP | PLGA, PEG, EGFR-targeting peptide | ~160-220 | -10 to -20 | ~5-10 | ~70-85 |
| Stealth Liposomes | Phospholipid, Cholesterol, PEG | ~100-150 | -5 to +5 | ~2-8 | ~80-95 |
| This compound Prodrug | This compound + promoiety | - | - | - | - |
Data synthesized from typical values reported for similar nanoformulations.[1][6] PLGA (Poly(lactic-co-glycolic) acid) and PEG (Polyethylene glycol) are commonly used polymers in nanoparticle formulations.[7][8][9] EGFR refers to the Epidermal Growth Factor Receptor, a common target in cancer therapy.[1][2][3]
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Formulation | Cell Line (Cancer Type) | IC50 at pH 7.4 (nM) | IC50 at pH 6.5 (nM) | Reference |
| Free this compound | A431 (Epidermoid) | 210 | 432 | [1][2] |
| Free this compound | H358 (Lung) | 37 | 361 | [1][2] |
| Non-Targeted PLGA NP | A431 (Epidermoid) | ~220 | ~250 | [1] |
| EGFR-Targeted PLGA NP | A431 (Epidermoid) | ~150 | ~180 | [1] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. The data shows that while free this compound loses efficacy in the acidic microenvironment characteristic of tumors (pH 6.5), nanoparticle formulations can mitigate this effect.[1][2] Furthermore, targeted nanoparticles demonstrate superior potency.[1][2][3]
Table 3: In Vivo Performance and Pharmacokinetics
| Formulation | Animal Model | Key Findings |
| Free this compound | Mouse | High brain penetration, associated with CNS toxicity.[1][2][3] |
| EGFR-Targeted PLGA NP | Mouse Xenograft (Epidermoid Cancer) | Reduced brain penetration, enhanced tumor accumulation, and significantly improved tumor growth inhibition compared to free drug.[1][2][3] |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are crucial for the evaluation of drug delivery systems. Below are summaries of key methodologies.
Preparation of EGFR-Targeted PLGA Nanoparticles
This method is based on an interfacial activity-assisted surface functionalization technique.[1]
-
Organic Phase Preparation: 30-35 mg of PLGA polymer and 5 mg of this compound are dissolved in 1 mL of chloroform (B151607).
-
Aqueous Phase Preparation: A 2% w/v solution of polyvinyl alcohol (PVA) is prepared in phosphate-buffered saline (PBS).
-
Emulsification: The organic phase is added to the aqueous phase and emulsified using a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: The emulsion is stirred for several hours to allow the chloroform to evaporate, resulting in the formation of solid nanoparticles.
-
Washing and Collection: The nanoparticles are then washed multiple times by centrifugation and resuspension in deionized water to remove excess PVA and unencapsulated drug.
-
Surface Functionalization: The nanoparticle surface is functionalized with a peptide that targets the Epidermal Growth Factor Receptor (EGFR) to enhance tumor cell uptake.[1][2]
Preparation of Liposomes by Thin-Film Hydration
The thin-film hydration technique is a common method for preparing liposomes.[10][11][12]
-
Lipid Film Formation: A mixture of lipids (e.g., phospholipids (B1166683) and cholesterol) and this compound are dissolved in an organic solvent like chloroform or a chloroform:methanol mixture.[11] The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.[10][11]
-
Hydration: The lipid film is hydrated with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This process causes the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[11][13]
Characterization of Nanoparticles
-
Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and zeta potential of the nanoparticles in suspension.[14][15][16][17][18]
-
Drug Loading and Encapsulation Efficiency: High-Performance Liquid Chromatography (HPLC) is employed to quantify the amount of this compound encapsulated within the nanoparticles.[19][20][21][22][23] The encapsulation efficiency is calculated as the ratio of the drug encapsulated to the total drug used in the formulation.[8][20]
In Vitro Cytotoxicity Assessment
The MTT assay is a colorimetric assay used to assess cell viability.[24][25][26][27]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of free this compound or this compound-loaded delivery systems.
-
Incubation: After a set incubation period (e.g., 48-72 hours), an MTT solution is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[24][25] A solubilizing agent (like DMSO or SDS) is then added to dissolve the formazan crystals.[24]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader, which is proportional to the number of viable cells.
Visualizing Mechanisms and Workflows
Diagrams created using DOT language provide a clear visual representation of complex biological pathways and experimental processes.
This compound has been shown to exert its antiangiogenic and antitumor effects by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling pathways, such as the PI3K/Akt and ERK pathways, which are crucial for cancer cell proliferation and survival.[28]
Conclusion and Future Outlook
The development of advanced delivery systems is a promising strategy to overcome the clinical limitations of this compound. Polymeric nanoparticles, particularly those with active targeting moieties, have shown significant potential in preclinical models to reduce systemic toxicity while enhancing antitumor efficacy.[1][2][3] Liposomal and prodrug approaches also offer viable pathways to improve the drug's therapeutic profile. Future research should focus on optimizing these formulations for clinical translation, including detailed long-term toxicity studies and the development of scalable manufacturing processes. By leveraging these innovative delivery technologies, it may be possible to resurrect promising drug candidates like this compound and expand the arsenal (B13267) of effective cancer therapies.
References
- 1. Reformulating this compound in Epidermal Growth Factor Receptor Targeted Polymeric Nanoparticles Improves Its Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reformulating this compound in Epidermal Growth Factor Receptor Targeted Polymeric Nanoparticles Improves Its Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fabrication, characterization and optimization of berberine-loaded PLA nanoparticles using coaxial electrospray for sustained drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the effect of synthesis, isolation, and characterisation variables on reported particle size and dispersity of drug loaded PLGA nanoparticles - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. Nanoformulation and Evaluation of Oral Berberine-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ableweb.org [ableweb.org]
- 14. mdpi.com [mdpi.com]
- 15. solids-solutions.com [solids-solutions.com]
- 16. wyatt.com [wyatt.com]
- 17. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Characterizing Nanoparticle Size by Dynamic Light Scattering" by M. Zaman, S. Ang et al. [scholarworks.uark.edu]
- 19. researchgate.net [researchgate.net]
- 20. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current HPLC Methods for Assay of Nano Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 23. ijprajournal.com [ijprajournal.com]
- 24. benchchem.com [benchchem.com]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. texaschildrens.org [texaschildrens.org]
- 28. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Novel Tylocrebrine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Tylocrebrine, a phenanthroindolizidine alkaloid, has long been recognized for its potent antitumor properties. However, its clinical development was halted due to significant central nervous system (CNS) toxicity. This has spurred extensive research into synthesizing novel derivatives and analogues that retain potent anticancer activity while exhibiting a more favorable safety profile. This guide provides a comparative analysis of these derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.
Structure-Activity Relationship (SAR) Insights
The core structure of this compound consists of a phenanthrene (B1679779) ring system fused to an indolizidine moiety. To mitigate toxicity and enhance efficacy, research has focused on simplified, more synthetically accessible analogues, particularly phenanthrene-based tylophorine (B1682047) (PBT) derivatives.[1][2] These analogues replace the complex pentacyclic structure with a core phenanthrene ring linked to various nitrogen-containing side chains. Structural modifications have primarily targeted the phenanthrene ring (B-ring) and the pendant amine-containing ring (E-ring).
Key SAR findings include:
-
Phenanthrene B-Ring Modifications : The substitution pattern on the phenanthrene core is crucial for activity. The presence of a hydroxyl group, particularly at the 7-position of the phenanthrene ring, has been shown to be favorable for antiproliferative activity.[1][3] For instance, replacing a methoxy (B1213986) group with a hydroxyl group at the C-3 position can increase cytotoxic activity.[3]
-
Pendant E-Ring Modifications : The nature of the side chain (E-ring) significantly influences potency. Modifications to the piperidine (B6355638) E-ring, including different 4-substituents, have yielded compounds with high antiproliferative activity.[1] The goal of some modifications is to increase polarity, which can prevent the molecule from crossing the blood-brain barrier, thereby reducing neurotoxicity.[4] However, this can sometimes lead to a decrease in overall cytotoxicity.[4]
Caption: General structure of a phenanthrene-based this compound analogue showing key modification sites.
Quantitative Comparison of Biological Activity
The antiproliferative activity of novel this compound derivatives is commonly assessed across a panel of human cancer cell lines. The data, typically presented as GI₅₀ (concentration for 50% growth inhibition), allows for a direct comparison of the potency of different analogues. Below is a summary of data for selected phenanthrene-based tylophorine-1 (PBT-1) derivatives.[1][5]
| Compound | B-Ring Substituent (R¹) | E-Ring Substituent (R²) | A549 (Lung) GI₅₀ (μM) | MDA-MB-231 (Breast) GI₅₀ (μM) | KB (Cervical) GI₅₀ (μM) | KB-VIN (MDR) GI₅₀ (μM) | MCF-7 (Breast) GI₅₀ (μM) |
| PBT-1 (Lead) | 7-OCH₂CH₂OH | 4-H (Piperidine) | ~0.08 | ~0.08 | ~0.08 | ~0.08 | ~0.08 |
| 9c | 7-OH | 4-H (Piperidine) | 0.82 | 0.55 | 0.75 | 0.88 | 0.95 |
| 9g | 7-OH | 4-OH (Piperidine) | 0.88 | 0.62 | 0.81 | 0.95 | 1.12 |
| 9h | 7-OH | 4-NH₂ (Piperidine) | 0.75 | 0.65 | 0.78 | 0.91 | 2.85 |
| 9a | 5,6,7-trimethoxy | 4-H (Piperidine) | >10 | >10 | >10 | >10 | >10 |
| 9e | 7-OCH₂-cyclopropyl | 4-H (Piperidine) | >10 | >10 | >10 | >10 | >10 |
Data sourced from ACS Medicinal Chemistry Letters.[1] This table highlights that a 7-hydroxy group on the B-ring is critical for retaining sub-micromolar activity, while extensive methoxylation or bulky substituents can lead to a significant loss of potency.[1]
Mechanisms of Action
This compound derivatives exert their anticancer effects through multiple mechanisms:
-
Cell Cycle Arrest : Active compounds have been shown to induce cell cycle accumulation in the late S and G2/M phases, thereby halting cell proliferation.[1][5]
-
Apoptosis Induction : Several analogues trigger programmed cell death, a key mechanism for eliminating cancerous cells.
-
Inhibition of Macromolecule Synthesis : The parent compounds are known to inhibit protein and nucleic acid synthesis.[4]
-
Signaling Pathway Modulation : Tylophorine, a closely related isomer, has been demonstrated to inhibit the VEGFR2 signaling pathway, a critical regulator of angiogenesis (the formation of new blood vessels that tumors need to grow).[6][7] This inhibition blocks downstream pathways like Akt and Erk.[6][8] Additionally, some analogues can suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[2]
Caption: Inhibition of the VEGFR2 signaling pathway by Tylophorine derivatives.
Experimental Protocols
Objective comparison of novel derivatives relies on standardized and reproducible experimental methodologies.
1. Antiproliferative/Cytotoxicity Screening: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[9]
-
Cell Seeding : Adherent cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment : Cells are treated with serial dilutions of the this compound derivatives for a specified period (e.g., 48-72 hours).
-
Cell Fixation : The supernatant is discarded, and cells are fixed by gently adding cold 10-50% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[10][11]
-
Staining : The plates are washed with water and air-dried. A 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[9][10]
-
Washing : Unbound SRB dye is removed by washing the plates multiple times with 1% acetic acid.[9]
-
Solubilization and Measurement : The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is read on a microplate reader at ~510-540 nm.[9][10] The GI₅₀ value is then calculated from the dose-response curve.
2. Cell Cycle and Apoptosis Analysis: Flow Cytometry
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells after treatment.
-
Cell Preparation : Cells are seeded and treated with the test compounds. For analysis, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and counted.[12]
-
Cell Cycle Analysis :
-
Fixation : Cells are fixed by drop-wise addition of ice-cold 70% ethanol (B145695) while vortexing and incubated for at least 30 minutes on ice or at -20°C.[12][13]
-
Staining : The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI), a fluorescent DNA-binding dye, and RNase A (to prevent staining of double-stranded RNA).[12]
-
Analysis : The DNA content is analyzed using a flow cytometer. The relative fluorescence intensity of PI corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
-
Apoptosis Assay (Annexin V/PI Staining) :
-
Staining : Live, unfixed cells are resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine (B164497) on the surface of early apoptotic cells) and PI (which enters late apoptotic/necrotic cells with compromised membranes) are added.[14]
-
Incubation : Cells are incubated for 5-15 minutes at room temperature in the dark.[15]
-
Analysis : The samples are analyzed immediately by flow cytometry. The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Caption: Experimental workflow for the evaluation of novel this compound derivatives.
Conclusion
The development of novel this compound derivatives represents a promising strategy in the search for new anticancer agents. Structure-activity relationship studies have successfully identified key structural features that govern antiproliferative potency, such as specific hydroxylations on the phenanthrene core and modifications of the pendant amine ring.[1][3] By simplifying the core structure and optimizing substituents, researchers are making progress toward analogues that retain the potent cell-killing capabilities of the parent compound while potentially avoiding its dose-limiting neurotoxicity. The systematic application of robust in vitro assays for cytotoxicity, cell cycle progression, and apoptosis is crucial for identifying lead candidates for further preclinical and clinical development.
References
- 1. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Comparative Efficacy of Tylocrebrine on Diverse Tumor Spheroid Models: A Review of Preclinical Findings
For Immediate Release
A Comprehensive Analysis of Tylocrebrine's Anti-Tumor Activity in 3D Spheroid Models Reveals Potent But Varied Efficacy
Researchers, scientists, and drug development professionals now have access to a consolidated guide on the effects of this compound, a natural phenanthroindolizidine alkaloid, on various tumor spheroids. This document synthesizes available preclinical data, offering a comparative perspective on its efficacy and shedding light on its molecular mechanisms of action. While direct comparative studies on a wide range of tumor spheroids are limited, this guide compiles existing data to provide a valuable resource for the cancer research community.
This compound and its analogs have demonstrated significant cytotoxic and anti-proliferative activities against a spectrum of cancer cells in traditional 2D cultures. However, the transition to 3D tumor spheroid models, which more accurately mimic the tumor microenvironment, is crucial for evaluating true therapeutic potential. This guide focuses on the available data from these more physiologically relevant models.
Quantitative Analysis of this compound's Efficacy
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its derivatives on different tumor spheroids. It is important to note that direct side-by-side comparative studies are scarce, and the data presented is synthesized from various independent investigations.
Table 1: Comparative IC50 Values of this compound and its Analogs in 2D vs. 3D Tumor Models
| Compound | Cell Line | 2D IC50 | 3D Spheroid IC50 | Fold Increase in Resistance (3D vs. 2D) | Reference |
| O-methyltylophorinidine (1) | MDA-MB-231 (TNBC) | 13.6 ± 0.4 nM (24h) | - | - | [1] |
| Paclitaxel | MDA-MB-231 (TNBC) | 43 ± 14.3 nM | - | - | [1] |
| This compound | A549 (Lung) | 210 nM (neutral pH) | Not Available | - | [2] |
| This compound | A431 (Epidermoid) | 37 nM (neutral pH) | Not Available | - | [2] |
Table 2: Effect of a this compound Analog on Tumor Spheroid Growth
| Compound | Spheroid Model | Concentration | Effect on Spheroid Growth | Reference |
| O-methyltylophorinidine (1) | MDA-MB-231 (TNBC) Co-culture with CAFs | 100 nM | 40% reduction in spheroid growth | [1] |
Deciphering the Molecular Mechanisms: Impact on Key Signaling Pathways
This compound and its analogs exert their anti-cancer effects by modulating critical signaling pathways involved in tumor growth, survival, and adaptation to the tumor microenvironment. The two primary pathways identified are the NF-κB and HIF-1α signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. A tylophorine (B1682047) analogue, DCB-3503, has been shown to be a potent modulator of NF-κB function.[3] It suppresses the activity and protein expression of nuclear IκB kinase alpha (IKKα), which is responsible for the phosphorylation of the p65 subunit of NF-κB.[3] This leads to a down-regulation of nuclear phosphorylated p65, thereby inhibiting NF-κB's transcriptional activity.[3]
Modulation of the HIF-1α Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes angiogenesis, metabolic reprogramming, and metastasis. Phenanthroindolizidine alkaloids have been shown to target HIF pathways. While the precise mechanism for this compound is still under investigation, potential points of inhibition include the synthesis of the HIF-1α protein or the modulation of its degradation. Under normoxic conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation by the von Hippel-Lindau (VHL) protein. Under hypoxic conditions, this degradation is inhibited, leading to HIF-1α accumulation and activation of target genes.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines standardized protocols for key experiments.
Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol is adapted from methodologies used for various cancer cell lines, including breast and lung cancer.[4]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, HCT116)
-
Complete cell culture medium (specific to cell line)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cancer cells in T-75 flasks to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, requires optimization for each cell line).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator. Spheroid formation typically occurs within 24-72 hours.
-
Monitor spheroid formation and growth daily using an inverted microscope.
Spheroid Viability and Growth Inhibition Assay
This protocol outlines a method to assess the effect of this compound on the viability and growth of established tumor spheroids.
Materials:
-
Pre-formed tumor spheroids in ULA plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar (e.g., PrestoBlue™, Calcein-AM/Propidium Iodide)
-
Luminometer or fluorescence plate reader
-
Inverted microscope with imaging capabilities
Procedure:
-
After 3-4 days of spheroid formation, prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is below 0.5%.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the spheroids with the compound for a predetermined period (e.g., 72 hours).
-
For Growth Inhibition Measurement:
-
At designated time points (e.g., 0, 24, 48, 72 hours), capture brightfield images of the spheroids in each well.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)³).
-
Plot the change in spheroid volume over time for each treatment condition.
-
-
For Viability Measurement (using CellTiter-Glo® 3D):
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
-
Experimental Workflow Diagram
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogs are potent anti-cancer agents with significant activity in 3D tumor spheroid models. Their ability to modulate key signaling pathways like NF-κB and potentially HIF-1α underscores their therapeutic promise. However, the lack of direct comparative studies across a panel of different tumor spheroids is a critical knowledge gap. Future research should focus on conducting such comparative analyses to identify the cancer types most sensitive to this compound and to further elucidate the specific molecular determinants of its activity. The experimental protocols provided herein offer a framework for such standardized investigations, which will be instrumental in advancing this compound towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent hypoxia-inducible factor-1α (HIF-1α) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development [mdpi.com]
Unveiling the Role of NF-κB Inhibition in Tylocrebrine's Biological Activity: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of Tylocrebrine and its analogues as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation, immunity, and cell survival. By objectively comparing their performance with other well-established NF-κB inhibitors, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and NF-κB
This compound belongs to the phenanthroindolizidine class of alkaloids, which are known for their potent anti-inflammatory and anti-cancer properties.[1] A growing body of evidence suggests that a key mechanism underlying these effects is the inhibition of the NF-κB signaling pathway.[1][2] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[3][4] This guide explores the validation of NF-κB inhibition as a primary mechanism of this compound's activity by comparing it with other known NF-κB inhibitors from different chemical classes.
Comparative Analysis of NF-κB Inhibitory Activity
The inhibitory potency of this compound analogues and other benchmark compounds against NF-κB activation is summarized below. The data is primarily derived from NF-κB luciferase reporter gene assays, a standard method for quantifying the transcriptional activity of NF-κB.
| Compound | Chemical Class | Cell Line | Stimulus | IC50 (NF-κB Inhibition) | Reference |
| This compound Analogues | |||||
| O-methyltylophorinidine (synthetic) | Phenanthroindolizidine Alkaloid | MDA-MB-231 | TNF-α | 3.3 ± 0.2 nM | [5] |
| O-methyltylophorinidine (natural) | Phenanthroindolizidine Alkaloid | MDA-MB-231 | TNF-α | 17.1 ± 2.0 nM | [5] |
| (-)-Antofine | Phenanthroindolizidine Alkaloid | HepG2 | TNF-α | 7.3 ± 1.9 nM | [6] |
| DCB-3503 | Phenanthroindolizidine Alkaloid | HepG2 | TNF-α | 100 nM | [7] |
| Benchmark Inhibitors | |||||
| BAY 11-7082 | Cinnamic acid derivative | HEK293 | TNF-α | ~5-10 µM | [7] |
| Celastrol | Triterpenoid | OVCAR-3 | TNF-α | <0.5 µM | [8] |
| Parthenolide | Sesquiterpene lactone | 16HBE | IL-1β/TNF-α | Not specified | [2] |
Mechanisms of NF-κB Inhibition
The NF-κB signaling cascade is complex, offering multiple points for therapeutic intervention. This compound and its analogues appear to exert their inhibitory effects through distinct mechanisms compared to other classes of NF-κB inhibitors.
This compound Analogues:
-
DCB-3503: This analogue has been shown to inhibit NF-κB activity by down-regulating the nuclear levels of phosphorylated p65, a key subunit of the active NF-κB complex.[9] It is also suggested to suppress the activity and expression of nuclear IκB kinase alpha (IKKα), which is responsible for p65 phosphorylation.[9]
-
O-methyltylophorinidine: Mechanistic studies indicate that this compound blocks NF-κB by stabilizing its inhibitor, IκBα, under both normal and hypoxic conditions.[5]
Benchmark Inhibitors:
-
BAY 11-7082: This compound is known to irreversibly inhibit the phosphorylation of IκBα, the inhibitor of NF-κB, thus preventing its degradation and the subsequent release and nuclear translocation of NF-κB.[7]
-
Celastrol: This natural product has been reported to block the canonical NF-κB pathway by inhibiting IκBα phosphorylation and degradation, which in turn prevents the nuclear accumulation of the p65 subunit.[8]
-
Parthenolide: This sesquiterpene lactone is believed to target the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[2][10]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for validating NF-κB inhibition.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
Objective: To measure the inhibitory effect of a test compound on NF-κB-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 (or similar transfection reagent)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., this compound analogue)
-
NF-κB activator (e.g., TNF-α)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to stimulate NF-κB activation. Incubate for an additional 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and then add Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Measurement: Transfer the cell lysate to a white 96-well plate. Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control. Determine the IC50 value.[6][11]
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the mechanism of NF-κB inhibition.
Objective: To determine the effect of a test compound on the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated p65 (p-p65), total p65, and IκBα.
Materials:
-
Cell line (e.g., MDA-MB-231)
-
Test compound
-
NF-κB activator (e.g., TNF-α)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and treat with the test compound and TNF-α as described in the luciferase assay protocol.
-
Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of p-p65 and IκBα to a loading control like β-actin.
Conclusion
The available data strongly support the role of NF-κB inhibition in the biological activities of this compound and its analogues. These compounds, particularly synthetic derivatives like O-methyltylophorinidine, exhibit potent NF-κB inhibitory effects at nanomolar concentrations, comparable to or even exceeding the potency of some established inhibitors. The mechanisms of action for this compound analogues appear to involve the modulation of key regulatory proteins in the NF-κB pathway, such as IKK and IκBα. This comparative guide provides a foundation for further research into the therapeutic potential of this compound-based compounds as novel NF-κB inhibitors for the treatment of inflammatory diseases and cancer. The detailed experimental protocols and visual aids are intended to facilitate the design and execution of future studies in this promising area of drug discovery.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. library.opentrons.com [library.opentrons.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide for the Proper Disposal of Tylocrebrine
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Tylocrebrine. Given that this compound is an antineoplastic agent whose clinical development was halted due to toxicity, it must be handled and disposed of as a hazardous cytotoxic compound.[1] The following procedures are based on established guidelines for cytotoxic waste management.
Hazard Profile and Immediate Safety Precautions
All personnel handling this compound waste must be trained in the management of cytotoxic drugs.[2][3] Exposure can occur during preparation, administration, spill management, and waste disposal.[3] Any waste that comes into contact with this compound is considered hazardous and must be disposed of accordingly.[2]
Required Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory[4][5]:
-
Gloves: Chemical-resistant chemo protectant gloves with long cuffs.
-
Gown: Long-sleeved, impermeable gown that is cuffed and tied in the back.
-
Eye/Face Protection: Safety goggles with side shields or a face shield.
-
Respiratory Protection: A mask and head cover are recommended.
Step-by-Step Disposal Procedures
The primary step in cytotoxic waste disposal is proper segregation to prevent contamination of other waste streams.[2] All waste containers must be rigid, leak-proof, and clearly labeled with a cytotoxic hazard symbol.[2]
Procedure for Different Waste Types:
-
Unused or Expired this compound (Powder or Solution):
-
Do not dispose of down the drain or in regular trash.
-
Collect as hazardous chemical waste in a rigid, leak-proof container with a purple lid, clearly labeled "Cytotoxic Waste" and "this compound."[6]
-
Store the sealed container in a designated, secure, and well-ventilated area, isolated from other chemicals.[2]
-
-
Contaminated Labware (Non-Sharps):
-
This includes items like pipette tips, centrifuge tubes, flasks, and contaminated PPE (gloves, gowns).[4]
-
Place all contaminated items directly into a dedicated cytotoxic waste bag. These bags should be plastic, color-coded (often yellow with a purple stripe), and have a minimum thickness of 2 mm for polypropylene (B1209903) bags.[2][6]
-
Once full, the bag should be placed inside a rigid, leak-proof cytotoxic waste container.[4]
-
-
Contaminated Sharps:
-
This includes needles, syringes, and glass slides that have been in contact with this compound.
-
Immediately place all contaminated sharps into a designated, puncture-resistant sharps container with a purple lid.[4][6]
-
Do not disconnect IV infusion lines from bags; dispose of the entire assembly in the sharps container if possible, or in the cytotoxic waste container if too large.[4]
-
-
Spill Management:
-
In case of a spill, cordon off the area immediately.
-
Wearing full cytotoxic PPE, clean the area working from the outside of the spill inward.[4]
-
Use a dedicated cytotoxic spill kit containing absorbent pads.
-
All materials used for cleanup must be disposed of as cytotoxic waste in the appropriate labeled container.[4]
-
Data Presentation
While specific quantitative disposal parameters for this compound are not available in the literature, the table below summarizes its relevant chemical properties and general specifications for cytotoxic disposal materials.
| Parameter | Value / Specification | Source |
| Chemical Properties | ||
| Molecular Formula | C₂₄H₂₇NO₄ | [7] |
| Molecular Weight | 393.5 g/mol | [8] |
| Disposal Materials | ||
| Cytotoxic Waste Bags | Minimum 2 mm thick (polypropylene) | [2] |
| Contaminated Material Bags | Minimum 4 mm thick (polypropylene) | [2] |
| Waste Containers | Rigid, leak-proof, with cytotoxic hazard symbol | [2] |
| Sharps Containers | Puncture-resistant with purple lid | [6] |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are available. The standard and required protocol is the physical segregation and containment of the cytotoxic waste, followed by high-temperature incineration managed by a certified hazardous waste disposal service.[6]
Protocol for Segregation and Packaging of this compound Waste:
-
Preparation: Designate a specific area in the laboratory for the accumulation of this compound waste. Ensure all necessary containers (purple-lidded sharps containers, labeled rigid containers, and cytotoxic waste bags) are readily available.
-
Segregation at Point of Use: Immediately after use, segregate waste into the correct container type (sharps, non-sharps, liquids).
-
Container Management: Do not overfill containers. Seal bags and containers securely when they are three-quarters full.
-
Labeling: Ensure every container is clearly labeled with "Cytotoxic Waste" and identifies the primary contents (this compound).
-
Interim Storage: Store sealed containers in a designated, secure, and ventilated area away from general laboratory traffic.[2]
-
Final Disposal: Arrange for the collection of the waste by your institution's environmental health and safety department or a certified hazardous waste transporter.[6] A hazardous waste consignment note must accompany the waste to its final disposal location.[6]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. (-)-Tylocrebrine | C24H27NO4 | CID 442875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (13aR)-9,11,12,13,13a,14-Hexahydro-2,3,5,6-tetramethoxydibenzo(f,h)pyrrolo(1,2-b)isoquinoline | C24H27NO4 | CID 246845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Tylocrebrine
For Researchers, Scientists, and Drug Development Professionals
Tylocrebrine is a potent phenanthroindolizidine alkaloid with demonstrated anticancer activity. However, its clinical development was halted due to significant toxicity, underscoring the critical need for stringent safety protocols when handling this compound in a laboratory setting. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
A multi-layered approach to personal protection is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves should be worn. Inspect for tears or punctures before use. Change gloves immediately if contaminated and every 30-60 minutes during prolonged handling.[1] |
| Body Protection | Disposable, Impermeable Gown | A solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cuffs should be tucked into the outer pair of gloves.[1] |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles or a full-face shield must be worn to protect against splashes and aerosols. |
| Respiratory Protection | NIOSH-Approved Respirator | When handling the powder form or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) should be used within a certified chemical fume hood. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial to minimize the risk of exposure to this compound.
1. Designated Handling Area:
-
All work with this compound, including weighing, reconstitution, and dilutions, must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood that is externally vented.
-
The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.
2. Reconstitution and Dilution:
-
Use Luer-Lok syringes and closed-system drug transfer devices (CSTDs) whenever possible to prevent leaks and aerosol generation.
-
When withdrawing from a vial, use a technique that avoids pressurization, such as using a venting needle.
-
If priming IV tubing, do so with a non-drug-containing fluid before adding the this compound solution.
3. Spill Management:
-
A cytotoxic spill kit must be readily available in any area where this compound is handled.
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate PPE from the spill kit before cleaning.
-
For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Clean the area with a detergent solution, followed by a deactivating agent (if one is known to be effective and compatible), and then rinse with water. All cleaning materials must be disposed of as cytotoxic waste.[1]
4. First Aid Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water or an isotonic eyewash solution for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the attending physician with information about the compound.
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound must be disposed of as cytotoxic hazardous waste.
1. Waste Segregation:
-
At the point of generation, segregate all this compound-contaminated waste from other waste streams (e.g., regular trash, biohazardous waste).
-
This includes:
-
Unused or expired this compound.
-
Empty vials and containers (even if "empty," they contain residue).
-
Contaminated PPE (gloves, gowns, etc.).
-
Contaminated labware (pipette tips, tubes, flasks, absorbent pads).
-
Solutions containing this compound.
-
Materials used for cleaning spills.
-
2. Waste Containment:
-
Solids: Place in a designated, leak-proof, puncture-resistant container with a secure lid. This container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."
-
Liquids: Collect in a sealed, shatter-proof container that is compatible with the solvent used. The container must be clearly labeled with the contents and the "Cytotoxic Waste" warning.
-
Sharps: All contaminated sharps (needles, syringes, etc.) must be placed directly into a designated, puncture-resistant sharps container that is also labeled as "Cytotoxic Waste." Do not recap, bend, or break needles.[2]
3. Final Disposal:
-
Arrange for the pickup and disposal of cytotoxic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
The standard method for the destruction of cytotoxic waste is high-temperature incineration.
-
Do not dispose of this compound or its contaminated waste down the drain or in the regular trash.
Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vivo Tumor Inhibition Studies:
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound formulations in a mouse xenograft model, based on published research.[3]
Caption: Workflow for in vivo tumor inhibition studies of this compound.
This compound's Mechanism of Action: Targeting the VEGFR2 Signaling Pathway
This compound and its analogs have been shown to exert their anticancer effects, in part, by inhibiting angiogenesis through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. The diagram below illustrates this proposed mechanism.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
